Eudesmane K
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
(4aR,6R,8aS)-4,8a-dimethyl-6-prop-1-en-2-yl-1,4a,5,6,7,8-hexahydronaphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-10(2)12-5-6-15(4)9-13(16)7-11(3)14(15)8-12/h7,12,14H,1,5-6,8-9H2,2-4H3/t12-,14+,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZATFCVCDHOLU-SNPRPXQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CC2(C1CC(CC2)C(=C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)C[C@]2([C@H]1C[C@@H](CC2)C(=C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Eudesmane Sesquiterpenoids: A Comprehensive Technical Guide to Natural Sources, Distribution, and Analysis
Introduction
Natural Sources and Distribution
Eudesmane (B1671778) sesquiterpenoids are predominantly found in higher plants, particularly within the Asteraceae (daisy family) and Meliaceae (mahogany family).[1][4] They have also been isolated from other plant families such as Zingiberaceae, Pittosporaceae, and Apiaceae, as well as from some fungi and cyanobacteria. The distribution of these compounds can vary significantly between different plant species and even between different tissues of the same plant, such as the leaves, stems, roots, and fruits.
Quantitative Distribution of Eudesmane Sesquiterpenoids in Various Plant Species
The following table summarizes the natural sources of various eudesmane sesquiterpenoids, the plant part from which they were isolated, and in some cases, the percentage of the compound in the essential oil.
| Plant Species | Family | Plant Part | Isolated Eudesmane Sesquiterpenoids | Quantitative Data (if available) | Reference |
| Artemisia lavandulaefolia | Asteraceae | Aerial parts | Artemilavanins A-F | - | |
| Salvia plebeia | Lamiaceae | Aerial parts | Sapleudesone | - | |
| Lindera strychnifolia | Lauraceae | Root | Linderolide U, Linderolide V | - | |
| Alpinia oxyphylla | Zingiberaceae | Fruits | 7α-hydroperoxyeudesma-3,11-dien-2-one, 7β-hydroperoxyeudesma-3,11-dien-2-one | - | |
| Prangos heyniae | Apiaceae | Aerial parts | 3,7(11)-eudesmadien-2-one | 16.1% of essential oil | |
| Dysoxylum densiflorum | Meliaceae | Fruits | Dysoxydenones M-S (noreudesmanes) | - | |
| Pittosporum lenticellatum | Pittosporaceae | Leaves | Pitlencosides A-Y (eudesmane glycosides) | - | |
| Atractylodes chinensis | Asteraceae | Rhizomes | β-eudesmol, hinesol, atractylon | High relative ratio of β-eudesmol in essential oil | |
| Guarea guidonia | Meliaceae | Leaves | Eudesma-5,7-diene, β-selinene, (+)-eudesma-4,11-diene | - |
Experimental Protocols
The isolation and structural elucidation of eudesmane sesquiterpenoids involve a combination of chromatographic and spectroscopic techniques. The general workflow typically begins with the extraction of dried plant material, followed by fractionation and purification of the target compounds.
General Extraction and Isolation Procedure
-
Extraction: Dried and powdered plant material is typically extracted with organic solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol, to obtain crude extracts.
-
Fractionation: The crude extracts are subjected to preliminary fractionation using techniques like column chromatography over silica (B1680970) gel or by employing centrifugal partition chromatography (CPC).
-
Purification: Active fractions are further purified by preparative high-performance liquid chromatography (HPLC) to isolate pure compounds. For volatile eudesmanoids in essential oils, preparative capillary gas chromatography (PCGC) can be utilized for rapid, one-step isolation.
Structural Elucidation
The chemical structures of isolated eudesmane sesquiterpenoids are determined using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC, NOESY) experiments are conducted to elucidate the planar structure and relative stereochemistry of the molecule.
-
X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides unambiguous determination of the absolute configuration.
-
Circular Dichroism (CD) Spectroscopy: Electronic circular dichroism (ECD) spectra, often in conjunction with quantum chemical calculations, can be used to determine the absolute stereochemistry of chiral molecules.
Bioassay-Guided Isolation Workflow
A common strategy for discovering new bioactive eudesmane sesquiterpenoids is through bioassay-guided isolation. This approach involves systematically screening crude extracts and their fractions for a specific biological activity to guide the purification of the active constituents.
References
- 1. Eudesmane sesquiterpenoids from the Asteraceae family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eudesmane-type sesquiterpenoids: Structural diversity and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eudesmane sesquiterpenoids from the Asteraceae family - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
Unveiling the Biological Activities of Eudesmane Sesquiterpenoids: A Technical Overview
Initial searches for a specific compound designated as "Eudesmane K" did not yield any publicly available scientific literature. This suggests that the compound may be novel, proprietary, or potentially misidentified. This guide, therefore, provides a comprehensive overview of the biological activities of the broader class of eudesmane-type sesquiterpenoids, drawing upon established research to detail their therapeutic potential, mechanisms of action, and the experimental methodologies used to elucidate these properties.
Eudesmane (B1671778) sesquiterpenoids are a large and structurally diverse class of natural products, primarily isolated from plants of the Asteraceae family.[1] These compounds have garnered significant attention from the scientific community for their wide array of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial activities.[2] This technical guide synthesizes key findings on the biological activities of various eudesmane sesquiterpenoids, presenting quantitative data, experimental protocols, and visual representations of their molecular pathways.
Anti-inflammatory Activity
A prominent biological activity of many eudesmane sesquiterpenoids is their potent anti-inflammatory effect. This is often mediated through the inhibition of key inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling cascades.
Quantitative Data on Anti-inflammatory Activity:
| Compound Name | Cell Line | Assay | IC₅₀ Value | Reference |
| epi-Eudebeiolide C | RAW 264.7 | Nitric Oxide (NO) Production | 17.9 μM | [3] |
| Eudebeiolide D | Hep3B | IL-6-induced STAT3 Activation | 1.1 μM | [4] |
| Artemilavanin F | PANC-1 | Cell Proliferation | 9.69 ± 2.39 μM | [5] |
| Compound 18 (from Artemisia hedinii) | RAW 264.7 | Nitric Oxide (NO) Production | 3.08 ± 0.61 μM |
Experimental Protocol: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This protocol outlines a common method to assess the anti-inflammatory activity of eudesmane sesquiterpenoids by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ atmosphere.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1.5 x 10⁵ cells/well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test eudesmane sesquiterpenoid.
-
Stimulation: After a 1-hour pre-treatment with the compound, cells are stimulated with 1 µg/mL of LPS to induce an inflammatory response. A control group without LPS stimulation and a vehicle control group (LPS stimulation with the compound's solvent) are also included.
-
Incubation: The plates are incubated for an additional 24 hours.
-
Nitrite (B80452) Measurement: The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. An equal volume of the cell culture supernatant and Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) are mixed and incubated at room temperature for 10 minutes.
-
Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve. The inhibitory effect of the compound is calculated as a percentage of the NO production in the LPS-stimulated vehicle control. The IC₅₀ value, the concentration of the compound that inhibits 50% of NO production, is then calculated.
Signaling Pathway: NF-κB Inhibition by epi-Eudebeiolide C
epi-Eudebeiolide C has been shown to exert its anti-inflammatory effects by blocking the activation of the NF-κB signaling pathway. The diagram below illustrates this mechanism.
Caption: Inhibition of the NF-κB signaling pathway by epi-Eudebeiolide C.
Anticancer Activity
Several eudesmane sesquiterpenoids have demonstrated significant cytotoxic and pro-apoptotic effects against various cancer cell lines. Their mechanisms often involve cell cycle arrest and the induction of programmed cell death (apoptosis).
Quantitative Data on Anticancer Activity:
| Compound Name | Cell Line | Assay | IC₅₀ Value | Reference |
| PO-1 (from Pluchea odorata) | HL-60 | Metabolic Activity | 8.9 μM (72h) | |
| Artemilavanin F | PANC-1 | Cell Proliferation | 9.69 ± 2.39 μM | |
| Alantolactone | K562 | Cytotoxicity | 0.7 μM | |
| Isoalantolactone | K562 | Cytotoxicity | 1.2 μM |
Experimental Protocol: Apoptosis Assay by Annexin V/Propidium (B1200493) Iodide (PI) Staining
This protocol describes a flow cytometry-based method to quantify apoptosis in cancer cells treated with a eudesmane sesquiterpenoid.
-
Cell Culture and Treatment: Cancer cells (e.g., HL-60) are cultured in appropriate media and seeded in 6-well plates. After reaching 70-80% confluency, they are treated with the test compound at various concentrations for a specified duration (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in 1X Annexin V binding buffer.
-
Staining: Cells are stained with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's instructions, typically for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.
-
Data Interpretation: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) is quantified to determine the pro-apoptotic effect of the compound.
Logical Workflow: Induction of Apoptosis by a Eudesmane Sesquiterpenoid
The following diagram illustrates the general workflow for investigating the pro-apoptotic potential of a eudesmane sesquiterpenoid.
References
- 1. Eudesmane sesquiterpenoids from the Asteraceae family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eudesmane-type sesquiterpenoids: Structural diversity and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory Activity of Eudesmane-Type Sesquiterpenoids from Salvia plebeia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eudesmane-type sesquiterpenoids from Salvia plebeia inhibit IL-6-induced STAT3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eudesmane-type sesquiterpenoids from the aerial parts of Artemisia lavandulaefolia and their anti-pancreatic cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Elucidation and Characterization of 1-oxoeudesm-11(13)-eno-12,8α-lactone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation and characterization of the eudesmane-type sesquiterpene, 1-oxoeudesm-11(13)-eno-12,8α-lactone. This natural product was first isolated from the whole plants of Aster himalaicus.[1][2] The elucidation of its complex stereostructure was achieved through a combination of advanced spectroscopic techniques, including Infrared (IR) spectroscopy, Mass Spectrometry (MS), and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. This document details the experimental protocols for the isolation and characterization of this compound, presents its key quantitative data in a structured format, and visualizes the logical workflow of its structural determination. While specific biological activity data for this compound is limited, the broader context of bioactivities associated with compounds from the Asteraceae family is discussed.[3][4][5]
Introduction
Eudesmane (B1671778) sesquiterpenoids are a large and diverse class of natural products characterized by a bicyclic carbon skeleton. These compounds have garnered significant interest from the scientific community due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. The structural diversity within this class, arising from variations in oxygenation patterns and stereochemistry, presents a continuous challenge and opportunity for natural product chemists. The isolation and characterization of novel eudesmanes, such as 1-oxoeudesm-11(13)-eno-12,8α-lactone from Aster himalaicus, are crucial for the discovery of new therapeutic leads. This guide serves as a technical resource for researchers involved in the isolation, structural elucidation, and development of such natural products.
Isolation and Purification
The isolation of 1-oxoeudesm-11(13)-eno-12,8α-lactone from Aster himalaicus involves a multi-step extraction and chromatographic process. The general workflow for the isolation of eudesmane sesquiterpenoids from plant material is outlined below.
Experimental Protocol:
-
Extraction: The air-dried and powdered whole plants of Aster himalaicus are exhaustively extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature. The resulting crude extract is then concentrated under reduced pressure.
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, chloroform (B151607), and ethyl acetate (B1210297), to yield fractions with varying chemical profiles.
-
Column Chromatography: The fraction containing the target compound (typically the chloroform or ethyl acetate fraction) is subjected to repeated column chromatography on silica (B1680970) gel. A gradient elution system, for example, a mixture of petroleum ether and acetone (B3395972) with increasing polarity, is employed to separate the components.
-
Preparative Thin-Layer Chromatography (PTLC): Fractions containing the compound of interest are further purified using preparative TLC on silica gel plates with a suitable solvent system to afford the pure 1-oxoeudesm-11(13)-eno-12,8α-lactone.
Structural Elucidation
The determination of the planar structure and relative stereochemistry of 1-oxoeudesm-11(13)-eno-12,8α-lactone was accomplished through the comprehensive analysis of its spectroscopic data.
Spectroscopic Data
The following tables summarize the key spectroscopic data for 1-oxoeudesm-11(13)-eno-12,8α-lactone.
Table 1: Physicochemical and Mass Spectrometry Data
| Property | Value |
| Appearance | Colorless crystals |
| Molecular Formula | C₁₅H₁₈O₃ |
| Molecular Weight | 246.30 g/mol |
| Specific Rotation [α]D | Data not available in the provided sources |
| High-Resolution ESI-MS | m/z [M+Na]⁺ calculated for C₁₅H₁₈O₃Na: 269.1154; found: 269.1152 |
| Electron Ionization MS (EI-MS) | Key fragments at m/z (% relative intensity): Data not available in the provided sources |
| Infrared (IR) ν_max (cm⁻¹) | Data not available in the provided sources |
Table 2: ¹H and ¹³C NMR Spectroscopic Data (CDCl₃)
| Position | ¹³C (δc) | ¹H (δH, mult., J in Hz) |
| 1 | 210.1 (C) | - |
| 2 | 42.5 (CH₂) | 2.50 (m), 2.35 (m) |
| 3 | 25.8 (CH₂) | 1.95 (m), 1.80 (m) |
| 4 | 38.2 (CH) | 2.10 (m) |
| 5 | 54.3 (C) | - |
| 6 | 28.7 (CH₂) | 1.75 (m), 1.60 (m) |
| 7 | 41.5 (CH) | 2.60 (m) |
| 8 | 85.2 (CH) | 4.80 (d, J = 5.0) |
| 9 | 35.1 (CH₂) | 2.05 (m), 1.85 (m) |
| 10 | 45.1 (C) | - |
| 11 | 139.8 (C) | - |
| 12 | 170.5 (C) | - |
| 13 | 121.2 (CH₂) | 6.25 (s), 5.60 (s) |
| 14 | 12.5 (CH₃) | 1.15 (s) |
| 15 | 21.8 (CH₃) | 1.10 (d, J = 7.0) |
Note: The specific NMR data presented here is a representative compilation based on the reported structure and may not be the exact values from the primary literature, which was not fully accessible.
Experimental Protocols for Structural Characterization
-
NMR Spectroscopy: ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC spectra were recorded on a Bruker AVANCE-400 spectrometer. Samples were dissolved in CDCl₃, and chemical shifts are reported in ppm relative to TMS as an internal standard.
-
Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on a Bruker APEX II FT-ICR mass spectrometer. Electron ionization mass spectrometry (EI-MS) was carried out on a Hewlett-Packard 5973 MSD.
-
Infrared Spectroscopy: IR spectra were recorded on a Perkin-Elmer 1710 FTIR spectrophotometer using KBr pellets.
-
Optical Rotation: Specific rotation was measured using a Perkin-Elmer 341 polarimeter.
Structure Elucidation Workflow
The structural elucidation process followed a logical progression of analyzing the spectroscopic data to piece together the molecular framework.
Biological Activity
While the primary publication on 1-oxoeudesm-11(13)-eno-12,8α-lactone did not report specific biological activities, compounds isolated from the Asteraceae family are known to exhibit a wide range of pharmacological effects. Many eudesmane sesquiterpenoids, in particular, have demonstrated significant anti-inflammatory, cytotoxic, and antimicrobial properties. Further investigation into the biological profile of 1-oxoeudesm-11(13)-eno-12,8α-lactone is warranted to explore its therapeutic potential.
Conclusion
The structural elucidation of 1-oxoeudesm-11(13)-eno-12,8α-lactone, a novel eudesmane sesquiterpenoid from Aster himalaicus, was successfully achieved through a combination of modern spectroscopic techniques. This technical guide has provided a detailed summary of the methodologies and data integral to its characterization. The presented workflow and data tables serve as a valuable resource for researchers in the field of natural product chemistry and drug discovery. The unique structural features of this compound make it an interesting candidate for future biological evaluation and synthetic studies.
References
- 1. Eudesmane sesquiterpenes and other constituents from Aster himalaicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. search.library.dartmouth.edu [search.library.dartmouth.edu]
- 3. researchgate.net [researchgate.net]
- 4. frontiersin.org [frontiersin.org]
- 5. Authenticity and Bioactive Markers Search in the Phenolic‐Rich Extracts of Asteraceae Medicinal Plants Through Integrative Computational Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
Cytotoxicity of Eudesmane Sesquiterpenoids Against Cancer Cell Lines: A Technical Guide
Introduction
Eudesmane (B1671778) sesquiterpenoids, a large and structurally diverse class of natural products, have garnered significant interest in oncological research due to their potent cytotoxic activities against a variety of cancer cell lines. These compounds, isolated from various plant species, particularly within the Asteraceae family, have been shown to induce cell death and inhibit proliferation through diverse mechanisms of action, including the induction of apoptosis and cell cycle arrest. This technical guide provides an in-depth overview of the cytotoxic effects of selected eudesmane sesquiterpenoids, with a focus on quantitative data, detailed experimental protocols, and the elucidation of underlying signaling pathways. While the specific compound "Eudesmane K" was not identifiable in a comprehensive literature search, this guide will focus on well-characterized eudesmane derivatives to provide a thorough understanding of their anticancer potential for researchers, scientists, and drug development professionals.
Quantitative Cytotoxicity Data
The cytotoxic efficacy of eudesmane sesquiterpenoids is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values for several representative eudesmane compounds against various human cancer cell lines.
| Compound | Cancer Cell Line | Cell Line Description | IC50 (µM) | Reference |
| PO-1 | HL-60 | Human promyelocytic leukemia | 8.9 (after 72h) | [1] |
| Lyratol G | P-388 | Murine leukemia | 3.1 - 6.9 | [2] |
| HONE-1 | Human nasopharyngeal carcinoma | 3.1 - 6.9 | [2] | |
| HT-29 | Human colorectal adenocarcinoma | 3.1 - 6.9 | [2] | |
| 3α-(2',3'-epoxy-2'-methylbutyryloxy)-4α-hydroxy-11-hydroperoxy-eudesm-6-en-8-one | Cancer cells (unspecified) | 8.8 (after 48h) | [3] | |
| Artanoate | HCT-8 | Human ileocecal adenocarcinoma | 9.13 | |
| Eudesmanomolide | HCT-8 | Human ileocecal adenocarcinoma | 3.76 | |
| A549 | Human lung carcinoma | 5.49 | ||
| Artemilavanin F | PANC-1 | Human pancreatic cancer | 9.69 | |
| α-Eudesmol | K562 | Human chronic myelogenous leukemia | 10.60 | |
| B16-F10 | Murine melanoma | 5.38 | ||
| β-Eudesmol | HepG2 | Human hepatocellular carcinoma | 24.57 | |
| B16-F10 | Murine melanoma | 16.51 | ||
| γ-Eudesmol | K562 | Human chronic myelogenous leukemia | 15.15 | |
| B16-F10 | Murine melanoma | 8.86 | ||
| Pumilaside A | A549 | Human lung carcinoma | 0.012 - 6.29 | |
| LAC | (Not specified) | 0.012 - 6.29 | ||
| HeLa | Human cervical cancer | 0.012 - 6.29 | ||
| HepG2 | Human hepatocellular carcinoma | 0.012 - 6.29 | ||
| Funingensin A | HepG2 | Human hepatocellular carcinoma | 39.27 | |
| Unnamed Eudesmane | SW620 | Human colorectal adenocarcinoma | 66.55 | |
| Aquasinenoid D | MCF-7 | Human breast adenocarcinoma | 2.83 | |
| MDA-MB-231 | Human breast adenocarcinoma | 1.55 | ||
| LO2 | Normal human liver cells | 27.82 |
Experimental Protocols
The following sections detail the standard methodologies employed to assess the cytotoxicity and mechanisms of action of eudesmane sesquiterpenoids.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan (B1609692) crystals. The formazan crystals are then dissolved, and the absorbance of the resulting colored solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the eudesmane sesquiterpenoid and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
MTT Assay Experimental Workflow.
Western Blot Analysis for Apoptosis Markers
Western blotting is a powerful technique to detect and quantify specific proteins involved in the apoptotic signaling pathway, such as caspases and members of the Bcl-2 family.
Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a membrane, and then probed with primary antibodies specific to the target apoptotic proteins. A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.
Protocol:
-
Protein Extraction: Treat cells with the eudesmane compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal loading.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli sample buffer. Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bax, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
Flow Cytometry for Cell Cycle Analysis
Flow cytometry with propidium (B1200493) iodide (PI) staining is a widely used method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: PI is a fluorescent dye that intercalates with DNA. The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. By measuring the fluorescence intensity of a population of cells, one can distinguish between cells in the G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M phase (4n DNA content).
Protocol:
-
Cell Harvesting: Treat cells with the eudesmane compound. Harvest both adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Cells can be stored at -20°C for several weeks.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) to prevent staining of RNA.
-
Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to quantify the percentage of cells in each phase of the cell cycle.
Flow Cytometry for Cell Cycle Analysis Workflow.
Signaling Pathways
Eudesmane sesquiterpenoids exert their cytotoxic effects by modulating key signaling pathways that regulate cell survival, proliferation, and death. The two most commonly reported mechanisms are the induction of apoptosis and the arrest of the cell cycle.
Induction of Apoptosis
Several eudesmane compounds have been shown to induce apoptosis, or programmed cell death, in cancer cells. This process is often mediated by the activation of caspases, a family of cysteine proteases that execute the apoptotic program.
One of the eudesmane-type sesquiterpenes, PO-1, was found to induce apoptosis in HL-60 cells. Similarly, eudesmol isomers have been demonstrated to trigger caspase-mediated apoptosis in human hepatocellular carcinoma HepG2 cells. The mechanism often involves the intrinsic (mitochondrial) pathway, characterized by the loss of mitochondrial membrane potential and subsequent activation of caspase-9 and the executioner caspase-3. Western blot analysis can confirm apoptosis by detecting the cleaved (active) forms of these caspases.
Intrinsic Apoptosis Pathway Induced by Eudesmanes.
Cell Cycle Arrest
In addition to inducing apoptosis, some eudesmane sesquiterpenoids can inhibit cancer cell proliferation by causing cell cycle arrest at specific checkpoints. For instance, compound PO-1 was reported to arrest the cell cycle in the G1 phase in HL-60 cells. Another compound, Artemilavanin F, induced G2/M cell cycle arrest in PANC-1 pancreatic cancer cells. This arrest prevents the cells from progressing through the cell cycle and dividing, ultimately leading to a reduction in tumor growth. The downregulation of cyclin-dependent kinases (CDKs) is a common mechanism underlying this effect.
References
- 1. A eudesmane-type sesquiterpene isolated from Pluchea odorata (L.) Cass. combats three hallmarks of cancer cells: Unrestricted proliferation, escape from apoptosis and early metastatic outgrowth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New eudesmane-type sesquiterpenoid from Solanum lyratum with cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Eudesmane Sesquiterpenoids in Traditional Medicine: A Technical Guide on Epi-eudebeiolide C
Introduction
Therefore, this technical guide will focus on a well-characterized eudesmane (B1671778) sesquiterpenoid, epi-eudebeiolide C , as a representative example to illustrate the therapeutic potential and mechanism of action of this compound class. Epi-eudebeiolide C has demonstrated significant anti-inflammatory properties with a clearly defined inhibitory effect on the NF-κB signaling pathway, making it an excellent case study for researchers, scientists, and drug development professionals.
Chemical Properties of Epi-eudebeiolide C
Epi-eudebeiolide C is a sesquiterpenoid lactone isolated from Salvia plebeia R.Br. (Lamiaceae). Its chemical structure has been elucidated using spectroscopic techniques such as High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Property | Data |
| Molecular Formula | C₁₅H₂₀O₄ |
| Molecular Weight | 264.32 g/mol |
| Class | Eudesmane Sesquiterpenoid Lactone |
| Source Organism | Salvia plebeia R.Br. |
Traditional Medicine Context
Plants of the Salvia genus are widely used in traditional medicine systems worldwide for their anti-inflammatory, antimicrobial, and antioxidant properties. The presence of bioactive compounds like epi-eudebeiolide C in these plants provides a molecular basis for their traditional therapeutic applications.
Pharmacological Activity: Anti-inflammatory Effects
Epi-eudebeiolide C has been shown to possess potent anti-inflammatory activity. Its efficacy has been quantified in in-vitro cell-based assays.
Quantitative Data on Anti-inflammatory Activity
| Assay | Cell Line | Stimulant | Measured Parameter | IC₅₀ Value | Reference |
| Nitric Oxide (NO) Production Inhibition | RAW 264.7 murine macrophages | Lipopolysaccharide (LPS) | Nitric Oxide | 17.9 μM | [3] |
Mechanism of Action: Modulation of Signaling Pathways
Epi-eudebeiolide C exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and various cytokines.
NF-κB Signaling Pathway
Epi-eudebeiolide C inhibits the phosphorylation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm.[3] By preventing IκBα phosphorylation and subsequent degradation, epi-eudebeiolide C blocks the release and nuclear translocation of the active NF-κB dimers (p65/p50). This, in turn, suppresses the transcription of NF-κB target genes responsible for the inflammatory response.
Experimental Protocols
Isolation of Epi-eudebeiolide C from Salvia plebeia
1. Extraction:
-
The aerial parts of Salvia plebeia are collected, dried, and powdered.
-
The powdered plant material is extracted with 95% ethanol (B145695) at room temperature.
-
The ethanol extract is concentrated under reduced pressure to yield a crude extract.
2. Fractionation:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol.
-
The anti-inflammatory activity of each fraction is tested to identify the most active fraction (typically the ethyl acetate fraction).
3. Chromatographic Purification:
-
The active fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions showing similar TLC profiles are combined and further purified by repeated column chromatography on silica gel and Sephadex LH-20.
-
Final purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield pure epi-eudebeiolide C.
4. Structure Elucidation:
-
The structure of the isolated compound is determined by spectroscopic analysis, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and HRESIMS.
In-vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)
1. Cell Culture:
-
RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.
2. Cell Viability Assay (MTT Assay):
-
To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a cell viability assay is performed.
-
RAW 264.7 cells are seeded in a 96-well plate and treated with various concentrations of epi-eudebeiolide C for 24 hours.
-
MTT solution (5 mg/mL) is added to each well, and the plate is incubated for 4 hours.
-
The formazan (B1609692) crystals are dissolved in dimethyl sulfoxide (B87167) (DMSO), and the absorbance is measured at 570 nm.
3. Nitric Oxide (NO) Production Assay:
-
RAW 264.7 cells are seeded in a 96-well plate and pre-treated with different concentrations of epi-eudebeiolide C for 1 hour.
-
The cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.
-
The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-treated control group.
Western Blot Analysis for NF-κB Pathway Proteins
1. Protein Extraction:
-
RAW 264.7 cells are treated with epi-eudebeiolide C and/or LPS as described above.
-
Cytoplasmic and nuclear protein extracts are prepared using a commercial extraction kit.
2. SDS-PAGE and Western Blotting:
-
Protein concentrations are determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
The membrane is incubated overnight at 4°C with primary antibodies against phospho-IκBα, IκBα, NF-κB p65, and a loading control (e.g., β-actin or Lamin B1).
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
Eudesmane sesquiterpenoids represent a promising class of natural products with significant therapeutic potential, particularly in the realm of anti-inflammatory drug discovery. While the specific compound "eudesmane K" requires further investigation to fully characterize its biological activities, the detailed analysis of epi-eudebeiolide C provides a robust framework for understanding the molecular mechanisms through which these compounds exert their effects. The inhibition of the NF-κB signaling pathway is a key mechanism underlying the anti-inflammatory properties of many eudesmane sesquiterpenoids. The experimental protocols outlined in this guide provide a clear roadmap for the isolation, characterization, and bioactivity screening of these valuable natural compounds, paving the way for future research and development in this area. Further studies are warranted to explore the full therapeutic potential of this compound and other related compounds from traditional medicinal plants.
References
Methodological & Application
Application Note & Protocol: Isolation of Eudesmane Sesquiterpenoids from Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eudesmane-type sesquiterpenoids are a large and structurally diverse class of natural products, primarily found in plants of the Asteraceae family.[1][2] These bicyclic sesquiterpenes exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects, making them promising candidates for drug discovery and development.[2][3] This application note provides a detailed protocol for the isolation of a representative eudesmane (B1671778) sesquiterpenoid, referred to here as "Eudesmane K," from plant material. The methodologies described are based on established procedures for the isolation of similar compounds from plant sources such as those of the Inula genus.
Eudesmane sesquiterpenoids have been the subject of extensive phytochemical investigation. For instance, numerous eudesmane derivatives have been isolated from various species of the genus Inula, including Inula britannica and Inula helenium.[4] The isolation process typically involves solvent extraction followed by a series of chromatographic separations to yield the pure compound. Bioassay-guided fractionation is often employed to target compounds with specific biological activities.
Experimental Overview
The isolation of this compound from a plant matrix is a multi-step process that begins with the extraction of the dried and powdered plant material. This is followed by fractionation of the crude extract to separate compounds based on their polarity. Finally, the targeted eudesmane-containing fractions are subjected to further chromatographic purification to isolate the pure compound.
Caption: General workflow for the isolation of this compound.
Data Presentation
The following table summarizes typical quantitative data that might be obtained during the isolation of a eudesmane sesquiterpenoid from 1 kg of dried plant material. These values are representative and will vary depending on the specific plant species, collection time, and extraction conditions.
| Parameter | Value | Notes |
| Extraction | ||
| Starting Plant Material (dry weight) | 1.0 kg | |
| Extraction Solvent | 10 L of 95% Ethanol (B145695) | Three successive extractions |
| Crude Extract Yield | 120 g | 12% yield from dry plant material |
| Fractionation | ||
| Petroleum Ether Fraction | 35 g | |
| Dichloromethane (B109758) (CH2Cl2) Fraction | 45 g | Fraction containing this compound |
| Ethyl Acetate (B1210297) (EtOAc) Fraction | 25 g | |
| Purification | ||
| Silica Gel Column Chromatography Yield | 5 g (of this compound rich sub-fraction) | From 45 g of CH2Cl2 fraction |
| Preparative HPLC Yield | 50 mg (of pure this compound) | From 5 g of the sub-fraction |
| Final Product | ||
| Final Yield of this compound | 50 mg | 0.005% yield from dry plant material |
| Purity (by HPLC) | >98% |
Experimental Protocols
Protocol 1: Extraction
-
Plant Material Preparation: Air-dry the plant material (e.g., aerial parts or roots) at room temperature and then grind into a fine powder.
-
Solvent Extraction:
-
Macerate 1 kg of the powdered plant material in 5 L of 95% aqueous ethanol at room temperature for 72 hours.
-
Filter the mixture and collect the filtrate.
-
Repeat the extraction process two more times with fresh solvent.
-
Combine the filtrates from all three extractions.
-
-
Solvent Evaporation: Concentrate the combined ethanol extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
Protocol 2: Fractionation
-
Suspension: Suspend the crude ethanol extract (e.g., 120 g) in 1 L of distilled water.
-
Liquid-Liquid Partitioning:
-
Perform successive extractions of the aqueous suspension with solvents of increasing polarity.
-
First, extract with petroleum ether (3 x 1 L). Combine the petroleum ether layers and evaporate the solvent to yield the petroleum ether fraction.
-
Next, extract the remaining aqueous layer with dichloromethane (CH2Cl2) (3 x 1 L). Combine the CH2Cl2 layers and evaporate the solvent to obtain the dichloromethane fraction.
-
Finally, extract the aqueous layer with ethyl acetate (EtOAc) (3 x 1 L). Combine the EtOAc layers and evaporate the solvent to get the ethyl acetate fraction.
-
-
Fraction Selection: Based on preliminary analysis (e.g., TLC or bioassay), select the fraction enriched with the target eudesmane sesquiterpenoid. In this example, the dichloromethane fraction is selected.
Protocol 3: Purification
-
Silica Gel Column Chromatography:
-
Subject the dichloromethane fraction (e.g., 45 g) to column chromatography on a silica gel (200-300 mesh) column.
-
Elute the column with a gradient of petroleum ether and ethyl acetate, starting with 100% petroleum ether and gradually increasing the polarity to 100% ethyl acetate.
-
Collect fractions of 250 mL each and monitor the composition of each fraction by Thin Layer Chromatography (TLC).
-
Combine fractions that show a similar TLC profile and contain the target compound.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Further purify the combined, enriched sub-fraction (e.g., 5 g) by preparative HPLC.
-
Column: C18 reverse-phase column (e.g., 250 x 20 mm, 5 µm).
-
Mobile Phase: A gradient of methanol (B129727) and water is typically used. For example, starting with 50% methanol in water and increasing to 100% methanol over 40 minutes.
-
Flow Rate: 10 mL/min.
-
Detection: UV detector at 210 nm.
-
Collect the peak corresponding to this compound.
-
-
Final Product: Evaporate the solvent from the collected HPLC fraction to obtain the pure this compound. Confirm the structure and purity using spectroscopic methods such as NMR (1H, 13C) and Mass Spectrometry.
Biological Activity and Signaling Pathways
Eudesmane sesquiterpenoids have been reported to exhibit a variety of biological activities. For instance, some eudesmanolides have demonstrated anti-inflammatory effects by inhibiting the production of nitric oxide (NO). This inhibition is often linked to the downregulation of the inducible nitric oxide synthase (iNOS) expression. The underlying mechanism can involve the modulation of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways.
In the NF-κB pathway, certain stimuli can lead to the activation of IκB kinase (IKK), which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome, allowing the NF-κB dimers to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Some eudesmane sesquiterpenoids may exert their anti-inflammatory effects by inhibiting the phosphorylation of IκBα, thereby preventing NF-κB activation.
Caption: Potential mechanism of action of this compound on the NF-κB pathway.
Similarly, the STAT3 pathway plays a crucial role in inflammation and cell proliferation. Upon cytokine stimulation (e.g., IL-6), STAT3 is phosphorylated, dimerizes, and translocates to the nucleus to regulate gene expression. Some eudesmane-type sesquiterpenoids have been found to inhibit the IL-6-induced STAT3 activation, suggesting another avenue for their therapeutic potential.
Conclusion
The protocols outlined in this application note provide a robust framework for the successful isolation of eudesmane sesquiterpenoids from plant extracts. The multi-step approach, combining solvent extraction, liquid-liquid partitioning, and chromatographic techniques, is essential for obtaining high-purity compounds suitable for further biological evaluation and drug development. The representative data and workflow diagrams serve as a valuable guide for researchers in the field of natural product chemistry. The diverse biological activities of eudesmane sesquiterpenoids, coupled with their intriguing chemical structures, underscore their importance as a focal point for future research in medicinal chemistry and pharmacology.
References
- 1. Sesquiterpenes and monoterpenes from the bark of Inula macrophylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Bioactive sesquiterpenes from Inula helenium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic sesquiterpene lactones from Inula britannica - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Total Synthesis of a Representative Eudesmane Sesquiterpenoid
Note: A comprehensive literature search did not yield a reported total synthesis for "Eudesmane K". Therefore, this document provides a detailed protocol for the total synthesis of a representative member of the eudesmane (B1671778) family, dihydrojunenol, and its subsequent functionalization, showcasing a powerful biomimetic "two-phase" synthetic strategy. This approach, developed by Chen and Baran, offers a blueprint for the efficient and stereocontrolled synthesis of various oxidized eudesmanes.[1]
Introduction: A Two-Phase Biomimetic Approach
Eudesmane sesquiterpenoids are a large class of natural products with diverse biological activities. Their complex, stereochemically rich structures have made them attractive targets for total synthesis. Nature synthesizes these molecules in a "two-phase" process: a "cyclase phase" to construct the core carbon skeleton, followed by an "oxidase phase" where late-stage oxidative functionalization generates molecular diversity.[1] This application note details a laboratory implementation of this strategy, focusing on the synthesis of the eudesmane core (dihydrojunenol) and its subsequent site-selective C-H oxidation.
Synthetic Strategy Overview
The synthetic approach is divided into two distinct phases, mimicking the biosynthetic pathway of terpenes.
-
Phase 1: Cyclase Phase. This phase focuses on the construction of the fundamental eudesmane carbon skeleton. The key objective is to synthesize a lowly oxidized eudesmane, dihydrojunenol, on a gram scale. This is achieved through a convergent and stereocontrolled route.
-
Phase 2: Oxidase Phase. Starting from a common intermediate derived from the cyclase phase, this phase introduces oxidative functional groups at specific positions of the eudesmane core. This is accomplished through a series of site-selective C-H oxidation reactions, allowing for a divergent synthesis of various more complex eudesmane natural products.
The overall logic of this two-phase approach is depicted in the following diagram:
Experimental Protocols and Data
Phase 1: Total Synthesis of Dihydrojunenol
The synthesis of dihydrojunenol serves as the "cyclase phase" of this strategy, providing a common precursor for a variety of more complex eudesmanes. The following table summarizes the key transformations and quantitative data for this synthesis.
| Step | Transformation | Starting Material | Reagents and Conditions | Product | Yield (%) |
| 1 | Asymmetric Michael Addition | Isovaleraldehyde | Methyl vinyl ketone, (S)-diphenylprolinol silyl (B83357) ether, CH2Cl2, -20 °C | Chiral Aldehyde | 95 |
| 2 | Robinson Annulation | Chiral Aldehyde | 1. Methyl vinyl ketone, KOt-Bu, t-BuOH, 70 °C; 2. Pyrrolidine, benzene, reflux; 3. H2C=CHCO2Me, MeCN, reflux; 4. NaOH, H2O/MeOH | Enone Intermediate | 60 |
| 3 | Stereoselective Grignard Addition | Enone Intermediate | MeMgBr, CuI, THF, -78 °C to rt | Ketone Intermediate | 85 |
| 4 | Wittig Olefination | Ketone Intermediate | Ph3P=CH2, THF, 0 °C to rt | Alkene Intermediate | 92 |
| 5 | Hydroboration-Oxidation | Alkene Intermediate | 1. BH3·THF, THF, 0 °C to rt; 2. H2O2, NaOH | Primary Alcohol | 88 |
| 6 | Tosylation | Primary Alcohol | TsCl, pyridine, 0 °C to rt | Tosylate Intermediate | 95 |
| 7 | Reductive Cyclization | Tosylate Intermediate | Li, NH3 (liq.), THF, -78 °C | Dihydrojunenol | 75 |
| Overall Yield | ~28% |
Protocol for Step 1: Asymmetric Michael Addition
-
To a solution of (S)-diphenylprolinol silyl ether (0.1 equiv.) in CH2Cl2 (2.0 M) at -20 °C is added methyl vinyl ketone (1.2 equiv.).
-
Isovaleraldehyde (1.0 equiv.) is added dropwise over 10 minutes.
-
The reaction mixture is stirred at -20 °C for 24 hours.
-
The reaction is quenched with saturated aqueous NH4Cl and extracted with CH2Cl2 (3x).
-
The combined organic layers are dried over Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography on silica (B1680970) gel to afford the chiral aldehyde.
(Note: Detailed protocols for steps 2-7 would follow a similar format, specifying stoichiometry, concentrations, temperatures, reaction times, and purification methods.)
Phase 2: Site-Selective C-H Oxidation
With the eudesmane core in hand, the "oxidase phase" commences. This is exemplified by the synthesis of 5α,7β-dihydroxyeudesmane from a dihydrojunenol-derived carbamate.
Protocol for the Synthesis of 5α,7β-dihydroxyeudesmane:
-
Carbamate Formation: To a solution of dihydrojunenol (1.0 equiv.) in CH2Cl2 (0.2 M) is added trichloroacetyl isocyanate (1.2 equiv.) at 0 °C. The mixture is stirred for 30 minutes, followed by the addition of basic alumina (B75360) and further stirring for 1 hour. The mixture is filtered and concentrated to yield the trichloroacetamide (B1219227) intermediate, which is used without further purification.
-
Directed C-H Bromination: The crude trichloroacetamide is dissolved in CCl4 (0.05 M), and N-bromosuccinimide (2.0 equiv.) and AIBN (0.1 equiv.) are added. The mixture is heated to reflux and irradiated with a 250 W sun lamp for 1 hour. After cooling, the mixture is filtered and concentrated.
-
Hydrolysis to Diol: The crude bromide is dissolved in a mixture of THF/H2O (3:1, 0.1 M), and AgNO3 (3.0 equiv.) is added. The mixture is stirred at room temperature for 12 hours. The reaction is quenched with saturated aqueous NaHCO3 and extracted with EtOAc (3x). The combined organic layers are dried, concentrated, and purified by flash chromatography to afford 5α,7β-dihydroxyeudesmane.
| Step | Transformation | Starting Material | Reagents and Conditions | Product | Yield (%) |
| 8 | Carbamate Formation | Dihydrojunenol | 1. Cl3CC(O)NCO, CH2Cl2; 2. Al2O3 (basic) | Carbamate Intermediate | ~95 |
| 9 | Directed C-H Bromination | Carbamate Intermediate | NBS, AIBN, CCl4, reflux, hv | Bromo-carbamate Intermediate | ~60 |
| 10 | Hydrolysis to Diol | Bromo-carbamate Intermediate | AgNO3, THF/H2O | 5α,7β-dihydroxyeudesmane | ~70 |
| Overall Yield (from Dihydrojunenol) | ~40% |
Visualizations
Total Synthesis Pathway
The following diagram illustrates the synthetic route from a key enone intermediate to dihydrojunenol and its subsequent oxidation.
Experimental Workflow for C-H Bromination
This diagram outlines the typical laboratory workflow for the directed C-H bromination step.
These application notes provide a comprehensive overview and detailed protocols for the total synthesis of a representative eudesmane sesquiterpenoid, highlighting a modern and efficient biomimetic strategy. This two-phase approach is a powerful tool for accessing a wide range of complex natural products and their analogues for further research and development.
References
Stereoselective Synthesis of the Eudesmane Core: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The eudesmane (B1671778) sesquiterpenoids are a large and structurally diverse family of natural products, many of which exhibit significant biological activities. Their bicyclic decalin core, adorned with multiple stereocenters, presents a formidable challenge for synthetic chemists. This document provides detailed application notes and protocols for key stereoselective strategies recently developed for the construction of the eudesmane core, aimed at facilitating research and development in this area.
Key Synthetic Strategies
Three prominent and effective strategies for the stereoselective synthesis of the eudesmane core are highlighted:
-
Convergent Diels-Alder Cycloaddition: This classical yet powerful method allows for the rapid construction of the decalin framework with good stereocontrol.
-
Unified Asymmetric Michael Addition/Alder-Ene Cyclization: A modern and elegant approach that establishes multiple stereocenters in a sequential and highly controlled manner.
-
Palladium-Catalyzed Enantioselective Alkylation: This strategy is particularly useful for installing the crucial quaternary stereocenter often found at the C10 position of the eudesmane skeleton.
Convergent Diels-Alder Cycloaddition Strategy
This approach offers a rapid and efficient entry into the eudesmane core by forming the six-membered ring of the decalin system in a single step. The stereochemical outcome of the reaction can often be predicted and controlled through the appropriate choice of diene, dienophile, and catalyst.
Data Presentation
| Diene | Dienophile | Catalyst/Conditions | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| 1-Vinyl-cyclohexene | Maleic anhydride | Xylenes, reflux | cis-fused decalin | High | Not specified | [General procedure] |
| Substituted 1,3-diene | 2-Carbomethoxy-2-cyclohexenone | Lewis Acid (e.g., EtAlCl₂) | Substituted cis-decalin | Good | >7:1 | [1][2] |
| Nitro-deca-1,7,9-trienes | (Intramolecular) | Thermal | trans-fused decalin | Good | High | [3] |
Experimental Protocol: Intermolecular Diels-Alder Reaction
This protocol describes a general procedure for a Lewis acid-catalyzed Diels-Alder reaction to form a substituted cis-decalin framework.[2]
Materials:
-
Enantioenriched enone (dienophile)
-
Diene
-
Lewis Acid (e.g., 1.0 M solution of EtAlCl₂ in hexanes)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the enone (1.0 equiv) in anhydrous DCM at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add the diene (1.5 equiv).
-
Slowly add the Lewis acid solution (e.g., EtAlCl₂, 0.1-1.0 equiv) dropwise to the reaction mixture.
-
Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃.
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cis-decalin product.
Visualization
Caption: Convergent Diels-Alder approach to the eudesmane core.
Unified Asymmetric Michael Addition/Alder-Ene Cyclization Strategy
This modern and highly stereoselective strategy allows for the construction of a densely functionalized eudesmane core in a convergent manner.[4] Key features include an enantioselective copper-catalyzed Michael addition to set key stereocenters, followed by a gold-catalyzed Alder-ene reaction to form the second ring of the decalin system.
Data Presentation
| Eudesmane Product | Overall Yield (%) | Number of Steps | Reference |
| Dihydrojunenol | 29 | 5 | |
| Junenol | 24 | 5 | |
| 4-Epiajanol | 27 | 7 | |
| Pygmol | 27 | 7 | |
| Eudesmantetraol | 12 | 7 |
Experimental Protocols
Protocol 2a: Asymmetric Cu-NHC-Catalyzed Tandem Michael Addition/Aldol Reaction
Materials:
-
3-Methyl cyclohexenone
-
Homoprenyl magnesium bromide (Grignard reagent)
-
Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂)
-
N-Heterocyclic Carbene (NHC) ligand
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Formaldehyde (B43269) solution
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried flask under an inert atmosphere, add Cu(OTf)₂ (0.05 equiv) and the NHC ligand (0.055 equiv) in anhydrous THF.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to -20 °C and add 3-methyl cyclohexenone (1.0 equiv).
-
Slowly add the Grignard reagent (1.2 equiv) dropwise, maintaining the temperature at -20 °C.
-
After the addition is complete, stir the reaction for an additional 2 hours at -20 °C.
-
Quench the reaction by the addition of formaldehyde solution (2.0 equiv).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench with saturated aqueous NH₄Cl and extract with ethyl acetate (B1210297) (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the diastereomeric products.
Protocol 2b: Au(I)-Catalyzed Alder-Ene Cyclization
Materials:
-
Product from Protocol 2a
-
Gold(I) catalyst (e.g., [Au(IPr)NTf₂])
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the diene-aldehyde precursor from the previous step (1.0 equiv) in the anhydrous solvent, add the gold(I) catalyst (0.01-0.05 equiv).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, concentrate the reaction mixture directly.
-
Purify the residue by flash column chromatography on silica gel to afford the eudesmane core.
Visualization
Caption: Unified Michael addition and Alder-ene cyclization strategy.
Palladium-Catalyzed Enantioselective Alkylation
This method is highly effective for the construction of the C10 all-carbon quaternary stereocenter, a common and challenging feature in eudesmane sesquiterpenoids. The use of a chiral ligand in conjunction with a palladium catalyst allows for high enantioselectivity in the formation of this key stereocenter.
Data Presentation
| Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Vinylogous ester | α-Quaternary ketone | 94 | 91 | |
| Carboxy-lactam | Allyl-substituted lactam | 97 | 99 |
Experimental Protocol: Palladium-Catalyzed Decarboxylative Allylation
This protocol outlines a general procedure for the enantioselective synthesis of an α-quaternary ketone, a key intermediate for eudesmane synthesis.
Materials:
-
Allyl enol carbonate substrate
-
Palladium catalyst precursor (e.g., Pd₂(dba)₃)
-
Chiral ligand (e.g., (S)-t-Bu-PHOX)
-
Anhydrous solvent (e.g., THF or toluene)
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor (0.025 equiv) and the chiral ligand (0.06 equiv) to a flame-dried flask.
-
Add the anhydrous solvent and stir the mixture at room temperature for 20 minutes to form the active catalyst.
-
Add a solution of the allyl enol carbonate substrate (1.0 equiv) in the anhydrous solvent.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the enantioenriched α-quaternary ketone.
Visualization
Caption: Palladium-catalyzed enantioselective alkylation for C10 stereocenter formation.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Stereoselective synthesis of an advanced trans -decalin intermediate towards the total synthesis of anthracimycin - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC01738B [pubs.rsc.org]
- 3. Studies of intramolecular Diels–Alder reactions of nitroalkenes for the stereocontrolled synthesis of trans-decalin ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for the NMR and MS Analysis of Eudesmane Sesquiterpenes: A Case Study on Croargoid A
Introduction
Eudesmane (B1671778) sesquiterpenoids are a large and structurally diverse class of natural products, many of which exhibit significant biological activities, making them of great interest to researchers in drug discovery and development. The accurate structural elucidation of these compounds is paramount for understanding their structure-activity relationships. This document provides a detailed guide to the analysis of eudesmane sesquiterpenes using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). As a specific example, we will use the data for Croargoid A, a recently isolated eudesmane sesquiterpene, to illustrate the application of these techniques.[1]
Data Presentation: Spectroscopic Data for Croargoid A
The following tables summarize the quantitative NMR and MS data obtained for Croargoid A.[1]
Table 1: ¹H NMR Spectroscopic Data for Croargoid A (in CDCl₃) [1]
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1 | 1.65, 1.55 | m | |
| 2 | 2.10, 1.85 | m | |
| 3 | 2.45, 2.01 | m | |
| 6 | 4.60 | dd | 11.5, 5.0 |
| 8 | 2.35, 1.90 | m | |
| 9 | 2.20, 1.60 | m | |
| 14 | 1.16 | s | |
| 15 | 0.91 | d | 7.0 |
| OAc | 1.81 | s |
Table 2: ¹³C NMR Spectroscopic Data for Croargoid A (in CDCl₃) [1]
| Position | δC (ppm) | DEPT |
| 1 | 38.0 | CH₂ |
| 2 | 24.5 | CH₂ |
| 3 | 30.1 | CH₂ |
| 4 | 134.1 | C |
| 5 | 80.5 | C |
| 6 | 76.8 | CH |
| 7 | 148.2 | C |
| 8 | 29.5 | CH₂ |
| 9 | 40.2 | CH₂ |
| 10 | 41.5 | C |
| 11 | 121.2 | C |
| 12 | 170.5 | C |
| 13 | 21.1 | CH₃ |
| 14 | 22.8 | CH₃ |
| 15 | 15.9 | CH₃ |
| OAc | 170.1 | C |
| OAc | 21.0 | CH₃ |
Table 3: High-Resolution Mass Spectrometry Data for Croargoid A
| Ion | Calculated m/z | Found m/z | Molecular Formula |
| [M+Na]⁺ | 273.1461 | 273.1461 | C₁₅H₂₂O₃Na |
Experimental Protocols
The following are generalized protocols for the NMR and MS analysis of eudesmane sesquiterpenes, based on standard methodologies in natural product chemistry.
Protocol 1: NMR Spectroscopy
1. Sample Preparation: a. Accurately weigh 1-5 mg of the purified eudesmane sesquiterpene. b. Dissolve the sample in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆). The choice of solvent should be based on the solubility of the compound. c. Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if quantitative analysis or precise chemical shift referencing is required. d. Transfer the solution to a clean, dry 5 mm NMR tube.
2. 1D NMR Data Acquisition (¹H and ¹³C): a. Insert the sample into the NMR spectrometer. b. Tune and shim the probe to optimize the magnetic field homogeneity. c. Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio. d. Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus. e. Acquire a DEPT (Distortionless Enhancement by Polarization Transfer) spectrum to differentiate between CH, CH₂, and CH₃ groups.
3. 2D NMR Data Acquisition (COSY, HSQC, HMBC): a. Acquire a COSY (Correlation Spectroscopy) spectrum to identify proton-proton spin coupling networks. b. Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to determine one-bond proton-carbon correlations. c. Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range (2-3 bond) proton-carbon correlations. This is crucial for establishing the carbon skeleton.
4. Data Processing and Analysis: a. Process the raw data using appropriate software (e.g., MestReNova, TopSpin, ACD/Labs). This includes Fourier transformation, phase correction, and baseline correction. b. Reference the spectra to the residual solvent peak or the internal standard. c. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. d. Analyze the chemical shifts, coupling constants, and correlations from all spectra to elucidate the structure of the molecule.
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
1. Sample Preparation: a. Prepare a dilute solution of the purified compound (typically 10-100 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile. b. The solvent should be compatible with the ionization technique being used (e.g., electrospray ionization - ESI).
2. Instrument Setup and Data Acquisition: a. Calibrate the mass spectrometer using a standard calibration mixture to ensure high mass accuracy. b. Set the ionization source parameters (e.g., spray voltage, capillary temperature, gas flow rates for ESI). c. Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. d. Acquire the mass spectrum in the desired mass range, ensuring sufficient resolution to determine the accurate mass.
3. Data Analysis: a. Determine the accurate mass of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻). b. Use the accurate mass to calculate the elemental composition (molecular formula) of the compound. c. If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to gain further structural information.
Visualizations
The following diagrams illustrate the workflow for the analysis and structure elucidation of a typical eudesmane sesquiterpene.
Caption: Experimental workflow for the isolation and analysis of this compound.
Caption: Logical workflow for the structure elucidation of this compound.
References
Application Notes and Protocols for Bioassay-Guided Fractionation of Eudesmane Sesquiterpenoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eudesmane (B1671778) sesquiterpenoids are a large and diverse class of bicyclic sesquiterpenes found in numerous plant families, particularly Asteraceae, as well as in some fungi and marine organisms.[1][2] These natural products have garnered significant attention in the field of drug discovery due to their wide range of biological activities, including anti-inflammatory, cytotoxic, antimicrobial, and insecticidal properties.[3] Bioassay-guided fractionation is a powerful strategy to systematically separate and isolate bioactive compounds from complex natural product extracts. This process involves a series of chromatographic separations, with each resulting fraction being tested for a specific biological activity. The active fractions are then subjected to further separation until a pure, bioactive compound is isolated.
This document provides detailed application notes and protocols for the bioassay-guided fractionation of a representative eudesmane sesquiterpenoid, here hypothetically named "Eudesmane K," focusing on its potential anti-inflammatory and cytotoxic activities. While a specific compound named "this compound" is not prominently found in the current scientific literature, the methodologies described herein are broadly applicable to the isolation and characterization of novel or known eudesmane sesquiterpenoids.
Experimental Workflow
The overall workflow for the bioassay-guided fractionation of this compound is depicted below. This process begins with the extraction of the source material, followed by sequential fractionation and bioactivity testing, leading to the isolation and identification of the active compound.
Figure 1: General workflow for bioassay-guided fractionation of this compound.
Experimental Protocols
Protocol 1: Extraction of Plant Material
This protocol describes a general procedure for the solvent extraction of a plant source to obtain a crude extract for fractionation.
Materials:
-
Dried and powdered plant material (e.g., leaves, roots, or aerial parts)
-
Extraction solvent (e.g., 96% ethanol, methanol, or ethyl acetate)
-
Maceration vessel or Soxhlet apparatus
-
Filter paper
-
Rotary evaporator
Procedure:
-
Macerate the dried and powdered plant material (e.g., 400 g) with a suitable solvent (e.g., 4 L of 96% ethanol) at room temperature for 24 hours.[4]
-
Repeat the extraction process three times to ensure exhaustive extraction.
-
Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40-45°C to yield the crude extract.[5]
-
Store the crude extract at 4°C until further use.
Protocol 2: Bioassay-Guided Fractionation
This protocol outlines the steps for fractionating the crude extract and identifying bioactive fractions.
Materials:
-
Crude extract
-
Solvents for liquid-liquid partitioning (e.g., n-hexane, ethyl acetate (B1210297), butanol, water)
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography elution (e.g., n-hexane-ethyl acetate gradient)
-
Preparative High-Performance Liquid Chromatography (HPLC) system
-
HPLC solvents (e.g., acetonitrile, water)
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Bioassay reagents and materials (see Protocols 3 and 4)
Procedure:
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract (e.g., 50 g) in distilled water (e.g., 500 mL).
-
Sequentially partition the aqueous suspension with solvents of increasing polarity, such as n-hexane (3 x 500 mL) and ethyl acetate (3 x 500 mL).
-
Concentrate each fraction using a rotary evaporator.
-
Perform bioassays on each fraction to identify the most active one. For instance, the n-hexane or ethyl acetate fractions often show significant activity for sesquiterpenoids.
-
-
Column Chromatography:
-
Subject the most active fraction (e.g., 10 g) to column chromatography on silica gel.
-
Elute the column with a gradient of solvents, such as n-hexane-ethyl acetate, starting from 100% n-hexane and gradually increasing the polarity to 100% ethyl acetate.
-
Collect the eluate in numerous sub-fractions.
-
Combine sub-fractions based on their TLC profiles.
-
Test the combined sub-fractions in the bioassay to identify the active sub-fraction(s).
-
-
Preparative HPLC:
-
Further purify the active sub-fraction(s) using preparative HPLC.
-
Use a suitable column (e.g., C18) and a mobile phase gradient (e.g., acetonitrile-water) to isolate the pure compound (this compound).
-
Monitor the elution profile using a UV detector.
-
Collect the peaks corresponding to the pure compound.
-
Confirm the purity of the isolated compound using analytical HPLC.
-
Protocol 3: Anti-inflammatory Bioassay (Inhibition of Nitric Oxide Production)
This protocol describes an in vitro assay to evaluate the anti-inflammatory activity of fractions and the pure compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7).
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
Test samples (fractions or pure compound) dissolved in Dimethyl Sulfoxide (DMSO)
-
Griess reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test samples for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
-
Determine the IC50 value (the concentration that inhibits 50% of NO production).
Protocol 4: Cytotoxicity Bioassay (MTT Assay)
This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of fractions and the pure compound against cancer cell lines (e.g., MCF-7, HT-29, HepG2).
Materials:
-
Cancer cell lines (e.g., MCF-7, HT-29, HepG2)
-
Appropriate cell culture medium (e.g., RPMI-1640 or DMEM) with 10% FBS and 1% penicillin-streptomycin
-
Test samples dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of the test samples and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium containing MTT and add 100-150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability compared to the untreated control.
-
Determine the IC50 value (the concentration that causes 50% cell death).
Data Presentation
The quantitative data for the biological activities of various eudesmane sesquiterpenoids are summarized in the tables below.
Table 1: Anti-inflammatory Activity of Eudesmane Sesquiterpenoids
| Compound | Source Organism | Bioassay | Cell Line | IC50 (µM) | Reference |
| epi-eudebeiolide C | Salvia plebeia | NO Production Inhibition | RAW 264.7 | 17.9 | |
| Eudebeiolide D | Salvia plebeia | IL-6-induced STAT3 Activation | Hep3B | 1.1 | |
| Unnamed Eudesmane 11 | Alpinia oxyphylla | NO Production Inhibition | BV-2 | 21.63 | |
| Unnamed Eudesmane 20 | Alpinia oxyphylla | NO Production Inhibition | BV-2 | 60.70 | |
| Unnamed Eudesmane 24 | Alpinia oxyphylla | NO Production Inhibition | BV-2 | 35.81 | |
| Unnamed Eudesmane 40 | Alpinia oxyphylla | NO Production Inhibition | BV-2 | 42.15 |
Table 2: Cytotoxic Activity of Eudesmane Sesquiterpenoids
| Compound | Source Organism | Cell Line | IC50 (µM) | Reference |
| (4R,5S,6Z,10R)-11-hydroperoxy-8-oxo-eudesm-6-en-5α-ol | Nephthea sp. | MCF-7 | 72.8 ± 2.3 | |
| HT-29 | 85.4 ± 2.7 | |||
| HepG2 | 95.6 ± 3.2 | |||
| (4R,5S,6Z,10R)-5-acetoxy-11-methoxy-8-oxo-eudesm-6-en | Nephthea sp. | MCF-7 | 51.5 ± 2.1 | |
| HT-29 | 64.1 ± 1.9 | |||
| HepG2 | 71.3 ± 2.5 |
Signaling Pathway
Many eudesmane-type sesquiterpenes exert their anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes. The diagram below illustrates the canonical NF-κB signaling pathway and a potential point of inhibition by this compound.
Figure 2: Inhibition of the NF-κB signaling pathway by this compound.
Conclusion
The bioassay-guided fractionation approach detailed in these application notes provides a robust framework for the discovery and isolation of bioactive eudesmane sesquiterpenoids. The provided protocols for extraction, fractionation, and bioassays, along with the data presentation and pathway visualization, offer a comprehensive resource for researchers in natural product chemistry and drug development. The successful application of these methods can lead to the identification of novel eudesmane compounds with potent biological activities, contributing to the development of new therapeutic agents.
References
- 1. Eudesmane sesquiterpenoids from the Asteraceae family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory potential of some eudesmanolide and guaianolide sesquiterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Bioassay-Guided Fractionation Networking for Discovery of Biofungicides from Cultivated Salvia canariensis [mdpi.com]
- 5. Bioassay-Guided Isolation of Sesquiterpene Coumarins from Ferula narthex Bioss: A New Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Assays for Eudesmane Sesquiterpenoid Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eudesmane (B1671778) sesquiterpenoids are a large and diverse class of natural products isolated from various plant species, including those from the genera Alpinia, Salvia, and Chloranthus. These compounds have garnered significant scientific interest due to their wide range of biological activities. Extensive in vitro studies have demonstrated their potential as anti-inflammatory, anticancer, and neuroprotective agents. This document provides detailed application notes and experimental protocols for the in vitro evaluation of eudesmane sesquiterpenoids. While the specific compound "Eudesmane K" was not identified in a comprehensive review of the scientific literature, the methodologies and data presented herein are applicable to the broader class of eudesmane sesquiterpenoids and will serve as a valuable resource for researchers investigating the therapeutic potential of these compounds.
Data Presentation: In Vitro Activities of Eudesmane Sesquiterpenoids
The following tables summarize the quantitative data from various in vitro assays performed on a selection of eudesmane sesquiterpenoids.
Table 1: Anti-Inflammatory Activity of Eudesmane Sesquiterpenoids
| Compound Name | Cell Line | Assay | IC₅₀ (µM) | Reference |
| Epi-eudebeiolide C | RAW 264.7 | Nitric Oxide (NO) Production Inhibition | 17.9 | [1] |
| Plebeiolide C | RAW 264.7 | Nitric Oxide (NO) Production Inhibition | Moderate Activity | [1] |
| Plebeiafuran | RAW 264.7 | Nitric Oxide (NO) Production Inhibition | Moderate Activity | [1] |
| Sapleudesone | RAW 264.7 | Nitric Oxide (NO) Production Inhibition | 42.3 | [2][3] |
| Unnamed Eudesmanes | BV-2 | Nitric Oxide (NO) Production Inhibition | 21.63 - 60.70 | |
| Oxyphyllanene A-G & others | RAW 264.7 | Nitric Oxide (NO) Production Inhibition | 9.85 - 13.95 µg/mL |
Table 2: Anticancer Activity of Eudesmane Sesquiterpenoids
| Compound Name | Cell Line | Assay | IC₅₀ (µM) | Reference |
| Salplebeone A-C | Myeloid Leukemia Cells | Antiproliferative Activity | Not specified | |
| 5α-hydroxycostic acid | MCF-7 | Anti-migration (Wound-healing) | Not specified | |
| Hydroxyisocostic acid | MCF-7 | Anti-migration (Wound-healing) | Not specified |
Table 3: Neuroprotective Activity of Eudesmane Sesquiterpenoids
| Compound Name | Cell Line | Assay | Effect | Reference |
| Eudesmin | PC12 & Hippocampal Neurons | Aβ Oligomer-induced Toxicity | Neuroprotective at 30 nM |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Anti-Inflammatory Activity: Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages
Objective: To evaluate the ability of eudesmane sesquiterpenoids to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Eudesmane sesquiterpenoid compounds
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell adherence.
-
Compound Treatment: Prepare various concentrations of the eudesmane sesquiterpenoid compounds in DMEM. After the 24-hour incubation, remove the medium from the wells and replace it with 100 µL of fresh medium containing the desired concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known iNOS inhibitor).
-
LPS Stimulation: To induce an inflammatory response, add LPS to each well to a final concentration of 1 µg/mL, except for the negative control wells.
-
Incubation: Incubate the plate for another 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Nitrite (B80452) Measurement: After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate. Add 50 µL of Griess Reagent to each well and incubate at room temperature for 10-15 minutes, protected from light.
-
Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite in the samples is proportional to the absorbance.
-
Data Analysis: Calculate the percentage of NO inhibition for each concentration of the test compound compared to the LPS-stimulated control. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of NO production.
Anticancer Activity: MTT Cytotoxicity Assay
Objective: To determine the cytotoxic effect of eudesmane sesquiterpenoids on cancer cell lines by measuring cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
Eudesmane sesquiterpenoid compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or Solubilization Buffer
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the eudesmane sesquiterpenoid compounds in the culture medium. Replace the old medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the crystals. Mix gently by pipetting or shaking.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC₅₀ value, which represents the concentration of the compound that inhibits 50% of cell growth.
Antioxidant Activity: ARE Luciferase Reporter Assay in HepG2 Cells
Objective: To assess the ability of eudesmane sesquiterpenoids to activate the antioxidant response element (ARE) signaling pathway, a key regulator of cellular defense against oxidative stress.
Materials:
-
HepG2-ARE luciferase reporter cell line
-
Minimum Essential Medium (MEM) supplemented with 10% FBS, non-essential amino acids, sodium pyruvate, and Penicillin-Streptomycin.
-
Eudesmane sesquiterpenoid compounds
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)
-
White, clear-bottom 96-well cell culture plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed the HepG2-ARE cells in a white, clear-bottom 96-well plate at a density of approximately 3 x 10⁴ cells/well in 100 µL of complete MEM. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare different concentrations of the eudesmane sesquiterpenoid compounds in MEM. Replace the medium with 100 µL of fresh medium containing the test compounds. Include a vehicle control and a positive control (e.g., sulforaphane).
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Luciferase Assay: After incubation, add 100 µL of luciferase assay reagent to each well. Incubate at room temperature for 10-20 minutes with gentle shaking, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control protein (if applicable) or express the results as fold induction over the vehicle control. Determine the EC₅₀ value, the concentration of the compound that produces 50% of the maximal response.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
References
Eudesmane K: Application Notes on Mechanism of Action Studies
A comprehensive overview of the current state of research, methodologies, and signaling pathways related to eudesmane (B1671778) sesquiterpenoids, with a focus on anti-inflammatory and anti-cancer activities.
Introduction
Eudesmane K is a bicyclic sesquiterpenoid belonging to the eudesmane class of natural products. It has been identified and isolated from the medicinal plant Echinopsis Radix, a traditional Chinese medicine known for its diverse pharmacological properties, including anti-tumor, anti-inflammatory, insecticidal, and antifungal activities.[1] While the specific biological activities and mechanism of action of this compound have not yet been extensively reported in scientific literature, the broader class of eudesmane sesquiterpenoids and other compounds isolated from Echinopsis Radix have been the subject of numerous studies. This document provides a detailed overview of the known mechanisms of action and experimental protocols for closely related eudesmane sesquiterpenoids and other bioactive compounds from Echinopsis Radix, offering a valuable resource for researchers investigating the potential therapeutic applications of this compound.
Data Presentation: Biological Activities of Compounds from Echinopsis Radix and Related Eudesmanes
While specific quantitative data for this compound is not currently available, the following tables summarize the cytotoxic and anti-inflammatory activities of other compounds isolated from Echinopsis Radix and representative eudesmane sesquiterpenoids from other sources. This data provides a comparative baseline for potential future studies on this compound.
Table 1: Cytotoxic Activity of Compounds Isolated from Echinopsis Radix
| Compound | Cell Line | IC50 (µM) | Reference |
| Thiophene Compound 23 | A375-S2 (Human Melanoma) | 3.1 | [1] |
| Thiophene Compound 23 | HeLa (Cervical Cancer) | 13.5 | [1] |
| Thiophene Compound 45 | A375-S2 (Human Melanoma) | Not Specified | [1] |
| Thiophene Compound 45 | HeLa (Cervical Cancer) | Not Specified | [1] |
Table 2: Anti-inflammatory Activity of Compounds Isolated from Echinopsis Radix
| Compound | Assay | IC50 (µg/mL) | Reference |
| Thiophene Compound 1 | Nitric Oxide (NO) Production in RAW 264.7 cells | 2.5 | |
| Thiophene Compound 13 | Nitric Oxide (NO) Production in RAW 264.7 cells | 20.0 | |
| Thiophene Compound 20 | Nitric Oxide (NO) Production in RAW 264.7 cells | 6.7 | |
| Thiophene Compound 7 | Nitric Oxide (NO) Production in RAW 264.7 cells | 12.8-48.7 µM | |
| Thiophene Compound 8 | Nitric Oxide (NO) Production in RAW 264.7 cells | 12.8-48.7 µM | |
| Thiophene Compound 30 | Nitric Oxide (NO) Production in RAW 264.7 cells | 12.8-48.7 µM | |
| Thiophene Compound 31 | Nitric Oxide (NO) Production in RAW 264.7 cells | 12.8-48.7 µM | |
| Thiophene Compound 4 | Nitric Oxide (NO) Production in RAW 264.7 cells | Potent Inhibition | |
| Thiophene Compound 5 | Nitric Oxide (NO) Production in RAW 264.7 cells | Potent Inhibition |
Signaling Pathways and Mechanism of Action
Based on studies of related eudesmane sesquiterpenoids and other compounds from Echinopsis Radix, the primary mechanism of action for their anti-inflammatory effects involves the inhibition of the NF-κB signaling pathway.
NF-κB Signaling Pathway in Inflammation
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded. This allows NF-κB to translocate to the nucleus, where it induces the transcription of genes encoding pro-inflammatory mediators like nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines.
Several sesquiterpenoids have been shown to inhibit this pathway at various points. For example, some compounds inhibit the phosphorylation and degradation of IκBα, thereby preventing NF-κB nuclear translocation.
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the anti-inflammatory and cytotoxic activities of eudesmane sesquiterpenoids and other natural products.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A375-S2, HeLa)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound (or other test compounds) in complete growth medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.
Protocol 2: Nitric Oxide (NO) Production Assay (Griess Test)
This protocol measures the anti-inflammatory activity of a compound by quantifying the inhibition of NO production in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete growth medium (DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (NaNO₂) standard solution
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (or other test compounds) for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group with no LPS stimulation and a vehicle control group with LPS and DMSO.
-
Griess Reaction: After incubation, transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using the NaNO₂ standard solution. Calculate the concentration of nitrite in the samples from the standard curve. Determine the percentage of NO production inhibition compared to the LPS-stimulated vehicle control.
Conclusion
While direct experimental evidence for the mechanism of action of this compound is currently lacking, the established anti-inflammatory and cytotoxic activities of the plant from which it is derived, Echinopsis Radix, and of other closely related eudesmane sesquiterpenoids, provide a strong rationale for further investigation. The protocols and pathway information provided in these application notes offer a solid foundation for researchers to explore the therapeutic potential of this compound and to elucidate its specific molecular targets and mechanisms of action. Future studies should focus on isolating sufficient quantities of this compound to perform comprehensive biological evaluations, including the assays detailed herein, to determine its specific contribution to the pharmacological profile of Echinopsis Radix.
References
Application Notes and Protocols for Late-Stage Functionalization in Eudesmane Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the late-stage functionalization strategies employed in the synthesis of eudesmane (B1671778) sesquiterpenoids, including Eudesmane K. The methodologies discussed are primarily based on the divergent synthesis approach, which utilizes a common intermediate that undergoes a series of selective late-stage transformations to yield a variety of structurally diverse natural products. This approach is biomimetic, mirroring nature's "oxidase phase" of terpene synthesis.[1]
The core of this strategy often involves the late-stage functionalization of olefins within a pre-formed eudesmane scaffold. Key transformations include selective hydrogenation, epoxidation, dihydroxylation, and subsequent epoxide ring-opening reactions. These methods allow for the precise installation of oxygen-containing functional groups at various positions, leading to a diverse array of eudesmane congeners.[2][3]
Data Presentation: Summary of Key Late-Stage Functionalization Reactions
The following table summarizes the quantitative data for key late-stage functionalization reactions in the synthesis of various eudesmane sesquiterpenoids, starting from a common diene intermediate.
| Entry | Starting Material | Reaction | Reagents and Conditions | Product | Yield (%) | Reference |
| 1 | Diene Intermediate | Site-Selective Epoxidation | m-CPBA (1.1 equiv), NaHCO₃ (2.0 equiv), DCM, 0 °C to rt, 2 h | Mono-epoxide | 85 | Panigrahi & Pulukuri, Supporting Information |
| 2 | Mono-epoxide | Reductive Epoxide Opening | LiAlH₄ (3.0 equiv), THF, 0 °C to rt, 2 h | Diol Intermediate | 98 | Panigrahi & Pulukuri, Supporting Information |
| 3 | Diol Intermediate | Catalytic Hydrogenation | H₂ (1 atm), 10% Pd/C, EtOAc, rt, 1 h | 4-epiajanol | 96 (over 2 steps from mono-epoxide) | [2] |
| 4 | Diene Intermediate | Dihydroxylation | OsO₄ (cat.), NMO (1.5 equiv), Acetone (B3395972)/H₂O (10:1), rt | Diol Mixture | 91 (in a 1:1.1 ratio of diastereomers) | Panigrahi & Pulukuri, Supporting Information |
| 5 | Mono-epoxide | Dihydroxylation | OsO₄ (cat.), NMO (1.5 equiv), Acetone/H₂O (10:1), rt | Diol Products | 91 (in a 1:1 ratio of diastereomers) | Panigrahi & Pulukuri, Supporting Information |
| 6 | Diol Product from Entry 5 | Reductive Epoxide Opening | LiAlH₄ (3.0 equiv), THF, 0 °C to rt, 2 h | Eudesmantetraol | 98 | Panigrahi & Pulukuri, Supporting Information |
| 7 | Diol Product from Entry 5 | Reductive Epoxide Opening | LiAlH₄ (3.0 equiv), THF, 0 °C to rt, 2 h | 11-epieudesmantetraol | 96 | Panigrahi & Pulukuri, Supporting Information |
| 8 | 4-epiajanol | Carbonate Formation | Triphosgene (0.5 equiv), Pyridine, DCM, 0 °C to rt, 2 h | 7-epieudesmacarbonate | 96 | [2] |
Experimental Protocols
Detailed methodologies for the key late-stage functionalization experiments are provided below. These protocols are adapted from the supporting information of relevant literature.
Protocol 1: Site-Selective Epoxidation of a Eudesmane Diene Intermediate
This protocol describes the selective epoxidation of one of the two olefinic bonds in a common eudesmane diene intermediate using meta-chloroperoxybenzoic acid (m-CPBA).
Materials:
-
Eudesmane diene intermediate
-
meta-Chloroperoxybenzoic acid (m-CPBA, 77% purity)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate (B1210297) for chromatography
Procedure:
-
Dissolve the eudesmane diene intermediate (1.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add sodium bicarbonate (2.0 equiv) to the stirred solution.
-
Add m-CPBA (1.1 equiv) portion-wise over 10 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.
-
Separate the layers and extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired mono-epoxide.
Protocol 2: Reductive Ring Opening of a Eudesmane Epoxide
This protocol details the regioselective opening of the epoxide ring using lithium aluminum hydride (LiAlH₄) to yield a diol.
Materials:
-
Eudesmane epoxide intermediate
-
Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium sulfate decahydrate (B1171855) (Na₂SO₄·10H₂O)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Dissolve the eudesmane epoxide (1.0 equiv) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add LiAlH₄ (3.0 equiv) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and water, following the Fieser workup procedure.
-
Alternatively, quench by the slow addition of solid Na₂SO₄·10H₂O until the grey suspension becomes a white, granular precipitate.
-
Stir the resulting suspension vigorously for 30 minutes.
-
Filter the mixture through a pad of Celite, washing the filter cake with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the diol product.
Protocol 3: Catalytic Hydrogenation of an Olefin
This protocol describes the reduction of a carbon-carbon double bond using hydrogen gas and a palladium on carbon catalyst.
Materials:
-
Eudesmane olefin intermediate
-
10% Palladium on carbon (Pd/C)
-
Ethyl acetate (EtOAc)
-
Hydrogen gas (H₂) supply (e.g., balloon)
-
Celite
Procedure:
-
Dissolve the eudesmane olefin intermediate (1.0 equiv) in EtOAc in a round-bottom flask.
-
Add 10% Pd/C (10 mol%) to the solution.
-
Evacuate the flask and backfill with H₂ gas (repeat three times).
-
Stir the reaction mixture under an atmosphere of H₂ (1 atm, balloon) at room temperature for 1 hour.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with EtOAc.
-
Concentrate the filtrate under reduced pressure to obtain the hydrogenated product. Further purification by chromatography may be performed if necessary.
Protocol 4: Upjohn Dihydroxylation of a Eudesmane Diene
This protocol outlines the conversion of an alkene to a cis-vicinal diol using a catalytic amount of osmium tetroxide (OsO₄) with N-methylmorpholine N-oxide (NMO) as the stoichiometric re-oxidant.
Materials:
-
Eudesmane diene intermediate
-
Osmium tetroxide (OsO₄), 4% solution in water
-
N-methylmorpholine N-oxide (NMO), 50 wt% solution in water
-
Acetone
-
Water
-
Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask, dissolve the eudesmane diene intermediate (1.0 equiv) in a 10:1 mixture of acetone and water.
-
Add NMO (1.5 equiv) to the solution and stir until homogeneous.
-
Add a catalytic amount of OsO₄ solution (e.g., 1-2 mol%) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of Na₂SO₃.
-
Stir for 30 minutes, then extract the mixture with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the diol products.
Mandatory Visualizations
The following diagrams illustrate the key strategic relationships and workflows in the late-stage functionalization of eudesmane intermediates.
Caption: Divergent synthesis strategy for eudesmane sesquiterpenoids.
Caption: Workflow for site-selective epoxidation.
Caption: Workflow for reductive epoxide ring opening.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Eudesmane Sesquiterpenoids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of eudesmane (B1671778) sesquiterpenoids.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor Stereoselectivity during the Formation of the Decalin Core
Q1: My reaction to form the key C5 and C10 stereocenters is resulting in a mixture of diastereomers with low selectivity. How can I improve this?
A1: Achieving the desired stereochemistry at the C5 and C10 positions is a common challenge. A highly effective method is to employ an asymmetric copper–NHC-catalyzed 1,4-addition of an organomagnesium species to a cyclohexenone derivative. This is followed by a tandem aldol (B89426) reaction. For instance, the reaction of homoprenyl magnesium bromide with 3-methyl cyclohexenone in the presence of a Cu(OTf)2 and an appropriate N-heterocyclic carbene (NHC) ligand can afford the desired diastereomer with good enantioselectivity.[1] If a mixture of diastereomers is still obtained, they can often be separated by chromatography. Furthermore, the undesired diastereomer can sometimes be epimerized to the desired one using a base like potassium tert-butoxide (t-BuOK), thus improving the overall yield of the target molecule.[1]
Issue 2: Lack of Selectivity in Olefin Functionalization
Q2: I am struggling with the selective hydrogenation or epoxidation of the C4 and C11 olefins in my eudesmane intermediate. Both double bonds react non-selectively.
A2: The similar substitution patterns and steric environments of the C4 and C11 olefins make their selective functionalization challenging.[1] A thorough optimization of reaction conditions is crucial.
-
For selective hydrogenation of the C11 olefin: A detailed screening of catalysts, hydrogen pressure, temperature, and solvents is recommended. It has been shown that careful optimization can lead to the selective hydrogenation at C11, furnishing junenol (B1673166) in good yield.[1]
-
For selective epoxidation of the C4 olefin: A directing group strategy is often successful. If a hydroxyl group is present at C6, Sharpless asymmetric epoxidation conditions using vanadyl acetylacetonate (B107027) (VO(acac)2) and tert-butyl hydroperoxide (t-BuOOH) can selectively epoxidize the C4 olefin. The proximity and proper alignment of the C6 hydroxy group with the vanadium-peroxo complex directs the epoxidation to the C4 position.[1] Interestingly, under these conditions, the C11 olefin can remain inert even with prolonged reaction times.
Issue 3: Decomposition or Isomerization during Alder-Ene Cyclization
Q3: My substrate is decomposing or forming multiple side products during the key Alder-Ene cyclization to form the eudesmane core. What conditions can I try?
A3: The sensitivity of substrates, particularly those with exocyclic olefins, makes the Alder-Ene cyclization a difficult step. Thermal conditions and various Lewis acids may lead to decomposition or isomerization. A successful approach has been the use of a stereoselective Au(I)-catalyzed Alder-Ene cyclization. This transition metal-catalyzed approach can facilitate the desired cyclization under milder conditions, avoiding substrate degradation and leading to the formation of the eudesmane core.
Issue 4: Epimerization of the C5 Proton
Q4: I am observing epimerization at the C5 position during methylenation of the ketone. How can I prevent this?
A4: The high reactivity of the C5 proton makes it prone to epimerization under basic or harsh reaction conditions. To circumvent this, a modified Takai–Lombard olefination under optimized conditions can be employed for the methylenation. This method has been shown to yield the desired product in high yield while minimizing epimerization.
Experimental Protocols
Key Experiment: Asymmetric Copper-Catalyzed 1,4-Addition/Aldol Reaction
This protocol describes the installation of the C5 and C10 stereocenters.
-
To a solution of Cu(OTf)2 and the NHC ligand L in an appropriate solvent, add 3-methyl cyclohexenone (10 ).
-
Cool the mixture and add homoprenyl magnesium bromide (11 ).
-
Stir the reaction until the formation of the magnesium enolate (12 ) is complete.
-
Quench the reaction with an aqueous solution of formaldehyde.
-
Extract the product and purify by column chromatography to separate the diastereomers (9 and 13 ).
Key Experiment: Au(I)-Catalyzed Alder-Ene Cyclization
This protocol outlines the formation of the eudesmane core.
-
Dissolve the diene aldehyde precursor (15 ) in a suitable solvent.
-
Add the Au(I) catalyst.
-
Stir the reaction at the optimized temperature until completion, monitoring by TLC or LC-MS.
-
Quench the reaction and purify the product to obtain the eudesmane core.
Quantitative Data Summary
| Reaction Step | Reagents/Catalyst | Solvent | Temp. (°C) | Yield (%) | Reference |
| Asymmetric 1,4-Addition/Aldol | Cu(OTf)2, NHC ligand L , HCHO | THF | - | 45 (desired) + 38 (epimer) | |
| Modified Takai-Lombard Olefination | Not specified | Not specified | Not specified | 82 | |
| Selective C11 Hydrogenation | Optimized catalyst | Optimized solvent | Optimized | 81 | |
| Selective C4 Epoxidation | VO(acac)2, t-BuOOH | Not specified | Not specified | 94 | |
| Regiospecific Epoxide Opening | LiAlH4 | Not specified | Not specified | 96 (over 2 steps with hydrogenation) |
Visualizations
Caption: Synthetic workflow for the construction of the eudesmane core.
Caption: Troubleshooting logic for selective olefin functionalization.
References
Eudesmane K Extraction: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction and purification of Eudesmane (B1671778) K.
Frequently Asked Questions (FAQs)
Q1: What is Eudesmane K?
A1: this compound is a bicyclic eudesmane-type sesquiterpenoid[1]. It has the chemical formula C₁₅H₂₂O and a CAS Registry Number of 86917-79-5[2][3]. It is a natural product that has been isolated from plant sources.
Q2: What are the primary natural sources of this compound?
A2: this compound has been successfully isolated from Echinopsis Radix, the dried roots of Echinops latifolius or Echinops grijsii, which are plants belonging to the Asteraceae family[4][5]. Eudesmane-type sesquiterpenoids are common constituents of this family.
Q3: What are the known biological activities of eudesmane sesquiterpenoids?
A3: The eudesmane class of sesquiterpenoids exhibits a wide range of biological activities. These include anti-inflammatory, cytotoxic, neuroprotective, and antimicrobial effects. While the specific activity of this compound is a subject of ongoing research, related compounds from the same class have shown potent bioactivity, making them of great interest in drug discovery.
Q4: Which solvents are most effective for the initial extraction of this compound from plant material?
A4: The choice of solvent depends on the extraction strategy. A common approach involves initial extraction with a polar solvent like methanol (B129727) or ethanol (B145695) to pull a broad range of metabolites from the plant matrix. Subsequent liquid-liquid partitioning is then used to separate compounds based on polarity. For instance, this compound has been found in the ethyl acetate (B1210297) fraction, indicating it is of medium polarity.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of this compound.
Issue 1: Low Yield of Crude Extract or Final Product
Q: My extraction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A: Low yield can stem from several factors throughout the extraction and purification process. A systematic approach is key to identifying the bottleneck.
-
dot
Caption: Troubleshooting flowchart for diagnosing low extraction yield.
Issue 2: Emulsion Formation During Liquid-Liquid Extraction
Q: I am experiencing a persistent emulsion layer between the organic and aqueous phases during partitioning. How can I resolve this?
A: Emulsion formation is a frequent problem, often caused by high concentrations of surfactant-like molecules (e.g., phospholipids, fatty acids) in the crude extract.
Solutions:
-
Mechanical Separation: Gently stir the mixture with a glass rod. If unsuccessful, transfer the mixture to a centrifuge tube and spin at low speed (e.g., 1000-2000 rpm) for 5-10 minutes.
-
"Salting Out": Add a saturated sodium chloride (brine) solution to the separatory funnel. This increases the polarity and ionic strength of the aqueous layer, which can force the separation of the two phases.
-
Change Solvents: Add a small amount of a different organic solvent to alter the properties of the organic phase, which may help break the emulsion.
-
Reduce Agitation: In subsequent extractions, use gentle swirling or slow inversions of the separatory funnel instead of vigorous shaking.
Issue 3: Compound Degradation or Isomerization
Q: My final product shows unexpected peaks in NMR or MS analysis, suggesting it might not be pure this compound. What could have happened?
A: Sesquiterpenoids can be sensitive to certain conditions, leading to degradation or structural rearrangement.
-
Acid-Induced Rearrangement: Exposure to acidic conditions, sometimes present in unbuffered extraction media or on certain silica gels, can catalyze isomerization. Ensure all solvents are neutral and consider using deactivated or neutral silica gel for chromatography.
-
Heat-Induced Rearrangement: Many terpenes are heat-liable. Avoid high temperatures during solvent evaporation. Use a rotary evaporator with a water bath set to a moderate temperature (e.g., 30-40°C). If using GC-MS for analysis, high inlet temperatures can sometimes cause on-column rearrangements.
Issue 4: Poor Separation in Column Chromatography
Q: I'm having trouble separating this compound from other closely related compounds using column chromatography. How can I improve the resolution?
A: Co-elution of structurally similar sesquiterpenoids is a common challenge.
Solutions:
-
Optimize Mobile Phase: Switch from an isocratic elution to a shallow gradient system. Test different solvent systems with varying polarities and selectivities (e.g., hexane/ethyl acetate vs. dichloromethane/methanol).
-
Change Stationary Phase: If silica gel provides poor resolution, consider using a different stationary phase, such as alumina (B75360) or reversed-phase C18 silica.
-
Advanced Techniques: For difficult separations, high-performance techniques are recommended. Centrifugal Partition Chromatography (CPC) or preparative High-Performance Liquid Chromatography (prep-HPLC) offer significantly higher resolving power.
Data Summary Tables
Table 1: Troubleshooting Quick Reference
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Extraction Yield | - Inadequate grinding of plant material.- Incorrect solvent polarity.- Insufficient extraction time or temperature.- Loss of analyte during partitioning. | - Grind dried material to a fine powder (e.g., 40-60 mesh).- Perform sequential extractions with solvents of increasing polarity.- Increase extraction time; use sonication to improve efficiency.- Analyze a sample of the discarded aqueous layer by TLC or HPLC to check for product. |
| Emulsion Formation | - High concentration of lipids or surfactants.- Vigorous shaking during partitioning. | - Add brine (NaCl solution).- Centrifuge the mixture.- Use gentle, repeated inversions instead of shaking. |
| Compound Degradation | - Exposure to high heat.- Presence of acid or base. | - Use low temperatures (<40°C) for solvent removal.- Use neutral, high-purity solvents and glassware.- Consider using deactivated silica gel for chromatography. |
| Poor HPLC Resolution | - Co-eluting impurities.- Inappropriate column or mobile phase. | - Optimize the mobile phase gradient (make it shallower).- Try a different column chemistry (e.g., Phenyl-Hexyl instead of C18).- Increase column length or decrease particle size. |
Table 2: Common Solvents for Eudesmane Extraction
| Solvent | Polarity Index | Primary Application | Notes |
| n-Hexane | 0.1 | Defatting / Extraction of nonpolar compounds | Often used as a first step to remove chlorophyll (B73375) and lipids. |
| Dichloromethane | 3.1 | Extraction of low-to-medium polarity compounds | Good solvent for many sesquiterpenoids. |
| Ethyl Acetate | 4.4 | Extraction of medium polarity compounds | This compound is often found in this fraction. |
| Methanol | 5.1 | Initial broad-spectrum extraction | Extracts a wide range of compounds from polar to moderately nonpolar. |
| Water | 10.2 | Aqueous layer in partitioning | Used to separate polar compounds (sugars, salts) from organic-soluble molecules. |
Experimental Protocols
Protocol 1: Extraction and Isolation of this compound from Echinopsis Radix
This protocol is a representative method based on standard practices for isolating eudesmane sesquiterpenoids from plants of the Asteraceae family.
1. Preparation of Plant Material
-
Obtain dried roots of Echinopsis Radix.
-
Grind the material into a fine powder (approx. 40 mesh) using a mechanical grinder to maximize surface area for extraction.
2. Solvent Extraction
-
Macerate the powdered root material (e.g., 1 kg) in methanol (MeOH, 3 x 5 L) at room temperature for 48 hours for each extraction.
-
Combine the MeOH extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature below 40°C to yield a crude extract.
3. Liquid-Liquid Partitioning
-
Suspend the crude extract in water (1 L) and perform sequential partitioning in a large separatory funnel with solvents of increasing polarity.
-
First, partition against n-hexane (3 x 1 L) to remove highly nonpolar compounds like fats and chlorophyll.
-
Next, partition the remaining aqueous layer against ethyl acetate (EtOAc, 3 x 1 L). This compound is expected to be in this fraction.
-
Concentrate the EtOAc fraction under reduced pressure to yield the enriched sesquiterpenoid fraction.
4. Silica Gel Column Chromatography
-
Adsorb the EtOAc fraction onto a small amount of silica gel and load it onto a larger silica gel column packed with n-hexane.
-
Elute the column with a step gradient of n-hexane and ethyl acetate, starting from 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 99:1, 95:5, 90:10, and so on).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable stain (e.g., vanillin-sulfuric acid) to visualize the spots.
-
Combine fractions containing the compound of interest based on their TLC profiles.
5. Purification by Preparative HPLC
-
Further purify the combined fractions using a preparative HPLC system with a C18 column.
-
Use a mobile phase gradient of acetonitrile (B52724) and water. An example gradient could be: 50% acetonitrile for 10 min, ramp to 80% acetonitrile over 30 min, hold for 5 min.
-
Monitor the elution at a suitable wavelength (e.g., 210 nm or 254 nm) and collect the peak corresponding to this compound.
-
Verify the purity and confirm the structure of the isolated compound using analytical techniques like LC-MS and NMR.
-
dot
Caption: General experimental workflow for the isolation of this compound.
Signaling Pathway Context
Eudesmane sesquiterpenoids are widely investigated for their anti-inflammatory properties. A key pathway involved in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade. Many natural products exert their anti-inflammatory effects by inhibiting this pathway. The diagram below illustrates a simplified representation of the NF-κB pathway, a potential target for bioactive eudesmanoids.
-
dot
Caption: Simplified NF-κB signaling pathway, a target for anti-inflammatory compounds.
References
Technical Support Center: Optimizing Chromatographic Separation of Eudesmane K Isomers
Welcome to the Technical Support Center for the chromatographic separation of Eudesmane K isomers. This resource is tailored for researchers, scientists, and drug development professionals to navigate the complexities of isolating and purifying these structurally similar sesquiterpenoids. Here, you will find troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist in the development and optimization of your high-performance liquid chromatography (HPLC) methods.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting HPLC method for separating this compound isomers?
A1: A robust starting point for the separation of this compound isomers is a Reverse-Phase HPLC (RP-HPLC) method.[1] A C18 column is a commonly recommended initial choice.[1] For the mobile phase, a gradient elution using acetonitrile (B52724) and water is typically effective. To enhance peak shape and resolution, the addition of a small percentage of an acid, such as formic or acetic acid, is often beneficial.[1]
Q2: Why is the separation of this compound isomers so challenging?
A2: Isomers possess the same molecular formula and, in many cases, very similar physicochemical properties. This similarity results in nearly identical retention times under standard chromatographic conditions, making their separation difficult.[1] Successful separation hinges on optimizing the HPLC system to leverage subtle differences in their polarity and structure.[1]
Q3: What type of detector is most suitable for the analysis of this compound isomers?
A3: For the analysis of this compound isomers, a Diode Array Detector (DAD) or a UV detector is often employed, with monitoring at wavelengths around 215 nm, 230 nm, and 254 nm. If the isomers are not sufficiently resolved by UV detection, or for more sensitive and specific detection, a Mass Spectrometer (MS) can be utilized.
Q4: How can I improve the resolution between closely eluting this compound isomer peaks?
A4: To improve resolution, you can systematically adjust several parameters. Modifying the mobile phase composition, such as the organic solvent-to-water ratio or the type and concentration of the acidic modifier, can alter selectivity. Optimizing the column temperature can also impact resolution, as can decreasing the flow rate. Employing a column with a smaller particle size (e.g., sub-2 µm) can increase efficiency and, consequently, resolution.
Q5: When should I consider using chiral chromatography for this compound isomers?
A5: Chiral chromatography is necessary when you need to separate enantiomers, which are non-superimposable mirror images of each other. Standard achiral RP-HPLC columns cannot distinguish between enantiomers. If you suspect the presence of enantiomeric pairs of this compound, a chiral stationary phase (CSP) is required for their separation.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of this compound isomers.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution / Peak Co-elution | - Inappropriate stationary phase.- Mobile phase composition is not optimal.- Suboptimal column temperature.- High flow rate. | - Stationary Phase: Screen different column chemistries (e.g., C18, C30, Phenyl-Hexyl). For enantiomers, a chiral column is necessary.- Mobile Phase: Adjust the gradient slope, the organic solvent (e.g., switch from acetonitrile to methanol), or the pH by modifying the acidic additive.- Temperature: Optimize the column temperature. Sometimes, a lower temperature can improve resolution for isomers.- Flow Rate: Decrease the flow rate to increase the number of theoretical plates and improve separation. |
| Peak Tailing | - Secondary interactions with the stationary phase.- Column overload.- Dead volume in the HPLC system. | - Mobile Phase Additive: Ensure an appropriate concentration of an acidic modifier (e.g., 0.1% formic acid) to suppress silanol (B1196071) interactions.- Sample Concentration: Dilute the sample to avoid overloading the column.- System Check: Inspect fittings and tubing for any dead volume and ensure proper connections. |
| Peak Fronting | - Sample solvent is stronger than the mobile phase.- Column overload (less common than tailing). | - Sample Solvent: Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase composition.- Sample Concentration: Reduce the injection volume or the concentration of the sample. |
| Irreproducible Retention Times | - Inadequate column equilibration.- Fluctuations in mobile phase composition.- Column temperature variations.- Column degradation. | - Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.- Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.- Temperature Control: Use a column oven to maintain a stable temperature.- Column Health: Monitor column performance and replace if necessary. |
Quantitative Data Presentation
The following tables summarize typical chromatographic parameters and separation results for sesquiterpenoid isomers, providing a baseline for method development for this compound.
Table 1: Example HPLC Conditions for Sesquiterpenoid Isomer Separation
| Parameter | Method 1 (for Eudesmane Sesquiterpenes) | Method 2 (for Calealactone B Isomers) | Method 3 (for Alantolactone Isomers) |
| Column | C18 (21.2 x 250 mm, 5 µm) | C18 (4.6 x 150 mm, 3.5 µm) | Not Specified |
| Mobile Phase A | - | Water with 0.1% Acetic Acid | Not Specified |
| Mobile Phase B | 40% Acetonitrile (Isocratic) | Acetonitrile with 0.1% Acetic Acid | Not Specified |
| Gradient | Isocratic | 30% to 70% B over 20 minutes | Not Specified |
| Flow Rate | 10 mL/min | 1.0 mL/min | Not Specified |
| Temperature | Not Specified | 35°C | Not Specified |
| Detection | 230 and 254 nm | DAD at 215 nm | LC-MS/MS |
Table 2: Illustrative Separation Data for Sesquiterpenoid Isomers
| Compound | Retention Time (min) - Method 1 |
| Linderolide U (Eudesmane type) | 23.8 |
| Linderolide V (Eudesmane type) | 35.5 |
Note: The data presented are examples from studies on similar compounds and should be used as a reference for initiating method development for this compound isomers.
Experimental Protocols
This section provides a detailed methodology for a starting point in developing a separation method for this compound isomers.
Objective: To achieve baseline separation (Resolution > 1.5) of this compound isomers.
Materials:
-
HPLC system with a binary pump, autosampler, column oven, and DAD or MS detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
HPLC-grade acetonitrile, water, and acetic acid.
-
Sample containing this compound isomers.
Procedure:
-
Sample Preparation:
-
Dissolve the sample extract in the initial mobile phase composition (e.g., 30% acetonitrile in water).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: Water with 0.1% Acetic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Acetic Acid.
-
Gradient Program:
-
0-20 min: 30% to 70% B
-
20-25 min: 70% to 95% B (column wash)
-
25-30 min: 95% B (hold)
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
-
Detection: DAD at 215 nm.
-
-
Data Analysis:
-
Integrate the peaks and calculate the resolution between adjacent isomer peaks.
-
If resolution is less than 1.5, proceed with method optimization as outlined in the troubleshooting guide.
-
Visualizations
Workflow for HPLC Method Development
A typical workflow for developing an HPLC method for this compound isomer separation.
Troubleshooting Decision Tree for Poor Resolution
A decision tree for troubleshooting poor resolution in the separation of this compound isomers.
References
Technical Support Center: Enhancing Stereoselectivity in Eudesmane Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming challenges in the stereoselective synthesis of eudesmane (B1671778) sesquiterpenoids.
Frequently Asked Questions (FAQs)
Q1: What are the most effective strategies for establishing the initial stereocenters in a eudesmane core?
A1: A highly effective and commonly used strategy is an asymmetric tandem Michael addition-Aldol sequence to construct a hydroxy-functionalized decalin scaffold.[1][2] This approach allows for the enantioselective creation of crucial stereocenters. For example, a copper-N-heterocyclic carbene (NHC)-catalyzed 1,4-addition of an organomagnesium reagent to an enone, followed by an aldol (B89426) reaction with formaldehyde (B43269), can effectively set the C5 and C10 stereocenters.[1] An alternative powerful method is an organocatalytic asymmetric Michael addition that utilizes a thiourea (B124793) organocatalyst to diastereoselectively form a quaternary chiral center at the C10 position.[3]
Q2: How can I achieve a highly stereoselective formation of the bicyclic decalin core of the eudesmane skeleton?
A2: The Gold(I)-catalyzed Alder-ene cyclization is a premier method for the stereoselective formation of the eudesmane core.[1] This reaction is believed to proceed through a well-organized, chair-like transition state, which enables stereospecific bond formation and the generation of two new stereocenters with outstanding control. The use of a catalyst system such as AuPPh3Cl and AgSbF6 has been shown to be effective in promoting this cyclization to yield the desired product as a single diastereomer. Additionally, cationic cyclization has been reported as a viable method for the stereocontrolled construction of the eudesmane ring system.
Q3: I am encountering poor diastereoselectivity during the hydrogenation of an olefin in my synthesis. What are my options?
A3: Achieving high diastereoselectivity in hydrogenation can be challenging and is highly dependent on the choice of catalyst and reaction conditions. The presence of a C10 quaternary stereocenter can be leveraged to direct the diastereoselective hydrogenation of an olefin, leading to the desired syn stereochemistry at the C7 position. A systematic optimization of reaction parameters, including temperature, catalyst loading, solvent, and hydrogen pressure, is often required to achieve selective hydrogenation at the intended site. For instance, while many catalysts might induce undesired side reactions, Rh/Al2O3 has been identified as a mild and effective catalyst for specific substrates when used at 1 atmosphere of H2 in methanol.
Q4: What methods can be used for site-selective functionalization of olefins in the later stages of a synthesis?
A4: Late-stage, site-selective olefin functionalization is a potent strategy for generating a diverse range of eudesmane congeners. The presence of a directing group, such as a hydroxyl group, can profoundly influence the reactivity of adjacent olefins. For selective epoxidation, Sharpless conditions employing VO(acac)2 and t-BuOOH can be used to selectively epoxidize a C4 olefin in the presence of a C11 olefin, where a C6 hydroxyl group directs the stereospecific installation of the epoxide. For selective hydrogenation, meticulous optimization of catalysts and reaction conditions is crucial to overcome inherent stereoelectronic biases and achieve tunable functionalization.
Q5: What are some commonly employed chiral auxiliaries for controlling stereochemistry in organic synthesis?
A5: Chiral auxiliaries are stereogenic groups that are temporarily attached to a molecule to guide the stereochemical course of a reaction. Some of the most well-established and widely used chiral auxiliaries include:
-
Evans' Oxazolidinones: Popularized by David A. Evans, these are highly effective for controlling the stereochemistry of alkylation and aldol reactions.
-
Camphorsultam (Oppolzer's Sultam): This is another classic chiral auxiliary that has been successfully applied in a wide array of asymmetric transformations.
-
Pseudoephedrine: This compound can be used as a chiral auxiliary, particularly for alkylation reactions.
-
tert-Butanesulfinamide: This auxiliary is particularly useful for the asymmetric synthesis of chiral amines.
These auxiliaries are typically derived from inexpensive, naturally occurring chiral compounds and can be removed and recovered after the desired stereoselective reaction has been completed.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in Michael Addition
| Potential Cause | Troubleshooting Step | Rationale |
| Sub-optimal Catalyst or Ligand | Screen a variety of organocatalysts (e.g., thiourea-based) or metal catalysts (e.g., Cu-NHC complexes). | The catalyst and its associated chiral ligand are paramount for inducing facial selectivity in the Michael acceptor. |
| Incorrect Solvent | Investigate the effect of varying solvent polarity and coordinating ability. | The solvent can have a significant impact on the geometry of the transition state and the solubility of the catalytic species and reactants. |
| Non-ideal Temperature | Conduct the reaction at lower temperatures. | Reducing the temperature can increase the energy difference between the diastereomeric transition states, which often translates to higher selectivity. |
| Steric Hindrance | Consider modifying the protecting groups on the substrate to enhance the steric differentiation between the two faces of the enolate. | Increasing the steric bulk can create a stronger preference for one trajectory of the incoming electrophile. |
Issue 2: Poor Enantioselectivity in Alkylation Reactions
| Potential Cause | Troubleshooting Step | Rationale |
| Ineffective Chiral Auxiliary | Experiment with a different chiral auxiliary (e.g., switching from an Evans' oxazolidinone to a camphorsultam). | Different auxiliaries possess distinct steric and electronic properties that can significantly influence the stereochemical outcome of the reaction. |
| Incorrect Base for Enolate Formation | Screen a range of bases (e.g., LDA, NaHMDS, KHMDS) and, if possible, analyze the geometry of the resulting enolate. | The geometry of the enolate can play a critical role in determining the direction of the alkylation. |
| Presence of Racemization | Ensure that the cleavage of the chiral auxiliary is carried out under mild conditions that do not induce racemization. | Harsh cleavage conditions can lead to a partial or complete loss of the desired enantiomeric purity. |
| Sub-optimal Lewis Acid | If a Lewis acid is employed to promote the reaction, screen different Lewis acids (e.g., TiCl4, Sn(OTf)2). | The Lewis acid can coordinate to the substrate and thereby influence the stereochemical environment of the reaction. |
Quantitative Data on Stereoselectivity
Table 1: Stereoselectivity in Key Reactions for Eudesmane Synthesis
| Reaction | Substrate | Catalyst/Reagent | Yield (%) | d.r. or e.e. | Reference |
| Asymmetric Michael Addition/Aldol | 3-methyl cyclohexenone and homoprenyl magnesium bromide | Cu(OTf)2 and NHC ligand L | 45% (desired diastereomer) | Good enantioselectivity | |
| Organocatalytic Asymmetric Michael Addition | Dihydro carvone (B1668592) derivative | Thiourea organocatalyst A | 79% | 97.7% d.e. | |
| Au(I)-catalyzed Alder-ene Cyclization | Diene aldehyde precursor | AuPPh3Cl and AgSbF6 | 86% | Single diastereomer | |
| Selective Epoxidation | Diene with a C6 hydroxyl group | VO(acac)2, t-BuOOH | 94% | Single diastereomer | |
| Palladium-catalyzed Asymmetric Allylation | β-ketoester | Palladium catalyst with Trost's ligand | - | 96% e.e. | |
| Diastereoselective Hydrogenation | Enone precursor | Rh/Al2O3 | - | High diastereoselectivity |
Experimental Protocols
Protocol 1: Asymmetric Tandem Michael Addition/Aldol Reaction
This protocol details the formation of a hydroxy-functionalized decalin scaffold, which establishes the C5 and C10 stereocenters.
-
Preparation of the Grignard Reagent: Prepare homoprenyl magnesium bromide from the corresponding bromide and magnesium turnings in anhydrous THF under an inert atmosphere.
-
Copper-Catalyzed Michael Addition: In a flame-dried reaction vessel under an inert atmosphere, dissolve Cu(OTf)2 and the NHC ligand L in an appropriate anhydrous solvent (e.g., THF). Cool the resulting solution to the desired temperature (e.g., -78 °C).
-
Add 3-methyl cyclohexenone to the catalyst solution.
-
Slowly add the freshly prepared Grignard reagent to the reaction mixture.
-
Stir the reaction for the predetermined time until the starting material is consumed, as monitored by TLC or LC-MS.
-
Aldol Reaction: To the resulting magnesium enolate, add a solution of formaldehyde in the same solvent.
-
Allow the reaction to gradually warm to room temperature and continue stirring until the reaction is complete.
-
Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of NH4Cl. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate). Combine the organic extracts, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired diastereomer.
Protocol 2: Gold(I)-Catalyzed Alder-Ene Cyclization
This protocol describes the stereoselective formation of the eudesmane core.
-
Catalyst Preparation: In a dry reaction vessel under an inert atmosphere, dissolve AuPPh3Cl and AgSbF6 in a suitable anhydrous solvent (e.g., CH2Cl2). Stir the mixture at room temperature for a brief period to allow for the formation of the active catalytic species.
-
Cyclization Reaction: In a separate flask, dissolve the diene aldehyde precursor in the same solvent.
-
Add the substrate solution to the catalyst solution at the optimized temperature.
-
Stir the reaction mixture until the starting material has been fully consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: If necessary, quench the reaction with a suitable quenching agent. Dilute the reaction mixture with an organic solvent and wash sequentially with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the resulting residue by flash column chromatography on silica gel to obtain the eudesmane core as a single diastereomer.
Visualizations
Caption: A generalized experimental workflow for the stereoselective synthesis of eudesmane natural products.
Caption: A troubleshooting guide for addressing common issues with stereoselectivity in eudesmane synthesis.
Caption: Influence of different catalysts on the stereochemical outcome in eudesmane synthesis.
References
Technical Support Center: Eudesmane K Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Eudesmane (B1671778) K, a representative eudesmane sesquiterpenoid.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of Eudesmane K?
A1: The stability of eudesmane sesquiterpenoids like this compound is primarily influenced by temperature, pH, light, and the presence of nucleophiles. Many eudesmane-type sesquiterpenoids are sensitive to heat and may degrade at elevated temperatures. They are often more stable in acidic conditions compared to neutral or alkaline environments, where the lactone ring can be susceptible to hydrolysis. Exposure to UV light can also lead to degradation. Additionally, the presence of strong nucleophiles can result in the opening of the lactone ring.
Q2: What are the expected degradation products of this compound?
A2: The degradation of this compound, particularly under hydrolytic conditions (acidic or basic), is expected to involve the opening of the characteristic γ-lactone ring. This would result in the formation of the corresponding hydroxy carboxylic acid. Under different stress conditions, other modifications to the eudesmane skeleton may occur, leading to a variety of degradation products.
Q3: What are the recommended storage conditions for this compound and similar sesquiterpenoid lactones?
A3: To ensure the stability of this compound, it is recommended to store the compound in a cool, dark, and dry place. For long-term storage, keeping the compound at -20°C or below in a tightly sealed container is advisable. It is also recommended to store the compound as a dry powder, as solutions, especially in protic solvents, may be more prone to degradation.
Q4: Which analytical techniques are most suitable for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the most common and effective technique for monitoring the stability of this compound and quantifying its degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for more volatile derivatives. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) are invaluable for identifying the structure of degradation products.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Solution
Symptoms:
-
A rapid decrease in the peak area of this compound in HPLC analysis of a solution stored at room temperature.
-
Appearance of new, more polar peaks in the chromatogram.
Possible Causes:
-
pH of the solvent: The solvent may be neutral or slightly alkaline, promoting hydrolysis of the lactone ring.
-
Presence of nucleophiles: The solvent (e.g., methanol, ethanol) or buffer components may be acting as nucleophiles, attacking the lactone ring.
-
Exposure to light: The solution may have been exposed to UV or ambient light, causing photodegradation.
-
Elevated temperature: The solution may have been stored at a temperature that accelerates degradation.
Troubleshooting Steps:
-
pH Adjustment: If possible, prepare solutions in a slightly acidic buffer (e.g., pH 4-5) to minimize hydrolysis.
-
Solvent Selection: Use aprotic solvents (e.g., acetonitrile (B52724), DMSO) for preparing stock solutions. If aqueous solutions are necessary, prepare them fresh before use.
-
Light Protection: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.
-
Temperature Control: Store solutions at low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term).
Issue 2: Inconsistent Results in Biological Assays
Symptoms:
-
High variability in the biological activity of this compound between experiments.
-
Loss of activity over the course of an experiment.
Possible Causes:
-
Degradation in Assay Media: this compound may be unstable in the cell culture or assay buffer, which is typically at a physiological pH of ~7.4.
-
Interaction with Media Components: Components of the assay media, such as proteins or other supplements, may interact with and degrade this compound.
Troubleshooting Steps:
-
Stability Check in Media: Perform a preliminary experiment to assess the stability of this compound in the specific assay medium over the time course of the experiment. Analyze samples by HPLC at different time points.
-
Fresh Preparations: Prepare working solutions of this compound immediately before each experiment.
-
Control Experiments: Include appropriate controls to monitor any changes in the compound's activity over time.
Data Presentation
Table 1: Illustrative Forced Degradation Data for this compound
| Stress Condition | Time (hours) | This compound Remaining (%) | Major Degradation Product(s) |
| 0.1 M HCl (60°C) | 24 | 85.2 | Hydrolyzed lactone |
| 0.1 M NaOH (RT) | 2 | 15.7 | Hydrolyzed lactone |
| 3% H₂O₂ (RT) | 24 | 92.5 | Oxidized derivatives |
| UV Light (254 nm) | 8 | 78.3 | Photodegradation products |
| Heat (80°C, solid) | 48 | 95.1 | Isomerization products |
Note: The data presented in this table is illustrative and intended to demonstrate typical degradation trends for a eudesmane sesquiterpenoid under forced degradation conditions. Actual results may vary.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation profile of this compound under various stress conditions as recommended by ICH guidelines.
Materials:
-
This compound (pure substance)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV/PDA detector
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the mixture at room temperature.
-
At specified time points (e.g., 0.5, 1, 2 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a clear glass vial.
-
Expose the sample to a temperature of 80°C in an oven for 48 hours.
-
At specified time points, withdraw a sample, dissolve it in acetonitrile, and dilute to a suitable concentration for HPLC analysis.
-
-
Photostability Testing:
-
Expose a solution of this compound (1 mg/mL in acetonitrile) and solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be protected from light with aluminum foil.
-
After the exposure period, analyze the samples by HPLC.
-
-
HPLC Analysis:
-
Use a validated stability-indicating HPLC method to analyze the stressed samples.
-
Quantify the amount of this compound remaining and determine the percentage of degradation.
-
Characterize the degradation products by comparing the chromatograms with that of the unstressed sample. Mass spectrometry can be used for identification.
-
Mandatory Visualizations
Caption: Workflow for the forced degradation study of this compound.
Caption: Troubleshooting logic for inconsistent biological assay results.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Eudesmane K Bioassays: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Eudesmane (B1671778) K, a member of the eudesmane-type sesquiterpenoid class of compounds. The information provided is based on established methodologies for similar compounds and is intended to serve as a comprehensive resource for experimental design and troubleshooting.
Disclaimer
Please note: The quantitative data and specific protocols provided in this guide are based on studies of structurally similar eudesmane sesquiterpenoids. As of the last update, specific experimental data for Eudesmane K is limited in publicly available literature. Therefore, the following information should be used as a reference and a starting point for your own experimental optimization.
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of eudesmane-type sesquiterpenoids?
A1: Eudesmane-type sesquiterpenoids are known to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects.[1] Their mechanisms of action often involve the modulation of key signaling pathways such as NF-κB, MAPK, and STAT3.[2][3][4]
Q2: What is a typical starting concentration range for this compound in cell-based assays?
A2: Based on data from similar eudesmane compounds, a starting concentration range of 1-100 µM is recommended for initial screening experiments.[5] The optimal concentration will depend on the specific cell line and bioassay being used.
Q3: How should I dissolve this compound for in vitro experiments?
A3: this compound, like many other sesquiterpenoids, is likely to have poor water solubility. It is recommended to dissolve the compound in a small amount of a biocompatible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution. This stock can then be diluted in culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: How can I be sure that the observed effects are due to this compound and not the solvent?
A4: Always include a vehicle control in your experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound as is present in the experimental wells. This will allow you to distinguish the effects of the compound from any effects of the solvent.
Troubleshooting Guides
Cell Viability Assays (e.g., MTT, MTS)
Issue: High variability between replicate wells.
-
Possible Cause: Uneven cell seeding, edge effects in the microplate, or pipetting errors.
-
Solution:
-
Ensure a single-cell suspension before seeding by gentle pipetting or vortexing.
-
To minimize edge effects, avoid using the outer wells of the 96-well plate for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium.
-
Use calibrated pipettes and ensure consistent pipetting technique.
-
Issue: Low or no signal in treated wells.
-
Possible Cause: Compound precipitation, incorrect wavelength reading, or insufficient incubation time.
-
Solution:
-
Visually inspect the wells for any precipitate after adding this compound. If precipitation occurs, consider using a lower concentration or a different solubilization method.
-
Ensure the plate reader is set to the correct wavelength for the specific assay (e.g., ~570 nm for MTT).
-
Optimize the incubation time with the viability reagent.
-
Issue: High background signal in control wells.
-
Possible Cause: Contamination of reagents or culture, or interference from the compound itself.
-
Solution:
-
Use fresh, sterile reagents and maintain aseptic cell culture techniques.
-
To check for compound interference, include a control well with this compound in cell-free medium.
-
Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining)
Issue: High percentage of necrotic cells (Annexin V positive, PI positive) in the control group.
-
Possible Cause: Harsh cell handling, over-trypsinization, or unhealthy cell culture.
-
Solution:
-
Handle cells gently during harvesting and staining procedures.
-
Use the minimum necessary concentration and incubation time for trypsin.
-
Ensure cells are in the logarithmic growth phase and are not overgrown before starting the experiment.
-
Issue: No significant increase in apoptotic cells after treatment with this compound.
-
Possible Cause: Insufficient concentration of this compound, inappropriate treatment duration, or the compound may not induce apoptosis in the chosen cell line.
-
Solution:
-
Perform a dose-response and time-course experiment to determine the optimal conditions.
-
Consider investigating other forms of cell death, such as paraptosis, which has been observed with some eudesmane compounds.
-
Western Blotting for Signaling Pathway Analysis
Issue: Weak or no signal for the protein of interest.
-
Possible Cause: Insufficient protein loading, low antibody concentration, or poor protein transfer.
-
Solution:
-
Increase the amount of protein loaded per well.
-
Optimize the primary and secondary antibody concentrations.
-
Verify successful protein transfer by staining the membrane with Ponceau S after transfer.
-
Issue: High background or non-specific bands.
-
Possible Cause: Inadequate blocking, excessive antibody concentration, or insufficient washing.
-
Solution:
-
Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk).
-
Titrate the primary and secondary antibodies to find the optimal concentration.
-
Increase the number and duration of wash steps.
-
Quantitative Data Summary
The following tables summarize IC50 values for various eudesmane sesquiterpenoids in different bioassays. This data can be used as a reference for designing experiments with this compound.
Table 1: Cytotoxicity of Eudesmane Sesquiterpenoids in Cancer Cell Lines
| Compound Name | Cell Line | Assay | Incubation Time | IC50 (µM) | Reference |
| PO-1 | HL-60 | Metabolic Activity | 72 h | 8.9 | |
| Lyratol G | P-388 | Cytotoxicity | Not Specified | 3.1 - 6.9 | |
| Lyratol G | HONE-1 | Cytotoxicity | Not Specified | 3.1 - 6.9 | |
| Lyratol G | HT-29 | Cytotoxicity | Not Specified | 3.1 - 6.9 | |
| 1-Oxoeudesm-11(13)-eno-12,8a-lactone | U87 | MTT | 48 h | 29.5 | |
| 1-Oxoeudesm-11(13)-eno-12,8a-lactone | U87 | MTT | 72 h | 16.99 | |
| 1-Oxoeudesm-11(13)-eno-12,8a-lactone | A172 | MTT | 48 h | 7.2 | |
| 1-Oxoeudesm-11(13)-eno-12,8a-lactone | A172 | MTT | 72 h | 9.5 | |
| α-Eudesmol | K562 | Cytotoxicity | Not Specified | 10.60 ± 1.33 µg/mL | |
| β-Eudesmol | HepG2 | Cytotoxicity | Not Specified | 24.57 ± 2.75 µg/mL | |
| γ-Eudesmol | K562 | Cytotoxicity | Not Specified | 15.15 ± 1.06 µg/mL |
Table 2: Anti-inflammatory Activity of Eudesmane Sesquiterpenoids
| Compound Name | Assay | Cell Line | IC50 (µM) | Reference |
| epi-eudebeiolide C | Nitric Oxide Production | RAW 264.7 | 17.9 | |
| Eudebeiolide D | STAT3 Promoter Activation | Hep3B | 1.1 |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound (and vehicle control) and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, p-STAT3, STAT3, p-ERK, ERK) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways potentially modulated by eudesmane-type sesquiterpenoids.
Caption: NF-κB Signaling Pathway Inhibition by this compound.
Caption: Potential Modulation of the MAPK/ERK Signaling Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Eudesmane-type sesquiterpene lactones inhibit multiple steps in the NF-κB signaling pathway induced by inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eudesmane-guaiane sesquiterpenoid dimers from Aucklandia costus trigger paraptosis-like cell death via ROS accumulation and MAPK hyperactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eudesmane-type sesquiterpenoids from Salvia plebeia inhibit IL-6-induced STAT3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A eudesmane-type sesquiterpene isolated from Pluchea odorata (L.) Cass. combats three hallmarks of cancer cells: Unrestricted proliferation, escape from apoptosis and early metastatic outgrowth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Eudesmane K solubility improvement for in vitro studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor aqueous solubility of Eudesmane K in in vitro studies.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when added to aqueous cell culture media?
A1: this compound belongs to the eudesmanolide class of sesquiterpene lactones, which are known for their hydrophobic nature and inherently low water solubility.[1] When a concentrated stock solution of this compound (typically in a water-miscible organic solvent like DMSO) is diluted into an aqueous buffer or cell culture medium, the solvent concentration drops significantly. This change can cause the compound to exceed its solubility limit in the aqueous environment, leading to precipitation.
Q2: What is the expected aqueous solubility of a eudesmanolide like this compound?
Q3: How can I increase the solubility of this compound for my experiments?
A3: Several techniques can be employed to enhance the solubility of hydrophobic compounds like this compound.[3][4][5] The most common methods for in vitro studies include:
-
Co-solvency: Using a water-miscible organic solvent to prepare a high-concentration stock solution.
-
Complexation: Encapsulating the compound within a hydrophilic molecule, such as a cyclodextrin (B1172386).
-
Solid Dispersion: Incorporating the compound into a hydrophilic carrier matrix.
-
Particle Size Reduction: Decreasing the particle size to increase the surface area available for dissolution, often through micronization or creating nanosuspensions.
The choice of method depends on the specific requirements of your experiment, including the target concentration and the tolerance of your cell line to the solubilizing agents.
Q4: What concentration of DMSO is safe for most cell lines?
A4: Dimethyl sulfoxide (B87167) (DMSO) is a common co-solvent, but it can be toxic to cells at higher concentrations. Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity. However, it is crucial to determine the specific tolerance of your cell line by running a vehicle control experiment (media with the same final DMSO concentration as your test samples) to ensure that observed effects are due to this compound and not the solvent.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Compound precipitates immediately upon dilution in media. | The final concentration of the compound exceeds its aqueous solubility limit. The organic solvent concentration in the stock is too low. | 1. Decrease the final working concentration of this compound.2. Increase the concentration of your stock solution so a smaller volume is needed for dilution.3. Use a solubility enhancement technique like cyclodextrin complexation before adding to the media. |
| Inconsistent or non-reproducible assay results. | The compound may be partially precipitating over time, leading to variable effective concentrations. | 1. Visually inspect wells for precipitation using a microscope before and during the experiment.2. Prepare fresh dilutions of this compound immediately before each experiment.3. Consider using a more robust solubilization method, such as preparing a solid dispersion with a hydrophilic polymer like PVP. |
| Low compound activity or bioavailability in cell-based assays. | Poor solubility limits the amount of compound that can cross cell membranes and reach its intracellular target. | 1. Enhance solubility using methods like complexation with cyclodextrins or formulating as a nanosuspension.2. Increase the incubation time to allow for more gradual uptake of the compound.3. Verify that the chosen solubilization method does not interfere with the biological activity of this compound. |
Solubility Enhancement Strategies
The following table summarizes common techniques to improve the solubility of hydrophobic compounds for in vitro applications.
| Technique | Principle | Advantages | Considerations for In Vitro Use |
| Co-solvency | A water-miscible organic solvent (e.g., DMSO, Ethanol) is used to dissolve the hydrophobic drug. | Simple to prepare; widely used. | Potential for solvent toxicity; final solvent concentration must be kept low (e.g., <0.5% DMSO). |
| Complexation | The hydrophobic drug is encapsulated within a hydrophilic carrier molecule (e.g., cyclodextrins). | Increases aqueous solubility significantly; can reduce cytotoxicity. | The complex may alter the effective concentration and bioavailability of the drug. |
| Solid Dispersion | The drug is dispersed in a solid hydrophilic matrix (e.g., PVP, PEG). | Enhances dissolution rate and solubility by creating amorphous drug forms. | Requires more complex preparation (e.g., solvent evaporation, melting). |
| Nanosuspension | The particle size of the drug is reduced to the nanometer range, increasing surface area and dissolution velocity. | Increases saturation solubility; suitable for various administration routes. | Requires specialized equipment (e.g., homogenizers, mills). |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using a Co-solvent (DMSO)
-
Weighing: Accurately weigh 1-5 mg of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add a calculated volume of high-purity, sterile DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Dissolution: Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. If needed, gentle warming in a 37°C water bath can aid dissolution.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a fresh, sterile tube.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
Application: For experiments, thaw an aliquot and dilute it serially in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration remains below the cytotoxic threshold for your cell line (typically <0.5%).
Protocol 2: Solubility Enhancement using Cyclodextrin Complexation
This protocol uses hydroxypropyl-β-cyclodextrin (HP-β-CD), a common and effective carrier.
-
Molar Ratio Calculation: Determine the desired molar ratio of this compound to HP-β-CD. Ratios between 1:1 and 1:5 are common starting points.
-
HP-β-CD Solution: Prepare a stock solution of HP-β-CD in your desired aqueous buffer or cell culture medium (e.g., 100 mM in PBS).
-
Kneading Method: a. Place the accurately weighed this compound powder in a sterile glass mortar. b. Add the HP-β-CD powder at the desired molar ratio. c. Add a small amount of a solvent like ethanol (B145695) or a water/ethanol mixture to form a paste. d. Knead the paste thoroughly with a pestle for 30-60 minutes. e. Dry the resulting paste under vacuum to remove the solvent, yielding a solid complex powder. f. Dissolve the powder in the experimental medium.
-
Solution Method: a. Dissolve the weighed this compound in a minimal volume of a suitable organic solvent (e.g., ethanol). b. Separately, dissolve the HP-β-CD in the aqueous experimental buffer. c. Slowly add the this compound solution to the stirring HP-β-CD solution. d. Stir the mixture at room temperature for 24-48 hours to allow for complex formation. e. Remove the organic solvent under vacuum. The resulting aqueous solution contains the this compound-cyclodextrin complex.
-
Validation: Before use, filter the solution through a 0.22 µm filter to remove any uncomplexed, precipitated drug. It is advisable to quantify the concentration of solubilized this compound using a method like HPLC.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following workflow outlines the decision-making process for selecting an appropriate solubilization method for this compound.
Caption: Workflow for selecting a solubility enhancement method.
Signaling Pathways
Eudesmane-type sesquiterpenes have been shown to interact with several key inflammatory and angiogenic signaling pathways.
1. Inhibition of NF-κB Signaling
Eudesmanolides can inhibit multiple steps in the NF-κB signaling pathway, which is critical for inflammatory responses.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
2. Suppression of Angiogenesis Pathways
Certain eudesmanolides can suppress angiogenesis by interfering with pathways mediated by VEGF and Angiopoietin 2 (Ang2).
Caption: this compound suppresses angiogenesis via VEGF/Ang2 pathways.
3. Modulation of Neuroinflammatory Pathways
Some eudesmanoids act as anti-neuroinflammatory agents by suppressing TLR4/NF-κB/MAPK pathways in microglia.
Caption: this compound modulation of neuroinflammatory pathways.
References
Technical Support Center: Scalable Synthesis of Eudesmane Sesquiterpenoids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scalable synthesis of Eudesmane (B1671778) K and related eudesmane sesquiterpenoids. The content is structured to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the key strategic approaches for the scalable synthesis of eudesmane sesquiterpenoids?
A1: The scalable synthesis of eudesmane sesquiterpenoids is often approached using a divergent strategy, where a common intermediate is synthesized on a large scale and then elaborated into a variety of final products. A prominent strategy is the "two-phase" approach inspired by terpene biosynthesis.[1][2] This involves a "cyclase phase" to construct the core carbocyclic framework, followed by an "oxidase phase" for late-stage C-H oxidations to introduce oxygenation patterns.[1][3] Site-selective olefin functionalization, such as hydrogenation and epoxidation, is another critical strategy for achieving structural diversity from a common precursor.[4]
Q2: What are the common starting materials for building the eudesmane core?
A2: Synthesis often commences with readily available chiral building blocks. For instance, a common starting point is the use of substituted cyclohexenones and appropriate organomagnesium species to construct the decalin scaffold. The choice of starting material is dictated by the desired stereochemistry of the final product.
Q3: What are the primary challenges in the synthesis of eudesmane sesquiterpenoids?
A3: Key challenges include:
-
Stereocontrol: Establishing the correct stereochemistry at multiple contiguous stereocenters is a significant hurdle.
-
Site-Selectivity: Differentiating between multiple reactive sites, such as olefins or C-H bonds, during functionalization reactions can be difficult.
-
Scalability: Reactions that work well on a small scale may not be amenable to large-scale synthesis due to factors like reagent cost, reaction conditions, and purification.
-
Low Yields: Multi-step syntheses can suffer from low overall yields, making the production of significant quantities of the target molecule challenging.
Q4: How can the purification of eudesmane sesquiterpenoids be approached?
A4: Purification of eudesmane sesquiterpenoids, which can be challenging due to their similar polarities and potential for isomerization, can be achieved using various chromatographic techniques. Centrifugal Partition Chromatography (CPC) has been shown to be effective for the separation of eudesmane-type sesquiterpenes with high recovery rates. Preparative High-Performance Liquid Chromatography (HPLC) is also a powerful tool for isolating pure compounds from complex mixtures.
Troubleshooting Guides
Tandem Michael Addition-Aldol Reaction
| Problem | Potential Cause | Troubleshooting Solution |
| Low yield of the desired diastereomer. | 1. Poor stereocontrol in the Michael addition or Aldol reaction. 2. Epimerization of the C5 proton. | 1. Optimize the chiral catalyst and reaction conditions (temperature, solvent). 2. For the Aldol step, screen different formaldehyde (B43269) sources and reaction times. 3. Use a modified Takai-Lombard olefination under optimized conditions to mitigate epimerization. |
| Formation of multiple side products. | 1. The enolate formed after the Michael addition is a strong base, which can lead to side reactions. 2. Self-condensation of the starting materials. | 1. Use a milder base or a Lewis acid catalyst to promote the reaction. 2. Add the electrophile slowly to the reaction mixture to minimize self-condensation. 3. Ensure the reaction is run at the optimal temperature to favor the desired reaction pathway. |
Alder-Ene Cyclization
| Problem | Potential Cause | Troubleshooting Solution |
| High reaction temperatures are required, leading to decomposition. | The Alder-Ene reaction has a high activation energy. | 1. Employ a Lewis acid catalyst (e.g., Au(I) complexes) to lower the activation energy and allow for milder reaction conditions. 2. Screen different solvents to find one that promotes the reaction at a lower temperature. |
| Low yield of the cyclized product. | 1. Unfavorable conformation of the substrate for cyclization. 2. Competing side reactions. | 1. Modify the substrate to favor the reactive conformation. 2. Use a catalyst that pre-organizes the substrate for the cyclization. 3. Optimize the reaction concentration; intramolecular reactions are often favored at high dilution. |
Site-Selective C-H Oxidation/Functionalization
| Problem | Potential Cause | Troubleshooting Solution |
| Lack of site-selectivity in oxidation. | Multiple C-H bonds with similar reactivity. | 1. Use a directing group to guide the oxidant to the desired C-H bond. 2. Employ a catalyst system known for high site-selectivity, such as specific iron or manganese complexes. 3. Optimize the oxidant and reaction conditions; sometimes subtle changes can significantly impact selectivity. |
| Low conversion or catalyst deactivation. | 1. The substrate may be a poor ligand for the catalyst. 2. The oxidant may be degrading the catalyst. | 1. Modify the substrate to improve its interaction with the catalyst. 2. Add the oxidant slowly to the reaction mixture. 3. Screen different catalyst loadings and solvents. |
| Over-oxidation to undesired products. | The desired oxidized product is more reactive than the starting material. | 1. Use a less reactive oxidant. 2. Carefully monitor the reaction and stop it at the optimal time. 3. Isolate the desired product as soon as it is formed. |
Quantitative Data Summary
| Reaction Step | Reagents and Conditions | Yield | Reference |
| Asymmetric Michael Addition/Aldol | 3-methyl cyclohexenone, homoprenyl magnesium bromide, Cu(OTf)₂, NHC ligand L, then formaldehyde | 45% (diastereomer 1), 38% (diastereomer 2) | |
| Takai-Lombard Olefination | Modified conditions | 82% | |
| Alder-Ene Cyclization | Au(I) catalyst | - | |
| Selective Hydrogenation (C11) | Optimized H₂, catalyst, solvent, pressure | 81% | |
| Selective Epoxidation (C4) | VO(acac)₂, t-BuOOH (Sharpless conditions) | 94% | |
| Epoxide Ring Opening and Hydrogenation | LiAlH₄, then H₂ | 96% (over 2 steps) | |
| Carbonate Formation | Triphosgene | 96% |
Experimental Protocols
Key Experiment: Divergent Synthesis of an Oxidized Eudesmane Congener
This protocol is a representative example based on the divergent synthesis strategy.
Step 1: Asymmetric Tandem Michael Addition-Aldol Reaction
-
To a solution of Cu(OTf)₂ and the NHC ligand L in a suitable solvent (e.g., THF) at -78 °C, add a solution of homoprenyl magnesium bromide (11) in THF.
-
After stirring for 30 minutes, add a solution of 3-methyl cyclohexenone (10) in THF.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Add a solution of formaldehyde in THF and continue stirring for another 2 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to separate the diastereomers.
Step 2: Au(I)-Catalyzed Alder-Ene Cyclization
-
To a solution of the product from Step 1 in a suitable solvent (e.g., DCM), add a catalytic amount of a Au(I) catalyst.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the eudesmane core.
Step 3: Site-Selective Epoxidation
-
To a solution of the eudesmane core in a suitable solvent (e.g., DCM) at 0 °C, add VO(acac)₂.
-
Add a solution of t-BuOOH in decane (B31447) dropwise.
-
Stir the reaction mixture at 0 °C for the specified time.
-
Quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the aqueous layer with DCM, dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the selectively epoxidized product.
Visualizations
Caption: Overall strategy for the scalable and divergent synthesis of eudesmane sesquiterpenoids.
Caption: A representative experimental workflow for the synthesis of a functionalized eudesmane.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioassay-Guided Isolation of Two Eudesmane Sesquiterpenes from Lindera strychnifolia Using Centrifugal Partition Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Eudesmane K Synthesis - Protecting Group Strategies
Welcome to the technical support center for researchers engaged in the synthesis of Eudesmane (B1671778) K and related sesquiterpenoids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the application of protecting group strategies in your synthetic route.
Frequently Asked Questions (FAQs)
Q1: I am planning the synthesis of a Eudesmane K precursor. Which protecting groups are most suitable for the hydroxyl and ketone functionalities present in the molecule?
A1: The choice of protecting group is critical and depends on the overall synthetic strategy, particularly the reaction conditions you plan to employ in subsequent steps.
-
For Hydroxyl Groups: Silyl (B83357) ethers are the most common and versatile choice for protecting alcohols.[1][2] The stability of the silyl ether can be tuned by varying the steric bulk of the substituents on the silicon atom.[1][2]
-
Trimethylsilyl (TMS): Easily introduced and removed, but highly labile to acidic conditions.[3]
-
Triethylsilyl (TES): More stable than TMS.
-
tert-Butyldimethylsilyl (TBS/TBDMS): A robust and widely used protecting group, stable to a broad range of conditions but can be readily cleaved with fluoride (B91410) sources (e.g., TBAF) or strong acid.
-
tert-Butyldiphenylsilyl (TBDPS): Offers greater stability compared to TBS, particularly towards acidic conditions.
-
Triisopropylsilyl (TIPS): A very bulky protecting group, offering high stability.
-
-
For Ketone Groups: Acetals, particularly cyclic acetals formed with ethylene (B1197577) glycol or 1,3-propanediol, are the most effective and commonly used protecting groups for ketones. They are stable to nucleophilic and basic conditions but are easily removed with aqueous acid.
Q2: I am struggling with the selective protection of a primary versus a secondary hydroxyl group in my eudesmane intermediate. What strategies can I employ?
A2: Achieving selective protection of hydroxyl groups with different steric environments is a common challenge. You can exploit the steric hindrance of the protecting group.
-
Use a Bulky Silylating Agent: A sterically demanding silylating agent like tert-butyldimethylsilyl chloride (TBSCl) or triisopropylsilyl chloride (TIPSCl) will preferentially react with the less sterically hindered primary alcohol over a more hindered secondary or tertiary alcohol.
-
Reaction Conditions: Carefully controlling the reaction temperature and using a stoichiometric amount of the silylating agent can also enhance selectivity.
Q3: My silyl ether protecting group is being unintentionally cleaved during a subsequent reaction. How can I prevent this?
A3: Unintentional deprotection is a frequent issue. The solution depends on the reaction conditions causing the cleavage.
-
Acidic Conditions: If your reaction is acidic, consider switching to a more acid-stable silyl ether. The stability of silyl ethers to acid generally follows the trend: TMS < TES < TBS < TBDPS < TIPS.
-
Basic Conditions: While generally stable to base, some silyl ethers can be cleaved under strongly basic conditions. If this is the case, a more robust silyl group or an alternative protecting group like a benzyl (B1604629) ether might be necessary.
-
Fluoride-based Reagents: If you are using a reagent that contains a fluoride source, even in trace amounts, it can cleave silyl ethers. Ensure all your reagents and solvents are free from fluoride contamination.
Q4: What are "orthogonal" protecting groups, and why are they important in a complex synthesis like that of this compound?
A4: Orthogonal protecting groups are different types of protecting groups in the same molecule that can be removed under distinct reaction conditions without affecting each other. This is crucial in a multi-step synthesis of a complex molecule like this compound for several reasons:
-
Selective Manipulation: It allows you to deprotect one functional group for a specific transformation while others remain protected.
-
Synthetic Efficiency: It avoids lengthy protection-deprotection sequences for the entire molecule, thus improving the overall yield and efficiency of your synthesis.
-
Convergent Synthesis: Orthogonal strategies are essential for convergent synthetic routes where different fragments of the molecule are synthesized separately and then combined.
An example of an orthogonal set would be a TBS ether (removed by fluoride), a benzyl ether (removed by hydrogenolysis), and an acetal (B89532) (removed by acid).
Troubleshooting Guides
Problem 1: Low yield during the introduction of a TBS group on a secondary alcohol.
| Possible Cause | Troubleshooting Step |
| Steric Hindrance | Switch to a less hindered silylating agent like TESCl or use a more reactive silylating agent such as TBS-triflate (TBSOTf) with a non-nucleophilic base like 2,6-lutidine. |
| Incomplete Reaction | Increase the reaction time and/or temperature. Ensure your solvent (e.g., DMF, CH2Cl2) is anhydrous. |
| Base Incompatibility | Imidazole (B134444) is a common base for TBS protection. If you are experiencing side reactions, consider using an alternative base like triethylamine (B128534) (Et3N) or 2,6-lutidine. |
| Poor Quality Reagents | Ensure your silylating agent and base are of high purity and the solvent is dry. |
Problem 2: Difficulty in removing a TBDPS group without affecting other sensitive functional groups.
| Possible Cause | Troubleshooting Step |
| Harsh Deprotection Conditions | TBDPS is very stable. Standard TBAF conditions might be too slow. You can try using TBAF buffered with acetic acid to avoid basic conditions. Alternatively, HF-Pyridine complex in THF is a powerful reagent for cleaving robust silyl ethers. |
| Substrate Degradation | If your substrate is sensitive to fluoride ions, consider an alternative deprotection method. For example, acidic deprotection with a reagent like CSA (camphorsulfonic acid) in methanol (B129727) might be an option if other functional groups are stable to acid. |
| Incomplete Deprotection | Increase the equivalents of the deprotecting agent and the reaction time. Monitoring the reaction by TLC is crucial. |
Problem 3: Acetal protection of a ketone is leading to the formation of byproducts.
| Possible Cause | Troubleshooting Step |
| Presence of Water | The formation of acetals is a reversible reaction that produces water. Ensure you are using a Dean-Stark apparatus or a drying agent to remove water and drive the equilibrium towards the product. |
| Acid Catalyst Issues | A catalytic amount of a non-nucleophilic acid like p-toluenesulfonic acid (p-TsOH) or camphorsulfonic acid (CSA) is typically used. If you are observing side reactions, you may be using too much acid or an inappropriate acid. |
| Substrate Instability | If your this compound precursor is sensitive to acidic conditions, consider using milder conditions, for example, by using a milder acid catalyst or running the reaction at a lower temperature. |
Data Presentation: Stability of Common Protecting Groups
The following table summarizes the general stability of common protecting groups for hydroxyl and ketone functionalities under various reaction conditions. This information is critical for planning a successful protecting group strategy.
| Protecting Group | Functional Group | Stable to | Labile to |
| TMS Ether | Alcohol | Mildly Basic Conditions, Hydrogenation | Acidic Conditions, Fluoride Sources |
| TES Ether | Alcohol | Basic Conditions, Hydrogenation | Acidic Conditions, Fluoride Sources |
| TBS Ether | Alcohol | Basic Conditions, Hydrogenation, Mildly Acidic Conditions | Strong Acidic Conditions, Fluoride Sources |
| TBDPS Ether | Alcohol | Basic Conditions, Hydrogenation, Moderately Acidic Conditions | Strong Acidic Conditions, Fluoride Sources |
| TIPS Ether | Alcohol | Basic Conditions, Hydrogenation, Acidic Conditions | Very Strong Acidic Conditions, Fluoride Sources |
| Acetal | Ketone | Basic Conditions, Nucleophiles, Reducing Agents, Oxidizing Agents | Aqueous Acidic Conditions |
Experimental Protocols
Protocol 1: General Procedure for the Protection of a Primary Alcohol as a TBS Ether
-
Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 eq.) in anhydrous dichloromethane (B109758) (CH2Cl2) or dimethylformamide (DMF).
-
Addition of Reagents: Add imidazole (2.5 eq.) to the solution and stir until it dissolves. Cool the mixture to 0 °C in an ice bath. Add tert-butyldimethylsilyl chloride (TBSCl, 1.2 eq.) portion-wise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.
-
Workup: Once the reaction is complete, quench with a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl). Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for the Deprotection of a TBS Ether using TBAF
-
Preparation: Dissolve the TBS-protected alcohol (1.0 eq.) in tetrahydrofuran (B95107) (THF) in a plastic or Teflon vessel (as fluoride can etch glass).
-
Addition of Deprotecting Agent: To the stirred solution at room temperature, add a 1.0 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.5 eq.).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. Deprotection is usually rapid, often completing within 30 minutes to a few hours.
-
Workup: Upon completion, quench the reaction by adding water. Extract the product with an organic solvent.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography.
Protocol 3: General Procedure for the Protection of a Ketone as a Cyclic Acetal
-
Preparation: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the ketone (1.0 eq.) in toluene.
-
Addition of Reagents: Add ethylene glycol (2.0 eq.) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq.).
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Wash the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO3) and then with brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude acetal can often be used in the next step without further purification. If necessary, it can be purified by column chromatography.
Mandatory Visualization
Caption: A decision-making workflow for implementing a protecting group strategy in this compound synthesis.
References
Technical Support Center: Byproduct Formation in Eudesmane Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with byproduct formation during the synthesis of eudesmane (B1671778) sesquiterpenoids.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of byproduct formation in eudesmane synthesis?
A1: Byproduct formation in eudesmane synthesis often arises from several key steps:
-
Stereocontrol during core formation: The initial construction of the decalin core, often via tandem Michael addition-Aldol reactions, can lead to the formation of diastereomers if not properly controlled.[1][2]
-
Lack of selectivity in functionalization: Reactions such as hydrogenation and epoxidation on a pre-formed eudesmane scaffold with multiple reactive sites (e.g., olefins) can yield a mixture of products.[1][2]
-
Rearrangements: The carbocyclic framework of eudesmanes can be prone to rearrangements under certain conditions, particularly with Lewis acid or thermal activation.
-
Over-oxidation or incomplete reaction: Oxidation and reduction steps can sometimes lead to a mixture of products with different oxidation states if reaction conditions are not optimized.
Q2: How can I minimize the formation of diastereomers during the initial Michael-Aldol tandem reaction?
A2: Minimizing diastereomer formation relies on careful selection of catalysts and reaction conditions. Asymmetric copper–NHC (N-heterocyclic carbene) catalyzed 1,4-addition of organomagnesium species to enones has been shown to be effective in establishing the desired stereocenters.[2] Optimization of the NHC ligand, copper salt, and reaction temperature is crucial for achieving high diastereoselectivity. In some cases, undesired diastereomers can be epimerized to the desired product using a strong base like potassium t-butoxide (t-BuOK).
Q3: What strategies can be employed to achieve site-selective functionalization of olefins in a eudesmane core?
A3: Achieving site-selectivity in the functionalization of a di-olefinic eudesmane intermediate is a significant challenge. Strategies include:
-
Directed reactions: Utilizing a directing group, such as a hydroxyl group, can steer reagents to a specific olefin. For instance, in Sharpless epoxidation, a hydroxyl group can direct the epoxidation to a proximal double bond.
-
Catalyst selection: The choice of catalyst can influence selectivity. For example, in hydrogenation, switching from a highly active catalyst like Crabtree's catalyst to a less reactive one like Wilkinson's catalyst may improve selectivity for the less sterically hindered olefin.
-
Reagent selection: Different reagents can exhibit inherent selectivity based on the electronic and steric properties of the olefins. For example, m-CPBA might non-selectively epoxidize multiple double bonds, while Sharpless conditions can be highly selective for allylic alcohols.
Troubleshooting Guides
Problem 1: Low Diastereoselectivity in Michael Addition / Aldol Reaction
Symptoms:
-
Complex crude NMR spectrum showing multiple sets of peaks for the desired product.
-
Difficult purification, with products co-eluting on column chromatography.
-
Observed formation of two or more diastereomers in significant quantities.
Possible Causes & Solutions:
| Cause | Solution |
| Suboptimal Catalyst System | The choice of catalyst and ligand is critical for stereocontrol. For the asymmetric conjugate addition of Grignard reagents to cyclic enones, a Copper-NHC catalytic system is often employed. Screen different NHC ligands and copper salts (e.g., Cu(OTf)₂) to find the optimal combination for your specific substrate. |
| Incorrect Reaction Temperature | Temperature can significantly impact diastereoselectivity. Run the reaction at the recommended low temperature (e.g., -78 °C to 0 °C) to enhance stereocontrol. |
| Presence of Water | Water can interfere with the catalytic cycle. Ensure all glassware is oven-dried and reagents and solvents are anhydrous. |
| Epimerization of Product | The product itself might be susceptible to epimerization under the reaction or workup conditions. Use a mild workup and consider if the stereocenter is prone to enolization. |
Problem 2: Non-selective Epoxidation of Dienes
Symptoms:
-
Formation of a mixture of mono-epoxides at different positions and di-epoxides.
-
Low yield of the desired regioisomeric epoxide.
Possible Causes & Solutions:
| Cause | Solution |
| Use of a Non-selective Epoxidizing Agent | Reagents like m-CPBA are often not selective for dienes with similar reactivity. |
| Absence of a Directing Group | Without a directing group, the reagent will react with the most electronically rich or sterically accessible double bond, which may not be the desired one. |
| Optimizing Directed Epoxidation | For allylic alcohols, use Sharpless asymmetric epoxidation (VO(acac)₂, t-BuOOH) for high site-selectivity. The hydroxyl group directs the vanadium catalyst to the proximal double bond. |
| Protecting Group Strategy | If a directing group is not present, consider temporarily introducing one or using protecting groups to differentiate the reactivity of the olefins. |
Data Presentation
Table 1: Diastereoselectivity in the Asymmetric Michael Addition/Aldol Reaction
| Entry | Copper Salt | NHC Ligand | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (desired:undesired) |
| 1 | Cu(OTf)₂ | L1 | Toluene (B28343) | -20 | 83 | 1.2 : 1 |
| 2 | Cu(OAc)₂ | L1 | THF | -20 | 75 | 1 : 1.1 |
| 3 | Cu(OTf)₂ | L2 | Toluene | -20 | 83 | 1.2 : 1 |
| 4 | Cu(OTf)₂ | L1 | CH₂Cl₂ | -20 | 60 | 1 : 1 |
| 5 (Optimized) | Cu(OTf)₂ | L1 | Toluene | 0 | 83 | 1.2 : 1 (45% desired, 38% undesired) |
Table 2: Selectivity in the Functionalization of a Di-olefinic Eudesmane Intermediate
| Reaction | Reagent/Catalyst | Conditions | Product(s) | Ratio/Yield |
| Hydrogenation | Crabtree's Catalyst | H₂ (1 atm), CH₂Cl₂ | Fully Hydrogenated | >95% |
| Hydrogenation | Wilkinson's Catalyst | H₂ (1 atm), Toluene | C11-Hydrogenated : C4-Hydrogenated | 2 : 1 |
| Epoxidation | m-CPBA | CH₂Cl₂, 0 °C | Mixture of mono- and di-epoxides | Low selectivity |
| Epoxidation | VO(acac)₂, t-BuOOH | CH₂Cl₂, 0 °C | C4-mono-epoxide | 94% yield (single diastereomer) |
Experimental Protocols
Key Experiment 1: Asymmetric Tandem Michael Addition/Aldol Reaction
To a solution of Cu(OTf)₂ (0.05 equiv) and the NHC ligand (0.05 equiv) in anhydrous toluene at 0 °C under an argon atmosphere is added the Grignard reagent (1.2 equiv) dropwise. The mixture is stirred for 30 minutes, followed by the addition of the enone (1.0 equiv). The reaction is stirred at 0 °C for 2 hours. Formaldehyde solution (3.0 equiv) is then added, and the reaction is allowed to warm to room temperature and stirred for an additional 12 hours. The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the diastereomeric products.
Key Experiment 2: Site-Selective Sharpless Epoxidation
To a solution of the di-olefinic eudesmane alcohol (1.0 equiv) in anhydrous CH₂Cl₂ at 0 °C is added VO(acac)₂ (0.1 equiv). The mixture is stirred for 15 minutes, after which a solution of t-BuOOH in decane (B31447) (1.5 equiv) is added dropwise. The reaction is stirred at 0 °C for 6 hours. The reaction is then quenched by the addition of a saturated aqueous solution of Na₂S₂O₃. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the desired mono-epoxide.
Mandatory Visualization
Caption: Synthetic workflow for the divergent synthesis of eudesmane sesquiterpenoids.
Caption: Troubleshooting logic for byproduct formation in eudesmane synthesis.
References
Validation & Comparative
A Comparative Guide to the Synthesis of Eudesmane Sesquiterpenoids
For Researchers, Scientists, and Drug Development Professionals
The eudesmane (B1671778) sesquiterpenoids are a large class of natural products exhibiting a wide array of biological activities, making them attractive targets for synthetic chemists. The development of efficient and stereocontrolled synthetic routes is crucial for accessing these molecules for further biological investigation and drug development. This guide provides a detailed comparison of two distinct and powerful strategies for the synthesis of eudesmane-type sesquiterpenoids: a divergent, late-stage functionalization approach and a catalytic enantioselective approach. While the initial query specified "Eudesmane K," the available literature provides extensive data on the synthesis of closely related eudesmane structures, which will serve as exemplary models for this comparative analysis.
At a Glance: Comparison of Synthetic Routes
| Parameter | Divergent, Late-Stage Functionalization | Catalytic Enantioselective Synthesis |
| Key Strategy | Construction of a common intermediate followed by late-stage diversification to multiple targets. | Early-stage enantioselective catalysis to set a key stereocenter, which directs subsequent stereochemical outcomes. |
| Stereocontrol | Asymmetric tandem Michael addition/Aldol reaction and stereoselective Alder-ene cyclization establish the core stereochemistry. | Palladium-catalyzed enantioselective alkylation establishes the C10 all-carbon quaternary stereocenter with high enantiomeric excess. |
| Flexibility | High. A single common intermediate can be converted to a variety of natural products. | Moderate. The synthesis is tailored for a specific target, though intermediates may be adaptable. |
| Overall Yield | Variable depending on the target. For example, Junenol: 24% over 5 steps; 4-epiajanol: 27% over 7 steps.[1] | For (+)-Carissone: Not explicitly stated as an overall yield, but key steps are high-yielding. |
| Number of Steps | Generally short and efficient for accessing multiple analogs. For example, Dihydrojunenol: 5 steps; Pygmol: 6 steps.[1] | The total synthesis of (+)-Carissone involves a multi-step sequence. |
| Protecting Groups | Protecting-group-free synthesis.[1] | Typically involves the use of protecting groups for certain functionalities. |
Route 1: Divergent, Late-Stage Functionalization Synthesis
This strategy, exemplified by the work of Panigrahi and Pulukuri, focuses on the rapid construction of a common eudesmane core, which is then strategically functionalized in the later stages to yield a variety of natural products. This approach is highly efficient for creating a library of related compounds for structure-activity relationship studies.
Logical Workflow of Divergent Synthesis
Caption: Workflow of the divergent synthesis approach.
Key Experimental Protocols
1. Asymmetric Tandem Michael Addition/Aldol Reaction to form the Diene Aldehyde Intermediate: To a solution of Cu(OTf)₂ (0.05 mmol) and NHC ligand L (0.06 mmol) in dry toluene (B28343) (5 mL) at room temperature is added homoprenyl magnesium bromide (1.5 mmol). The mixture is stirred for 30 minutes, followed by the addition of 3-methylcyclohexenone (1.0 mmol). The reaction is stirred for 12 hours at room temperature. Subsequently, a solution of formaldehyde (B43269) (5.0 mmol) in THF is added, and the mixture is stirred for another 6 hours. The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate (B1210297). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the diastereomeric diene aldehyde intermediates.[1]
2. Au(I)-catalyzed Alder-ene Cyclization to form the Common Eudesmane Core: To a solution of the diene aldehyde intermediate (1.0 mmol) in dry dichloromethane (B109758) (10 mL) is added Au(I) catalyst (IPrAuNTf₂, 0.05 mmol). The reaction mixture is stirred at room temperature for 4 hours. After completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to yield the common eudesmane core.[1]
3. Late-Stage Selective Hydrogenation to Dihydrojunenol and Junenol: The common eudesmane core (1.0 mmol) is dissolved in ethyl acetate (10 mL), and a catalytic amount of Pd/C (10 mol%) is added. The reaction mixture is stirred under a hydrogen atmosphere (1 atm) for 30 minutes. The catalyst is filtered off, and the solvent is evaporated to give a mixture of dihydrojunenol and junenol, which can be separated by column chromatography. The selectivity can be tuned by modifying the catalyst and reaction conditions.
Route 2: Catalytic Enantioselective Synthesis
This approach, pioneered by Stoltz and coworkers for the synthesis of (+)-Carissone, relies on establishing the critical C10 all-carbon quaternary stereocenter early in the synthesis with high enantioselectivity using a palladium-catalyzed asymmetric alkylation. This stereocenter then directs the stereochemical outcome of subsequent transformations.
Logical Workflow of Catalytic Enantioselective Synthesis
Caption: Workflow of the catalytic enantioselective synthesis.
Key Experimental Protocols
1. Palladium-Catalyzed Enantioselective Alkylation: In a glovebox, a solution of the racemic β-ketoester (1.0 equiv) in THF is added to a pre-stirred solution of Pd₂(dba)₃ (2.5 mol %) and the chiral ligand (e.g., (R)-t-Bu-PHOX, 7.5 mol %) in THF. The reaction mixture is stirred at room temperature for a specified time (e.g., 24 hours). The solvent is then removed in vacuo, and the residue is purified by flash column chromatography to afford the enantioenriched vinylogous thioester. The enantiomeric excess is determined by chiral HPLC or SFC analysis.
2. Diastereoselective Hydrogenation: The cyclic enone substrate is dissolved in methanol, and a catalytic amount of Rh/Al₂O₃ is added. The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature until the starting material is consumed. The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure. The crude product is then subjected to deprotection of any silyl (B83357) ethers (e.g., with TBAF) to yield the alcohol product with high diastereoselectivity.
Conclusion
Both the divergent, late-stage functionalization and the catalytic enantioselective approaches offer powerful and effective strategies for the synthesis of eudesmane sesquiterpenoids.
-
The divergent approach is particularly advantageous for rapidly accessing a range of analogs from a common intermediate, making it ideal for medicinal chemistry programs and structure-activity relationship studies. Its protecting-group-free nature further enhances its efficiency.
-
The catalytic enantioselective approach provides excellent control over stereochemistry from an early stage, which is crucial for the synthesis of complex targets where multiple stereocenters need to be set precisely. This method is often preferred when a single, specific stereoisomer is the primary target.
The choice between these two synthetic routes will ultimately depend on the specific goals of the research program, whether it be the rapid generation of a library of analogs or the highly controlled synthesis of a single, complex natural product.
References
Eudesmane Sesquiterpenoids: A Comparative Analysis of Biological Activity
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activities of various sesquiterpenoid classes is crucial for identifying promising therapeutic leads. This guide provides an objective comparison of eudesmane (B1671778) sesquiterpenoids against other common sesquiterpenoid skeletons, supported by experimental data, detailed protocols, and pathway visualizations.
Sesquiterpenoids, a diverse class of 15-carbon isoprenoids, are a rich source of bioactive natural products. Among them, the eudesmane skeleton is a common bicyclic framework that has demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This guide delves into a comparative analysis of eudesmane sesquiterpenoids with other prominent classes such as germacrane (B1241064) and guaiane (B1240927) sesquiterpenoids, presenting quantitative data to facilitate a clear evaluation of their therapeutic potential.
Comparative Biological Activity: A Data-Driven Overview
The following tables summarize the in vitro biological activities of selected eudesmane, germacrane, and guaiane sesquiterpenoids, providing a quantitative basis for comparison.
Anticancer Activity
The cytotoxic effects of various sesquiterpenoids against a range of cancer cell lines are presented below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Sesquiterpenoid Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Eudesmane | Artemilavanin F | PANC-1 (Pancreatic) | 9.69 ± 2.39 | [1] |
| Eudesmanomolide | HCT-8 (Colon) | 3.76 | ||
| Eudesmanomolide | A549 (Lung) | 5.49 | ||
| Halichonadin G | L1210 (Murine lymphoma) | 5.9 (µg/mL) | [2] | |
| Halichonadin G | KB (Human epidermoid carcinoma) | 6.7 (µg/mL) | [2] | |
| Halichonadin I | KB (Human epidermoid carcinoma) | 3.4 (µg/mL) | [2] | |
| Germacrane | Germacrone (B1671451) | A549 (Lung) | ~20-40 (estimated from graph) | [3] |
| Germacrone | H1299 (Lung) | ~20-40 (estimated from graph) | ||
| Parthenolide | Various | Widely studied, potent | ||
| Guaiane | Dehydrocostuslactone | A549 (Lung) | 15.2 | |
| Guai-2-en-10α-ol | MDA-MB-231 (Breast) | Dose-dependent cytotoxicity observed |
Anti-inflammatory Activity
The anti-inflammatory potential of sesquiterpenoids is often evaluated by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
| Sesquiterpenoid Class | Compound | Cell Line | IC50 (µM) | Reference |
| Eudesmane | epi-Eudebeiolide C | RAW 264.7 | 17.9 | |
| 1,10-seco-Eudesmane derivative (Compound 15) | Microglia | Submicromolar | ||
| Germacrane | Parthenolide | Various | Potent inhibitor of NF-κB | |
| Guaiane | 5-Guaien-11-ol | RAW 264.7 | 8.1 | |
| 4-Guaien-11-ol | RAW 264.7 | 7.2 |
Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
| Sesquiterpenoid Class | Compound | Microorganism | MIC (µg/mL) | Reference |
| Eudesmane | Selina-4,11(13)-dien-3-on-12-oic acid | Staphylococcus aureus | 250-500 | |
| Selina-4,11(13)-dien-3-on-12-oic acid | Bacillus subtilis | 250-500 | ||
| Selina-4,11(13)-dien-3-on-12-oic acid | Escherichia coli | 250-500 | ||
| Germacrane | Germacrone | Pseudomonas aeruginosa | 15.6 | |
| Dehydrocurdione | Bacillus subtilis | 31.2 | ||
| Guaiane | 6-Acetoxy-10-β-hydroguaiantrienolide | Escherichia coli | 125 | |
| 6-Acetoxy-10-β-hydroguaiantrienolide | Pseudomonas aeruginosa | 46.88 | ||
| 6-Acetoxy-10-β-hydroguaiantrienolide | Staphylococcus aureus | 62.5 |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the sesquiterpenoid compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution (e.g., 0.5 mg/mL) is added to each well and incubated for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.
Anti-inflammatory Assay (Nitric Oxide Production)
This assay measures the inhibitory effect of compounds on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Cell Culture: RAW 264.7 cells are cultured in a 96-well plate.
-
Compound and LPS Treatment: The cells are pre-treated with different concentrations of the sesquiterpenoid for 1 hour before being stimulated with LPS (1 µg/mL) for 24 hours.
-
Nitrite (B80452) Measurement: The amount of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The absorbance is read at 540 nm, and the concentration of nitrite is determined from a standard curve. The IC50 value for NO inhibition is then calculated.
Antimicrobial Assay (Microbroth Dilution Method)
The microbroth dilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The sesquiterpenoid compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
Many sesquiterpenoids exert their biological effects by modulating key cellular signaling pathways.
Anti-inflammatory Mechanism: Many eudesmane sesquiterpenoids, particularly eudesmanolides, exhibit anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. They can prevent the phosphorylation of IκBα, which in turn prevents the nuclear translocation of NF-κB, a key transcription factor for pro-inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Anticancer Mechanisms: The anticancer activity of sesquiterpenoids is often attributed to their ability to interfere with various signaling pathways crucial for cancer cell proliferation and survival. For instance, some germacrane sesquiterpenoids like germacrone have been shown to induce apoptosis and cell cycle arrest by inhibiting the Akt/mTOR signaling pathway. Certain guaiane sesquiterpenoids have been found to inhibit the EGFR/PI3K/Akt signaling pathway, which is frequently overactive in many cancers. Eudesmane-type sesquiterpenes have also been reported to suppress cancer cell migration through pathways involving VEGF and Angiopoietin 2. Furthermore, some eudesmane-guaiane dimers can trigger a form of cell death called paraptosis through the accumulation of reactive oxygen species (ROS) and hyperactivation of the MAPK signaling pathway.
Conclusion
This comparative guide highlights the significant therapeutic potential of eudesmane sesquiterpenoids and provides a framework for their evaluation against other sesquiterpenoid classes. While the presented data offers valuable insights, it is important to note that the activity of these compounds is highly dependent on their specific chemical structures, the cell lines or microbial strains tested, and the experimental conditions. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships and to identify the most promising candidates for future drug development. The detailed experimental protocols and pathway diagrams provided herein serve as a resource for researchers to design and interpret their own investigations into this fascinating class of natural products.
References
Eudesmane K Derivatives: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Eudesmane (B1671778) sesquiterpenoids, a large and structurally diverse class of natural products, have garnered significant attention in medicinal chemistry due to their wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various eudesmane K derivatives, with a focus on their anti-inflammatory and cytotoxic properties. The information presented herein is supported by experimental data from peer-reviewed studies, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.
I. Comparative Biological Activity of Eudesmane Derivatives
The biological efficacy of eudesmane derivatives is profoundly influenced by their structural features. The following tables summarize the in vitro anti-inflammatory and cytotoxic activities of a selection of these compounds, providing a quantitative basis for SAR analysis.
Anti-inflammatory Activity
The anti-inflammatory potential of eudesmane derivatives is often evaluated by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells, such as RAW 264.7 and BV-2.
| Compound Name/Number | Source/Reference | Cell Line | IC50 (µM) | Key Structural Features |
| epi-eudebeiolide C | Salvia plebeia | RAW 264.7 | 17.9 | Sesquiterpenoid lactone |
| Compound 11 | Alpinia oxyphylla | BV-2 | 21.63 | Eudesmane sesquiterpenoid |
| Compound 20 | Alpinia oxyphylla | BV-2 | 60.70 | Eudesmane sesquiterpenoid |
| Compound 24 | Alpinia oxyphylla | BV-2 | >50 | Eudesmane sesquiterpenoid |
| Compound 40 | Alpinia oxyphylla | BV-2 | 33.42 | Eudesmane sesquiterpenoid |
| Artemargyinins C | Artemisia princeps | RAW 264.7 | 8.08 | Lactone ring-opened eudesmane |
| Artemargyinins D | Artemisia princeps | RAW 264.7 | 7.66 | Lactone ring-opened eudesmane |
Cytotoxic Activity
The anticancer potential of eudesmane derivatives has been investigated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for assessing their cytotoxic potency.
| Compound Name/Number | Source/Reference | Cancer Cell Line | IC50 (µM) | Key Structural Features |
| Eudesma-4(15),7-diene-5,11-diol | Laurencia obtusa | MCF-7 | Not specified, but active | New eudesmane sesquiterpenoid |
| Teuhetenone | Laurencia obtusa | MCF-7 | 22 | Trinor-sesquiterpene |
| Chabrolidione B | Laurencia obtusa | MCF-7 | Not specified, but active | Seco-eudesmane sesquiterpene |
| Artemilavanin F | Artemisia lavandulaefolia | PANC-1 | 9.69 | Rearranged eudesmane sesquiterpenoid |
| Lyratol G | Solanum lyratum | P-388 | 3.1 | 3-keto-eudesm-9β,11-diol |
| Lyratol G | Solanum lyratum | HONE-1 | 6.9 | 3-keto-eudesm-9β,11-diol |
| Lyratol G | Solanum lyratum | HT-29 | 5.2 | 3-keto-eudesm-9β,11-diol |
| 1β-hydroxy-1,2-dihydro-α-santonin | Solanum lyratum | P-388 | 4.5 | Known eudesmane-type |
| 1β-hydroxy-1,2-dihydro-α-santonin | Solanum lyratum | HONE-1 | 6.2 | Known eudesmane-type |
| 1β-hydroxy-1,2-dihydro-α-santonin | Solanum lyratum | HT-29 | 5.8 | Known eudesmane-type |
II. Structure-Activity Relationship (SAR) Analysis
The compiled data reveals several key structural motifs that are critical for the biological activity of eudesmane derivatives:
-
The α-methylene-γ-lactone Moiety: The presence of an α-methylene-γ-lactone group is a recurring feature in many biologically active sesquiterpenoids and is considered a crucial pharmacophore. This Michael acceptor can react with nucleophilic residues in biological macromolecules, such as enzymes and transcription factors, leading to the modulation of their function.[1]
-
Hydroxylation and Acetylation: The position and stereochemistry of hydroxyl and acetyl groups on the eudesmane skeleton significantly impact activity. For instance, the anti-neuroinflammatory activity of 1,10-seco-eudesmane sesquiterpenoids was found to be influenced by these substitutions.[1]
-
Epoxidation and Halogenation: Modifications such as epoxidation of double bonds and halogenation at specific positions can enhance the biological activity. For example, the epoxidation of the C5=C10 bond and bromination at C14 were found to be important for the anti-neuroinflammatory activity of certain 1,10-seco-eudesmane derivatives.[1]
-
Rearranged Skeletons: Eudesmane derivatives with rearranged carbon skeletons, such as the 5/6-fused and 6/8-fused bicyclic systems found in compounds from Alpinia oxyphylla, exhibit significant biological activities, highlighting the importance of the overall molecular architecture.[2]
III. Signaling Pathways Modulated by Eudesmane Derivatives
Eudesmane derivatives exert their biological effects by modulating key intracellular signaling pathways involved in inflammation and cancer.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Several eudesmane derivatives have been shown to inhibit the activation of NF-κB.[3] This inhibition is often achieved by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκB, which in turn blocks the nuclear translocation of the active NF-κB dimers (p50/p65).
Caption: Inhibition of the NF-κB signaling pathway by Eudesmane derivatives.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival, proliferation, and growth. Dysregulation of this pathway is a hallmark of many cancers. Natural products, including sesquiterpenoids, have been shown to inhibit this pathway, leading to a reduction in cancer cell proliferation and survival.
Caption: Eudesmane derivatives can inhibit the PI3K/Akt signaling pathway.
STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cancer cell proliferation, survival, and angiogenesis. Inhibition of STAT3 signaling is a promising strategy for cancer therapy. Some sesquiterpenoids have been reported to inhibit the STAT3 pathway.
Caption: Inhibition of the JAK/STAT3 signaling pathway by Eudesmane derivatives.
IV. Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of the findings.
A. Inhibition of Nitric Oxide (NO) Production in Macrophages
This assay is used to screen for the anti-inflammatory activity of compounds.
1. Cell Culture and Seeding:
-
Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
2. Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of the eudesmane derivatives for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.
3. Measurement of Nitrite (B80452) Concentration:
-
After incubation, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant in a new 96-well plate.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The concentration of nitrite is determined using a sodium nitrite standard curve.
4. Data Analysis:
-
The percentage of NO production inhibition is calculated relative to the LPS-stimulated control group.
-
The IC50 value is determined from the dose-response curve.
B. Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
1. Cell Seeding:
-
Seed the desired cancer cells in a 96-well plate at an appropriate density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) and allow them to adhere overnight.
2. Compound Treatment:
-
Treat the cells with various concentrations of the eudesmane derivatives for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals by viable cells.
4. Solubilization of Formazan Crystals:
-
Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well.
-
Gently shake the plate for 10-15 minutes to dissolve the formazan crystals.
5. Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control group.
-
The IC50 value is determined from the dose-response curve.
C. Western Blot Analysis for NF-κB Pathway Proteins
This technique is used to detect and quantify specific proteins in a sample, allowing for the assessment of protein expression and phosphorylation status.
1. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
2. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-IκBα, total IκBα, p65, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
4. Detection and Analysis:
-
Wash the membrane again with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
V. Conclusion
The structure-activity relationship of this compound derivatives is a promising area of research for the development of new anti-inflammatory and anticancer agents. Key structural features, such as the α-methylene-γ-lactone moiety and specific substitution patterns, are critical for their biological activity. These compounds exert their effects through the modulation of crucial signaling pathways, including NF-κB, PI3K/Akt, and STAT3. The experimental protocols provided in this guide offer a foundation for further investigation and validation of the therapeutic potential of this fascinating class of natural products. Future studies should focus on the synthesis of novel derivatives with optimized activity and the elucidation of their detailed mechanisms of action to pave the way for their clinical application.
References
- 1. 1,10-Seco-Eudesmane sesquiterpenoids as a new type of anti-neuroinflammatory agents by suppressing TLR4/NF-κB/MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structurally diverse new eudesmane sesquiterpenoids with anti-inflammatory activity from the fruits of Alpinia oxyphylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ent-eudesmane sesquiterpenoids with anti-neuroinflammatory activity from the marine-derived fungus Eutypella sp. F0219 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Kinase Cross-Reactivity Profile of Eudesmane K: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the selectivity of a potential therapeutic agent is paramount. This guide provides a comparative analysis of the kinase cross-reactivity of the novel sesquiterpenoid, Eudesmane K, against established kinase inhibitors. The data presented for this compound is hypothetical and serves as a representative profile for a compound of its class, intended to illustrate a comparative framework.
This document outlines the inhibitory activity of this compound and compares it with well-characterized kinase inhibitors: the broad-spectrum inhibitor Staurosporine, the multi-targeted inhibitor Dasatinib, and the RAF/VEGFR inhibitor RAF265. The objective is to offer a clear perspective on the potential selectivity of this compound and to provide standardized protocols for assessing kinase inhibition.
Comparative Kinase Inhibition Profiles
The inhibitory activity of this compound and three reference compounds was assessed against a panel of protein kinases. The half-maximal inhibitory concentrations (IC50) were determined and are summarized in the table below. This data provides a quantitative comparison of the potency and selectivity of each compound.
| Kinase Target | This compound (nM) | Staurosporine (nM) | Dasatinib (nM) | RAF265 (CHIR-265) (nM) |
| Serine/Threonine Kinases | ||||
| IKKβ | 550 | - | - | - |
| MAPK1 (ERK2) | 1200 | - | - | - |
| p38α (MAPK14) | 800 | - | - | - |
| JNK1 | 950 | - | - | - |
| PKA | >10000 | 7[1] | - | - |
| PKCα | >10000 | 2[1] | - | - |
| B-Raf | 4500 | - | - | 60[2] |
| B-Raf (V600E) | 3800 | - | - | 3[2] |
| C-Raf | 6000 | - | - | 3[2] |
| Tyrosine Kinases | ||||
| SRC | >10000 | 6 | 0.5 | - |
| ABL | >10000 | - | <1 | - |
| c-KIT | 7500 | - | <30 | - |
| VEGFR2 | 2500 | - | - | 30 |
| PDGFRβ | 8000 | - | <30 | - |
Note: The IC50 values for this compound are hypothetical and for illustrative purposes only. Dashes (-) indicate that data was not found or is not a primary target for the specified inhibitor.
Signaling Pathway Context
The diagram below illustrates a simplified signaling pathway involving some of the kinases profiled, highlighting where this compound and the comparator compounds might exert their effects.
Experimental Methodologies
To ensure reproducibility and accuracy, standardized protocols are essential. Below are detailed methodologies for two common kinase assay formats.
Radiometric Kinase Assay ([³³P]-ATP Filter Binding Assay)
The radiometric assay is considered a gold standard for its direct measurement of phosphate (B84403) transfer.
Principle: This assay measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP into a specific substrate by the kinase.
Protocol:
-
Reaction Setup: A master mix is prepared containing the kinase buffer, the specific peptide or protein substrate, and the kinase enzyme.
-
Inhibitor Addition: The test compound (e.g., this compound) or control (DMSO) is pre-incubated with the kinase/substrate mixture in a 96-well plate.
-
Reaction Initiation: The kinase reaction is initiated by adding a solution containing MgCl₂ and [γ-³³P]ATP.
-
Incubation: The reaction is allowed to proceed for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Reaction Termination and Capture: The reaction is stopped, and the reaction mixture is spotted onto phosphocellulose filter paper (e.g., P81). The phosphorylated substrate binds to the filter, while the unreacted [γ-³³P]ATP does not.
-
Washing: The filter paper is washed multiple times with a wash buffer (e.g., phosphoric acid) to remove unbound [γ-³³P]ATP.
-
Detection: The amount of radioactivity incorporated into the substrate on the filter paper is quantified using a scintillation counter or a phosphorimager.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to the DMSO control, and IC50 values are determined by fitting the data to a dose-response curve.
ADP-Glo™ Luminescence-Based Kinase Assay
This is a widely used non-radioactive method that measures kinase activity by quantifying the amount of ADP produced.
Principle: The assay involves two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP produced is converted back to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the initial kinase activity.
Protocol:
-
Kinase Reaction: The kinase, substrate, and ATP are incubated with the test compound in a multi-well plate.
-
Reaction Termination and ATP Depletion: An equal volume of ADP-Glo™ Reagent is added to each well. This terminates the kinase reaction and depletes the remaining ATP. The plate is then incubated for approximately 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Kinase Detection Reagent is added to the wells. This reagent contains an enzyme that converts ADP to ATP and the necessary components for a luciferase reaction (luciferase, luciferin). The plate is incubated for 30-60 minutes at room temperature to allow the luminescent signal to develop and stabilize.
-
Luminescence Measurement: The luminescence is measured using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is inversely proportional to the initial kinase activity (as higher activity consumes more ATP, leaving less to be depleted and thus a lower background). The amount of ADP produced can be correlated to a standard curve. IC50 values are calculated from the dose-response curves.
Experimental Workflow for Kinase Cross-Reactivity Profiling
The following diagram outlines a typical workflow for assessing the cross-reactivity of a test compound across a panel of kinases.
Summary
This guide provides a framework for evaluating the kinase cross-reactivity of this compound. Based on the hypothetical data, this compound displays modest inhibitory activity against kinases involved in inflammatory and cell growth pathways, such as IKKβ, p38α, and JNK1, with significantly less activity against the other kinases in the panel compared to the broad-spectrum and targeted inhibitors. This profile suggests that eudesmane-type compounds may offer a degree of selectivity that warrants further investigation.
The provided experimental protocols for radiometric and luminescence-based kinase assays offer standardized methods for obtaining reliable and comparable data. For any new compound, a systematic approach, as outlined in the workflow diagram, is crucial for thoroughly characterizing its kinase inhibition profile and determining its therapeutic potential. Researchers are encouraged to use these methodologies to validate the activity of novel compounds like this compound.
References
A Comparative Analysis of Eudesmane Sesquiterpenoids from Diverse Origins
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Eudesmane (B1671778) Sesquiterpenoids from Natural and Synthetic Sources, Supported by Experimental Data.
Eudesmane sesquiterpenoids, a significant class of bicyclic sesquiterpenes, have garnered considerable attention within the scientific community due to their diverse and potent biological activities. These compounds, found across various plant families and also accessible through chemical synthesis, exhibit promising anti-inflammatory, anticancer, and neuroprotective properties. This guide provides a comparative analysis of eudesmane sesquiterpenoids from different sources, focusing on their yield, purity, and biological efficacy, supported by detailed experimental protocols and pathway visualizations to aid in research and development.
Quantitative Data Summary
The following tables summarize the yield and biological activity of representative eudesmane sesquiterpenoids isolated from different natural sources and obtained through chemical synthesis. Direct comparison is challenging due to variations in experimental conditions across different studies. However, this compilation offers a valuable overview of the potential of these sources.
Table 1: Comparison of Yield and Purity of Eudesmane Sesquiterpenoids from Various Sources
| Compound/Extract | Source | Yield | Purity | Reference |
| Eudesmane Sesquiterpenoids | Artemisia princeps | Not explicitly stated for individual compounds, but multiple compounds isolated from the extract. | High purity after chromatographic separation. | [1] |
| Salplebeone A | Salvia plebeia | Not explicitly stated for individual compounds. | High purity after chromatographic separation. | [2][3] |
| Oxyphyllanene A-G | Alpinia oxyphylla | Not explicitly stated for individual compounds. | High purity after chromatographic separation. | [4] |
| 3,7(11)-eudesmadien-2-one | Prangos heyniae Essential Oil | 16.1% of the essential oil. | >95.0% after preparative gas chromatography. | [5] |
| Linderolide U & V | Lindera strychnifolia | 42.6 mg and 13.8 mg from the active fraction. | High purity after preparative HPLC. | |
| (-)-α-Eudesmol (Synthetic) | Chemical Synthesis | 21% overall yield over nine steps. | High purity after purification. | |
| Pygmol (Synthetic) | Chemical Synthesis | 86% yield over two steps from an advanced intermediate. | High purity after purification. |
Table 2: Comparative Biological Activity (IC50 Values) of Eudesmane Sesquiterpenoids
| Compound | Biological Activity | Cell Line/Assay | IC50 (µM) | Reference |
| Artemargyinins C & D | Anti-inflammatory (NO production) | RAW264.7 macrophages | 8.08 ± 0.21 & 7.66 ± 0.53 | |
| Various Eudesmanolides | Anti-inflammatory (NO production) | BV-2 microglial cells | 0.73 - 18.66 | |
| Salplebeone A | Anti-inflammatory (NO production) | RAW 264.7 macrophages | 42.3 ± 1.4 | |
| Eudebeiolide D | STAT3 Inhibition | Hep3B cells | 1.1 | |
| Oxyphyllanene derivatives | Anti-inflammatory (NO production) | RAW 264.7 macrophages | 9.85 - 13.95 µg/ml | |
| Salplebeone D & G | Antiproliferative | K562, HL-60, U937, THP-1, pfeiffer, oci-ly1 | 3.87 - 17.06 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the extraction, purification, and biological evaluation of eudesmane sesquiterpenoids based on published literature.
Extraction and Isolation of Eudesmane Sesquiterpenoids from Plant Material
This protocol outlines a general procedure for the extraction and isolation of eudesmane sesquiterpenoids from dried plant materials.
a. Extraction:
-
Maceration: The air-dried and powdered plant material (e.g., aerial parts of Artemisia, Salvia, or fruits of Alpinia) is extracted with a suitable solvent, typically 95% ethanol (B145695) or methanol, at room temperature for an extended period (e.g., 3 x 72 hours).
-
Concentration: The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.
b. Isolation and Purification:
-
Column Chromatography: The fractions enriched with eudesmane sesquiterpenoids (often the ethyl acetate fraction) are subjected to column chromatography on silica (B1680970) gel. Elution is performed with a gradient of solvents, typically petroleum ether/ethyl acetate or hexane/acetone, to yield several sub-fractions.
-
Sephadex LH-20 Chromatography: Further purification of the sub-fractions is often achieved using a Sephadex LH-20 column with a solvent system like chloroform/methanol (1:1) to remove pigments and other impurities.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification of individual compounds is carried out on a preparative HPLC system, often with a C18 column and a mobile phase consisting of a gradient of methanol/water or acetonitrile/water, to obtain the pure eudesmane sesquiterpenoids.
Total Synthesis of Eudesmane Sesquiterpenoids
Synthetic routes provide access to eudesmane sesquiterpenoids with high purity and allow for the generation of analogs for structure-activity relationship studies. A general "two-phase" approach is often employed, mimicking their biosynthesis.
a. Phase 1: Cyclase Phase (Core Structure Synthesis):
-
Carbocycle Formation: The synthesis typically starts from readily available chiral precursors. A key step often involves a stereocontrolled intramolecular Diels-Alder reaction or an Alder-ene cyclization to construct the characteristic bicyclic eudesmane core.
-
Stereochemical Control: Chiral auxiliaries or catalysts are used to ensure the desired stereochemistry at the multiple stereocenters of the eudesmane skeleton.
b. Phase 2: Oxidase Phase (Functionalization):
-
Site-Selective Oxidations: Once the core structure is established, various oxidative reactions are employed to introduce hydroxyl, ketone, and other functional groups at specific positions of the eudesmane scaffold. These can include epoxidations, hydroxylations, and C-H oxidations.
-
Purification: The synthesized compounds are purified at each step using standard techniques like column chromatography and recrystallization to ensure high purity of the final product.
Anti-inflammatory Activity Assay: Nitric Oxide (NO) Production Inhibition
This assay is commonly used to screen for the anti-inflammatory potential of compounds.
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) or microglial cells (e.g., BV-2) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Cell Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds for a specific duration (e.g., 1 hour).
-
Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture and incubating for a further period (e.g., 24 hours).
-
NO Measurement: The production of nitric oxide is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. The absorbance is measured at a specific wavelength (e.g., 540 nm).
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group, and the IC50 value is determined.
Anticancer Activity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, K562 for leukemia) are cultured in an appropriate medium.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the eudesmane sesquiterpenoids for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692).
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined.
Signaling Pathway and Experimental Workflow Diagrams
The biological effects of eudesmane sesquiterpenoids are often mediated through their interaction with key cellular signaling pathways. The diagrams below, generated using Graphviz, illustrate the NF-κB and STAT3 signaling pathways, which are frequently modulated by these compounds, as well as a typical experimental workflow for their isolation and characterization.
References
- 1. Eudesmane sesquiterpenoids with inhibitory effects on NO production from Artemisia princeps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ACG Publications - Eudesmane Sesquiterpenoids from Salvia plebeia [acgpubs.org]
- 3. acgpubs.org [acgpubs.org]
- 4. Inhibitory activity of eudesmane sesquiterpenes from Alpinia oxyphylla on production of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GCRIS [gcris.iyte.edu.tr]
Eudesmane Sesquiterpenoids: A Comparative Efficacy Guide in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of eudesmane (B1671778) sesquiterpenoids, including the specific compound Eudesmane K where data is available, against alternative treatments in various animal models. The content is based on available experimental data and is intended to inform research and development in neurodegenerative diseases, inflammation, and oncology.
Neuroprotective Effects: Alzheimer's Disease Model
Eudesmane sesquiterpenoids have demonstrated promising neuroprotective effects in preclinical models of Alzheimer's disease. A key compound evaluated is 1,6-O,O-diacetylbritannilactone (OABL), a 1,10-seco-eudesmane sesquiterpene lactone.
Comparative Efficacy in 5xFAD Mouse Model of Alzheimer's Disease
| Treatment Group | Dosage | Cognitive Function (Morris Water Maze) | Neuronal Damage (Hippocampus) | Amyloid-β Plaques | Tau Phosphorylation | Reference |
| OABL | 20 mg/kg, i.p. for 21 days | Attenuated impairments | Restored neuronal integrity and PSD95 expression | Significantly reduced | Reduced | [1] |
| Vehicle Control | - | Impaired cognitive function | Significant neuronal damage | High plaque burden | Increased | [1] |
| Donepezil (alternative) | 1 mg/kg, p.o. | Improved cognitive function | - | No significant effect | No significant effect | Comparative data from representative studies |
| Aducanumab (alternative) | 10 mg/kg, i.v. | Improved cognitive function | - | Significantly reduced | - | Comparative data from representative studies |
Experimental Protocol: 5xFAD Mouse Model and Morris Water Maze
-
Animal Model: 6-month-old 5xFAD transgenic mice, which overexpress mutant human amyloid precursor protein (APP) and presenilin 1 (PS1), leading to aggressive amyloid plaque deposition.[1]
-
Treatment: OABL was administered intraperitoneally (i.p.) at a dose of 20 mg/kg body weight for 21 consecutive days.[1]
-
Behavioral Assessment (Morris Water Maze): This test assesses spatial learning and memory. Mice are placed in a circular pool of opaque water and must learn the location of a hidden escape platform using spatial cues. Parameters measured include escape latency (time to find the platform) and time spent in the target quadrant.[1]
-
Histological and Biochemical Analysis: After the behavioral tests, brain tissues were collected for analysis of neuronal damage (e.g., Nissl staining), postsynaptic density protein 95 (PSD95) expression, amyloid plaque burden (immunohistochemistry for Aβ), and phosphorylation of Tau protein.
Signaling Pathway: OABL Mechanism in Alzheimer's Disease
Caption: OABL's neuroprotective mechanism of action.
Anti-inflammatory Activity
Eudesmane sesquiterpenoids have demonstrated significant anti-inflammatory properties in various in vitro and in vivo models. A notable example is epi-eudebeiolide C, which has been shown to inhibit nitric oxide production in murine macrophage cells.
Comparative Efficacy in a Rodent Paw Edema Model
| Treatment Group | Dosage | Paw Edema Inhibition (%) | Myeloperoxidase (MPO) Activity Inhibition (%) | Reference |
| Eudesmanolide (epi-vulgarin) | 50 mg/kg | Significant inhibition | Significant inhibition | |
| Indomethacin (alternative) | 10 mg/kg | High inhibition | High inhibition | Comparative data from representative studies |
| Vehicle Control | - | 0% | 0% |
Experimental Protocol: Rodent Paw Edema Model
-
Animal Model: Wistar rats or Swiss albino mice.
-
Induction of Inflammation: Paw edema is induced by subplantar injection of an inflammatory agent (e.g., carrageenan, histamine, or formalin).
-
Treatment: The test compound (e.g., eudesmanolide) or a standard anti-inflammatory drug (e.g., indomethacin) is administered orally or intraperitoneally prior to the induction of inflammation.
-
Measurement of Edema: The volume of the paw is measured at different time points after the induction of inflammation using a plethysmometer. The percentage of inhibition of edema is calculated by comparing the paw volume in the treated group with the vehicle control group.
-
Myeloperoxidase (MPO) Assay: MPO is an enzyme found in neutrophils and is used as an indicator of neutrophil infiltration into the inflamed tissue. MPO activity is measured in the paw tissue homogenates.
Signaling Pathway: NF-κB Inhibition by Epi-eudebeiolide C
Caption: Inhibition of the NF-κB pathway by epi-eudebeiolide C.
Anticancer Activity
Several eudesmane-type sesquiterpenoids have demonstrated cytotoxic activity against a range of cancer cell lines in vitro. However, there is a notable lack of in vivo preclinical studies evaluating their anticancer efficacy.
Comparative In Vitro Cytotoxicity
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Lyratol G | P-388 (Leukemia) | 3.1 | |
| HONE-1 (Nasopharyngeal Carcinoma) | 4.2 | ||
| HT-29 (Colon Carcinoma) | 6.9 | ||
| 3α-(2',3'-epoxy-2'-methylbutyryloxy)-4α-hydroxy-11-hydroperoxy-eudesm-6-en-8-one | Cancer cells | 8.8 | |
| Doxorubicin (alternative) | P-388 | ~0.05 | Comparative data from representative studies |
| HT-29 | ~0.2 | Comparative data from representative studies |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Lines: Human cancer cell lines (e.g., P-388, HONE-1, HT-29) are cultured in appropriate media.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the eudesmane sesquiterpenoid or a standard chemotherapeutic agent for a specified period (e.g., 48 or 72 hours).
-
MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductase can convert MTT into formazan (B1609692), which has a purple color.
-
Data Analysis: The absorbance of the formazan solution is measured using a microplate reader. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated.
Experimental Workflow: In Vitro Anticancer Screening
Caption: Workflow for in vitro cytotoxicity screening.
Disclaimer: This guide is intended for informational purposes for a scientific audience and is not a substitute for a thorough review of the primary literature. The efficacy and safety of this compound and related compounds in humans have not been established. The comparative data for alternative treatments are representative and may vary depending on the specific experimental conditions.
References
In Vivo Validation of Eudesmane Sesquiterpenoid Anti-Inflammatory Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory effects of eudesmane (B1671778) sesquiterpenoids, represented by extracts from Teucrium polium, against the well-established non-steroidal anti-inflammatory drug (NSAID), Indomethacin. Eudesmane sesquiterpenoids are a class of natural compounds that have garnered significant interest for their therapeutic potential. While a specific compound denoted as "Eudesmane K" lacks dedicated in vivo studies in publicly available literature, research on extracts rich in eudesmane-type compounds offers valuable insights into their anti-inflammatory properties. This document summarizes key experimental data, details the methodologies employed, and visualizes the experimental workflow and relevant signaling pathways to aid in the evaluation of their potential as anti-inflammatory agents.
Comparative Analysis of Anti-Inflammatory Efficacy
The anti-inflammatory activity of a Teucrium polium aqueous extract, known to contain eudesmane sesquiterpenoids, was evaluated in a carrageenan-induced paw edema model in rats. This model is a standard for assessing acute inflammation. The efficacy of the extract was compared with that of Indomethacin, a potent NSAID.
Table 1: Comparison of Anti-Inflammatory Effects on Carrageenan-Induced Paw Edema in Rats
| Treatment | Dose | Time After Carrageenan Injection (hours) | % Inhibition of Edema |
| Control (Carrageenan) | - | 1-5 | 0% |
| Teucrium polium extract | 150 mg/kg | Not Specified | Significant reduction |
| Indomethacin (Reference) | 15 mg/kg | Not Specified | Significant reduction |
Note: The available literature qualitatively describes a significant reduction in edema for both Teucrium polium extract and Indomethacin but does not provide specific percentage inhibition values at discrete time points.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the interpretation and replication of results.
Carrageenan-Induced Paw Edema in Rats
This widely used in vivo model assesses the ability of a substance to inhibit acute inflammation.
Objective: To evaluate the anti-inflammatory effect of a test compound by measuring the reduction of paw swelling (edema) induced by carrageenan.
Animals: Male Wistar rats are typically used.
Procedure:
-
Grouping: Animals are randomly divided into control, reference (e.g., Indomethacin), and test groups.
-
Administration: The test compound (Teucrium polium extract) or reference drug (Indomethacin) is administered orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Inflammation: After a set period (e.g., one hour) to allow for drug absorption, a sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of each rat[1][2].
-
Measurement of Edema: Paw volume is measured at specific time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer[1][3].
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Visualizing the Experimental Workflow and Signaling Pathways
Diagrams are provided to illustrate the experimental process and the proposed mechanism of action.
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Caption: Proposed anti-inflammatory signaling pathway of eudesmane sesquiterpenoids.
Discussion
The available in vivo data, primarily from studies on extracts like that of Teucrium polium, suggest that eudesmane sesquiterpenoids possess significant anti-inflammatory properties. The mechanism of action is believed to involve the downregulation of key inflammatory mediators. In vitro studies on various eudesmane sesquiterpenoids have shown that they can inhibit the production of nitric oxide (NO) and decrease the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[4]. Furthermore, the anti-inflammatory effects of some eudesmane compounds have been attributed to the blockade of the nuclear factor-κB (NF-κB) signaling pathway by preventing the phosphorylation of IκB. The inhibition of NF-κB activation leads to a reduction in the expression of pro-inflammatory cytokines such as TNF-α and IL-6.
The results from the carrageenan-induced paw edema model, showing a significant reduction in inflammation, are consistent with these mechanistic findings. The study on Teucrium polium also noted a decrease in pro-inflammatory cytokines like TNF-α and IL-1β and an increase in the anti-inflammatory cytokine IL-10 in the treated group.
Conclusion
References
- 1. In vivo anti-inflammatory activity of aqueous extract of Teucrium polium against carrageenan-induced inflammation in experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alcoholic extracts of Teucrium polium exhibit remarkable anti-inflammatory activity: In vivo study | Biomolecules and Biomedicine [bjbms.org]
- 3. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory Activity of Eudesmane-Type Sesquiterpenoids from Salvia plebeia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Eudesmane Sesquiterpenoids versus Known Inhibitors of NF-κB and STAT3 Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents targeting key signaling pathways in inflammation and cancer has led to the exploration of a diverse range of natural and synthetic compounds. Among these, the eudesmane (B1671778) class of sesquiterpenoids has emerged as a promising source of bioactive molecules. This guide provides a head-to-head comparison of the inhibitory potential of representative eudesmane sesquiterpenoids against established inhibitors of the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways, two critical regulators of cellular processes frequently dysregulated in disease.
While specific data for a compound denoted as "Eudesmane K" is not publicly available, this comparison leverages data from structurally related and well-characterized eudesmane sesquiterpenoids to provide a valuable benchmark for researchers in the field.
Data Presentation: Quantitative Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentrations (IC50) of representative eudesmane sesquiterpenoids and known inhibitors against the STAT3 and NF-κB pathways or their downstream markers.
Table 1: Comparison of Inhibitory Activity on the STAT3 Pathway
| Compound Class | Specific Compound | Assay Type | Target/Stimulus | Cell Line | IC50 Value |
| Eudesmane Sesquiterpenoid | Eudebeiolide D | STAT3 Promoter Activation | IL-6 | Hep3B | 1.1 µM[1] |
| Known STAT3 Inhibitor | Stattic | STAT3-DNA Binding | Recombinant STAT3 | N/A | 1.27 µM[2] |
| Known STAT3 Inhibitor | S3I-1757 | STAT3-DNA Binding | Recombinant STAT3 | N/A | 0.31 µM[2] |
| Known STAT3 Inhibitor | Niclosamide | STAT3 DNA-Binding (Cell-based) | Endogenous STAT3 | N/A | 1.09 µM (EC50 for cell viability)[2] |
Table 2: Comparison of Inhibitory Activity on the NF-κB Pathway & Related Inflammatory Markers
| Compound Class | Specific Compound | Assay Type | Target/Stimulus | Cell Line | IC50 Value |
| Eudesmane Sesquiterpenoid | epi-eudebeiolide C | Nitric Oxide Production | LPS | RAW 264.7 | 17.9 µM |
| Eudesmane Sesquiterpenoid | Artemisinin C | Nitric Oxide Production | LPS | RAW 264.7 | 8.08 µM[3] |
| Eudesmane Sesquiterpenoid | Artemisinin D | Nitric Oxide Production | LPS | RAW 264.7 | 7.66 µM |
| Known NF-κB Inhibitor | BAT3 (Curcumin Analogue) | NF-κB Reporter Gene | TNF | N/A | ~6 µM |
| Known NF-κB Inhibitor | JSH-23 | NF-κB Transcriptional Activity | LPS | RAW 264.7 | 7.1 µM |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the points of intervention for eudesmane sesquiterpenoids and known inhibitors within the NF-κB and STAT3 signaling cascades.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of inhibitory compounds. Below are outlines of key experimental protocols used to generate the type of data presented in this guide.
NF-κB Inhibition Assays
1. Luciferase Reporter Gene Assay for NF-κB Transcriptional Activity
-
Objective: To quantify the inhibitory effect of a compound on NF-κB-mediated gene transcription.
-
Methodology:
-
Cell Culture and Transfection: HEK293T or similar cells are co-transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Compound Treatment: After transfection, cells are pre-treated with various concentrations of the test compound (e.g., eudesmane sesquiterpenoid or known inhibitor) for a specified duration.
-
Stimulation: Cells are then stimulated with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1 beta (IL-1β), to induce NF-κB activation.
-
Lysis and Luminescence Measurement: Cells are lysed, and the luciferase activity is measured using a luminometer. The firefly luciferase signal is normalized to the Renilla luciferase signal.
-
Data Analysis: The percentage of inhibition is calculated relative to the stimulated control, and the IC50 value is determined.
-
2. Western Blot for IκBα Phosphorylation and Degradation
-
Objective: To determine if a compound inhibits the upstream signaling events leading to NF-κB activation.
-
Methodology:
-
Cell Culture and Treatment: Macrophage cell lines (e.g., RAW 264.7) or other suitable cells are treated with the test compound before stimulation with Lipopolysaccharide (LPS) or TNF-α for various time points.
-
Protein Extraction: Whole-cell lysates are prepared using lysis buffer containing protease and phosphatase inhibitors.
-
SDS-PAGE and Immunoblotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for phosphorylated IκBα (p-IκBα), total IκBα, and a loading control (e.g., GAPDH).
-
Detection and Analysis: Following incubation with a secondary antibody, the protein bands are visualized using chemiluminescence. The band intensities are quantified to determine the ratio of p-IκBα to total IκBα.
-
STAT3 Inhibition Assays
1. STAT3-Dependent Luciferase Reporter Assay
-
Objective: To measure the inhibition of STAT3 transcriptional activity.
-
Methodology:
-
Cell Line: A cell line stably expressing a STAT3-responsive luciferase reporter construct (e.g., Hep3B) is used.
-
Compound Treatment and Stimulation: Cells are pre-treated with the test compound and then stimulated with a STAT3 activator, typically Interleukin-6 (IL-6).
-
Lysis and Measurement: Cell lysates are prepared, and luciferase activity is measured.
-
Analysis: The IC50 value is calculated based on the dose-dependent inhibition of luciferase activity.
-
2. Western Blot for STAT3 Phosphorylation
-
Objective: To assess the effect of a compound on the activation of STAT3.
-
Methodology:
-
Cell Culture and Treatment: Cells expressing STAT3 (e.g., various cancer cell lines) are serum-starved and then pre-treated with the inhibitor before stimulation with IL-6 or another appropriate growth factor.
-
Protein Extraction and Western Blotting: Cell lysates are subjected to SDS-PAGE and immunoblotted with antibodies against phosphorylated STAT3 (p-STAT3, specifically at tyrosine 705) and total STAT3.
-
Analysis: The level of p-STAT3 is normalized to total STAT3 to determine the extent of inhibition.
-
3. In Vitro STAT3-DNA Binding ELISA
-
Objective: To quantify the direct inhibition of STAT3 binding to its DNA consensus sequence.
-
Methodology:
-
Assay Principle: An ELISA plate is coated with an oligonucleotide containing the STAT3 binding site.
-
Binding Reaction: Recombinant STAT3 protein is incubated with the test compound and then added to the coated wells.
-
Detection: A primary antibody against STAT3, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody, is used to detect bound STAT3.
-
Quantification: The colorimetric signal is measured, and the IC50 value for the inhibition of DNA binding is determined.
-
Conclusion
The available data indicates that eudesmane sesquiterpenoids represent a class of natural products with significant potential to modulate the pro-inflammatory and pro-survival NF-κB and STAT3 signaling pathways. The inhibitory activities of representative eudesmanes, such as Eudebeiolide D, are comparable to those of well-established synthetic inhibitors like Stattic. The primary mechanism of action for many eudesmanoids appears to be the upstream inhibition of IKK in the NF-κB pathway and the prevention of STAT3 activation. This contrasts with some known inhibitors that may act further downstream, for example, by directly inhibiting DNA binding.
The structural diversity within the eudesmane family offers a rich scaffold for the development of novel and potentially more selective inhibitors. Further investigation into the specific molecular interactions and structure-activity relationships of these compounds is warranted to fully elucidate their therapeutic potential in inflammatory diseases and oncology. The experimental protocols outlined in this guide provide a robust framework for such future investigations.
References
- 1. Eudesmane-type sesquiterpenoids from Salvia plebeia inhibit IL-6-induced STAT3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitric Oxide Production Inhibitory Eudesmane-Type Sesquiterpenoids from Artemisia argyi - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Eudesmane K
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed operational plan for the safe disposal of Eudesmane (B1671778) K, a member of the eudesmane class of sesquiterpenoids.
I. Immediate Safety and Handling Precautions
Given the bioactive nature of many sesquiterpenoids, which can exhibit cytotoxic and irritant properties, the following personal protective equipment (PPE) should be worn at all times when handling Eudesmane K:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect from splashes.
-
Respiratory Protection: If handling the compound as a powder or if aerosolization is possible, a properly fitted respirator may be necessary.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
II. General Properties and Potential Hazards of Eudesmane Sesquiterpenoids
The table below summarizes the general characteristics of eudesmane sesquiterpenoids to inform a preliminary risk assessment in the absence of specific data for this compound.
| Property | General Characteristics of Eudesmane Sesquiterpenoids |
| Physical State | Typically solids or viscous oils at room temperature. |
| Solubility | Generally soluble in organic solvents (e.g., ethanol (B145695), acetone, ethyl acetate) and poorly soluble in water. |
| Biological Activity | Many exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. Some sesquiterpene lactones are known to be allergens and can be toxic if ingested in sufficient quantities.[1][2] |
| Environmental Persistence | Data on environmental fate is limited, but as with many complex organic molecules, they should be considered as potential environmental contaminants if not disposed of correctly. |
| Reactivity | Generally stable under normal laboratory conditions. Avoid strong oxidizing and reducing agents. |
III. Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe collection and disposal of this compound waste.
Step 1: Waste Identification and Segregation
-
Waste Classification: this compound waste should be classified as hazardous chemical waste.
-
Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled waste container. Specifically, keep it separate from:
-
Aqueous waste
-
Halogenated and non-halogenated solvent waste (unless used as a solvent for this compound)
-
Incompatible chemicals (e.g., strong acids, bases, or oxidizing agents).
-
Step 2: Waste Collection and Container Management
-
Primary Container: Collect this compound waste (including pure compound, solutions, and contaminated materials like gloves and weighing paper) in a chemically compatible container. A high-density polyethylene (B3416737) (HDPE) or glass container with a secure, tight-fitting lid is recommended.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. The date of accumulation should also be recorded.[3][4]
-
Container Integrity: Ensure the container is in good condition, free from leaks or cracks, and is kept closed except when adding waste.[4]
Step 3: Storage of Chemical Waste
-
Location: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.
-
Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.
Step 4: Disposal of Empty Containers
-
Triple Rinsing: Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone) before being disposed of as non-hazardous waste.
-
Rinsate Collection: The rinsate from this process is considered hazardous waste and must be collected and added to the this compound waste stream.
Step 5: Arranging for Final Disposal
-
Professional Disposal Service: The final disposal of this compound waste must be handled by a licensed hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.
-
Regulatory Compliance: Ensure all disposal activities comply with the regulations set forth by the Environmental Protection Agency (EPA) and any applicable state and local authorities.
IV. Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Essential Safety and Handling Protocols for Eudesmane K
For researchers, scientists, and drug development professionals, ensuring safe handling of specialized compounds like Eudesmane K, a member of the eudesmane-type sesquiterpenoids, is paramount.[1] Although a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential safety and logistical information based on the general properties of sesquiterpenoids and standard laboratory safety protocols.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure laboratory safety. The following table outlines the recommended PPE.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Goggles or Face Shield | ANSI Z87.1 certified | Protects against splashes and airborne particles.[2][3] |
| Hand Protection | Chemical-resistant gloves | Manufacturer's compatibility chart | Prevents skin contact. Disposable nitrile gloves are suitable for short-term protection.[2] |
| Body Protection | Laboratory Coat or Chemical-resistant Coveralls | Nomex® or similar flame-resistant material | Protects skin and personal clothing from contamination.[2] |
| Respiratory Protection | Air-purifying respirator (if necessary) | NIOSH-approved | Required if working with powders or aerosols, or if engineering controls are insufficient. |
| Foot Protection | Closed-toe shoes | - | Protects feet from spills and falling objects. |
Operational Plan for Handling this compound
A systematic workflow is critical for the safe handling of this compound from receipt to disposal. This involves careful planning and adherence to established laboratory procedures.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, pipette tips, and empty containers, should be considered chemical waste.
-
Labeling: Waste containers must be clearly labeled with the contents, including the name "this compound" and any solvents used.
-
Storage: Store waste in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for the disposal of chemical waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
Experimental Protocols
While specific experimental protocols involving this compound are not detailed in the provided search results, a general approach to handling sesquiterpenoids in a research setting would involve the following steps:
-
Acquisition and Storage: Upon receipt, store this compound in a cool, dry, and well-ventilated area, away from ignition sources and incompatible materials.
-
Preparation of Stock Solutions: When preparing solutions, work in a chemical fume hood to minimize inhalation exposure. Use the appropriate PPE as outlined in the table above.
-
Experimental Procedures: For in vitro or in vivo studies, add this compound solutions to the experimental system using calibrated pipettes to ensure accurate dosing.
-
Data Analysis: Record all experimental parameters and observations meticulously.
By adhering to these safety and logistical guidelines, researchers can confidently and safely work with this compound and other eudesmane-type sesquiterpenoids, fostering a secure and productive research environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
